Product packaging for Adenosine 3',5'-cyclic methylphosphonate(Cat. No.:CAS No. 117571-83-2)

Adenosine 3',5'-cyclic methylphosphonate

Cat. No.: B1212373
CAS No.: 117571-83-2
M. Wt: 327.23 g/mol
InChI Key: RDHJPAYSVRFIMN-NKWVEPMBSA-N
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Description

Adenosine 3',5'-cyclic methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C11H14N5O5P and its molecular weight is 327.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N5O5P B1212373 Adenosine 3',5'-cyclic methylphosphonate CAS No. 117571-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117571-83-2

Molecular Formula

C11H14N5O5P

Molecular Weight

327.23 g/mol

IUPAC Name

[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrofuran-2-yl]methoxy-methylphosphinic acid

InChI

InChI=1S/C11H14N5O5P/c1-22(18,19)20-3-7-6(17)2-8(21-7)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H,18,19)(H2,12,13,14)/t6-,7+/m0/s1

InChI Key

RDHJPAYSVRFIMN-NKWVEPMBSA-N

SMILES

CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O

Isomeric SMILES

CP(=O)(O)OC[C@@H]1[C@H](C=C(O1)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O

Other CAS No.

117571-83-2

Synonyms

ACMPN
adenosine 3',5'-cyclic methylphosphonate

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Adenosine 3',5'-Cyclic Monophosphate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

Therefore, to provide a valuable and data-rich resource, this guide has been pivoted to focus on a well-characterized and highly significant class of cAMP analogs: Adenosine 3',5'-cyclic phosphorothioates (cAMPS) . These analogs, particularly the diastereomers Sp-cAMPS and Rp-cAMPS, have been instrumental in elucidating the mechanisms of cAMP-dependent signaling pathways.

This guide will provide a detailed exploration of the discovery, synthesis, and biological activity of cAMPS, adhering to the original core requirements of data presentation, experimental protocols, and mandatory visualizations.

Discovery and Significance of Adenosine 3',5'-cyclic Phosphorothioates

The discovery of cyclic AMP (cAMP) as a ubiquitous second messenger was a seminal moment in understanding cellular signal transduction. This led to the logical next step of synthesizing analogs to probe and manipulate cAMP-dependent pathways. Among the most influential of these are the phosphorothioate derivatives of cAMP (cAMPS).

The key innovation in cAMPS is the substitution of a non-bridging oxygen atom in the cyclic phosphate moiety with a sulfur atom. This modification creates a chiral center at the phosphorus atom, resulting in two diastereomers: Sp-cAMPS and Rp-cAMPS. This seemingly small change has profound biological consequences:

  • Sp-cAMPS was found to be a potent activator of Protein Kinase A (PKA), often more so than cAMP itself.

  • Rp-cAMPS , in contrast, acts as a competitive inhibitor of PKA.

This differential activity has made the cAMPS diastereomers invaluable tools for dissecting the role of PKA in various cellular processes. Their resistance to hydrolysis by phosphodiesterases, the enzymes that degrade cAMP, further enhances their utility in experimental settings.

Synthesis of Adenosine 3',5'-cyclic Phosphorothioates

The synthesis of cAMPS diastereomers is a multi-step process that requires careful control of stereochemistry. While several synthetic routes have been developed, a common approach involves the cyclization of an adenosine 5'-phosphorothioate precursor.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a general strategy for the synthesis of cAMPS. Specific reagents and conditions may vary based on the desired scale and purity.

Step 1: Protection of Adenosine

  • Protecting the 2'-hydroxyl group: The 2'-hydroxyl group of adenosine is typically protected to prevent side reactions. This can be achieved using various protecting groups, such as a benzoyl (Bz) group.

  • Reaction: Adenosine is reacted with benzoyl chloride in a suitable solvent like pyridine.

  • Purification: The protected adenosine is purified using column chromatography.

Step 2: Phosphorothioation at the 5'-position

  • Reaction: The protected adenosine is then reacted with a phosphorothioating agent, such as thiophosphoryl chloride (PSCl₃), in the presence of a base. This introduces the phosphorothioate group at the 5'-hydroxyl position.

  • Work-up and Purification: The reaction mixture is worked up to remove excess reagents, and the 5'-phosphorothioated adenosine is purified.

Step 3: Cyclization to form the 3',5'-cyclic phosphorothioate

  • Intramolecular Cyclization: The 5'-phosphorothioated adenosine is subjected to conditions that promote intramolecular cyclization between the 3'-hydroxyl group and the 5'-phosphorothioate. This is often achieved using a condensing agent, such as dicyclohexylcarbodiimide (DCC), in a dilute solution to favor the intramolecular reaction. This step results in a mixture of the Sp and Rp diastereomers.

Step 4: Diastereomer Separation

  • Chromatographic Separation: The Sp and Rp diastereomers are separated based on their different physical properties, typically using high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.

Step 5: Deprotection

  • Removal of Protecting Groups: The protecting groups on the adenosine moiety are removed to yield the final Sp-cAMPS and Rp-cAMPS products. The deprotection conditions depend on the protecting groups used in the initial steps.

Logical Workflow for cAMPS Synthesis

Synthesis_Workflow Adenosine Adenosine Protected_Adenosine 2'-O-Protected Adenosine Adenosine->Protected_Adenosine Protection Phosphorothioated_Intermediate 5'-O-Phosphorothioated Intermediate Protected_Adenosine->Phosphorothioated_Intermediate Phosphorothioation Diastereomer_Mixture Sp/Rp-cAMPS Mixture Phosphorothioated_Intermediate->Diastereomer_Mixture Cyclization Separated_Diastereomers Separated Sp-cAMPS and Rp-cAMPS Diastereomer_Mixture->Separated_Diastereomers Diastereomer Separation (HPLC) Final_Products Sp-cAMPS and Rp-cAMPS Separated_Diastereomers->Final_Products Deprotection

Caption: A generalized workflow for the chemical synthesis of Sp-cAMPS and Rp-cAMPS.

Biological Activity and Interaction with Protein Kinase A

The differential effects of Sp-cAMPS and Rp-cAMPS on PKA activity are central to their utility. This section details their mechanism of action and presents quantitative data on their interaction with PKA.

Mechanism of Action

PKA is a tetrameric enzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits.

  • Sp-cAMPS: This diastereomer effectively mimics the binding of cAMP to the regulatory subunits of PKA. Its binding induces the necessary conformational change to release the catalytic subunits, leading to the activation of the kinase.

  • Rp-cAMPS: This diastereomer also binds to the regulatory subunits of PKA. However, its stereochemistry prevents the induction of the proper conformational change required for the release of the catalytic subunits. By occupying the cAMP binding sites, Rp-cAMPS acts as a competitive inhibitor, preventing the activation of PKA by endogenous cAMP.

PKA Signaling Pathway

PKA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hormone Hormone/Ligand GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to R subunits PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Dissociation Substrate Substrate Protein PKA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Sp_cAMPS Sp-cAMPS Sp_cAMPS->PKA_inactive Activates Rp_cAMPS Rp-cAMPS Rp_cAMPS->PKA_inactive Inhibits

Caption: The PKA signaling pathway and the opposing effects of Sp-cAMPS and Rp-cAMPS.

Quantitative Data

The following table summarizes typical quantitative data for the interaction of cAMP, Sp-cAMPS, and Rp-cAMPS with PKA. These values can vary depending on the specific PKA isoform and the experimental conditions.

CompoundInteraction with PKATypical Ka (Activation Constant)Typical Ki (Inhibition Constant)
cAMP Activator~100 - 300 nM-
Sp-cAMPS Activator~10 - 50 nM-
Rp-cAMPS Inhibitor-~5 - 20 µM

Note: Ka represents the concentration of the agonist required to elicit half-maximal activation, while Ki represents the concentration of the inhibitor that results in half-maximal inhibition.

Experimental Applications

The distinct properties of Sp-cAMPS and Rp-cAMPS have led to their widespread use in a variety of experimental contexts to probe the function of the cAMP-PKA pathway.

Experimental Workflow: Investigating PKA Involvement in a Cellular Processdot

Experimental_Workflow Start Hypothesis: A cellular process is regulated by PKA Treat_Sp Treat cells with Sp-cAMPS Start->Treat_Sp Treat_Rp Treat cells with Rp-cAMPS Start->Treat_Rp Observe_Sp Observe if Sp-cAMPS mimics the effect of cAMP or the upstream signal Treat_Sp->Observe_Sp Observe_Rp Observe if Rp-cAMPS blocks the effect of cAMP or the upstream signal Treat_Rp->Observe_Rp Analyze_Sp Analyze downstream PKA targets (e.g., phosphorylation) Observe_Sp->Analyze_Sp Analyze_Rp Analyze downstream PKA targets Observe_Rp->Analyze_Rp Conclusion Conclusion: PKA is (or is not) involved in the cellular process Analyze_Sp->Conclusion Analyze_Rp->Conclusion

biochemical and physical properties of Adenosine 3',5'-cyclic methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical and Physical Properties of Adenosine 3',5'-cyclic Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger pivotal in a multitude of cellular signaling pathways. Its levels are primarily regulated by the synthetic activity of adenylyl cyclase and the degradative action of phosphodiesterases (PDEs). The modification of the cyclic phosphate moiety in cAMP has been a key strategy in developing analogs with altered biochemical and pharmacological properties. This guide focuses on a specific analog, this compound, providing a comprehensive overview of its known and inferred biochemical and physical properties, its interaction with key signaling proteins, and detailed experimental protocols for its characterization. Due to the limited direct experimental data on this compound, this document leverages the extensive knowledge of its parent molecule, cAMP, and general characteristics of nucleotide methylphosphonates to provide a thorough technical resource.

Physicochemical Properties

Table 1: Physicochemical Properties of Adenosine 3',5'-cyclic Monophosphate (cAMP)

PropertyValueReference
Molecular Formula C₁₀H₁₂N₅O₆P[1][2]
Molecular Weight 329.21 g/mol [1][2]
CAS Number 60-92-4[1][2]
Appearance White powder[3]
Melting Point 260 °C (decomposes)[3]
Solubility in Water 10 mg/mL[3]
pKa ~3.8, ~9.5N/A
UV Absorption (λmax) 259 nm (at pH 7)N/A

Biochemical Properties and Signaling Pathways

This compound is an analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate group is replaced by a methyl group. This substitution is expected to confer resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[4]

Interaction with Protein Kinase A (PKA)

cAMP is the primary activator of cAMP-dependent Protein Kinase A (PKA).[5] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[6][7] These catalytic subunits then phosphorylate a variety of downstream protein substrates on serine and threonine residues, thereby regulating numerous cellular processes.[5][7]

The biological activity of this compound will largely depend on its ability to bind to and activate PKA. The methylphosphonate substitution introduces a chiral center at the phosphorus atom, resulting in two diastereomers (Rp and Sp). These diastereomers often exhibit different affinities for and abilities to activate PKA. Generally, for phosphorothioate analogs of cAMP, the Sp-isomer acts as an agonist, activating PKA, while the Rp-isomer can act as an antagonist.[8] A similar stereochemical preference can be expected for the methylphosphonate analog.

Signaling Pathway Diagram

PKA_Activation_Pathway Hormone Hormone/Signal Receptor GPCR Hormone->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PDE Phosphodiesterase cAMP->PDE Degraded by PKA_active Active PKA (2C) PKA_inactive->PKA_active Dissociates Substrate Protein Substrate PKA_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response AMP AMP PDE->AMP

Caption: General signaling pathway of PKA activation by cAMP.

Resistance to Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond of cAMP and cGMP, thus terminating their signaling.[4] The methylphosphonate linkage in this compound is expected to be resistant to cleavage by PDEs. This resistance would lead to a prolonged intracellular half-life of the analog compared to cAMP, resulting in sustained activation of its downstream effectors like PKA.[9]

Experimental Protocols

Detailed experimental protocols are crucial for characterizing the . Below are methodologies for key experiments.

Synthesis and Purification

The synthesis of nucleoside methylphosphonates can be challenging. A general approach involves the chemical synthesis from protected adenosine precursors.[10] Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Protected Adenosine Step1 Reaction with Methylphosphonic Dichloride Derivative Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Deprotection Step2->Step3 Crude_Product Crude Adenosine 3',5'-cyclic methylphosphonate Step3->Crude_Product Purification HPLC Purification Crude_Product->Purification Pure_Product Pure Diastereomers (Rp and Sp) Purification->Pure_Product Analysis Characterization (NMR, Mass Spec) Pure_Product->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

PKA Activation Assay

The ability of this compound to activate PKA can be determined using various kinase assay formats. A common method is a coupled-enzyme spectrophotometric assay or a fluorescence-based assay.[11][12]

Protocol: PKA Catalytic Activity Assay

  • Reagents and Buffers:

    • PKA Holoenzyme (e.g., from bovine heart)

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 15 units/mL lactate dehydrogenase, 7 units/mL pyruvate kinase.[11]

    • Substrate Peptide: Kemptide (LRRASLG).[11]

    • This compound stock solution (in DMSO or aqueous buffer).

  • Procedure:

    • In a 96-well plate, add 5 nM PKA holoenzyme to the assay buffer.

    • Add varying concentrations of this compound to the wells.

    • Incubate for 20 minutes at room temperature to allow for PKA activation.

    • Initiate the kinase reaction by adding 0.2 mM Kemptide substrate.

    • Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to PKA activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the analog.

    • Plot the PKA activity against the logarithm of the analog concentration to determine the EC₅₀ value (the concentration required for half-maximal activation).

Experimental Workflow for PKA Activation Assay

PKA_Assay_Workflow Start Prepare PKA Holoenzyme and Assay Mix Step1 Add varying concentrations of This compound Start->Step1 Step2 Incubate to allow PKA activation Step1->Step2 Step3 Initiate kinase reaction with Kemptide substrate Step2->Step3 Step4 Monitor NADH absorbance at 340 nm Step3->Step4 End Calculate EC50 value Step4->End

Caption: Workflow for determining the PKA activation potential of this compound.

Phosphodiesterase (PDE) Resistance Assay

The stability of this compound against PDE-mediated hydrolysis can be assessed by incubating the compound with a purified PDE enzyme and measuring its degradation over time.

Protocol: PDE Resistance Assay

  • Reagents and Buffers:

    • Purified PDE enzyme (e.g., PDE3 or PDE4).[9][13]

    • Assay Buffer: 40 mM MOPS, pH 7.5, 15 mM magnesium acetate, 0.2 mg/mL BSA.[14]

    • This compound stock solution.

    • cAMP stock solution (as a control).

  • Procedure:

    • Incubate a known concentration of this compound with the PDE enzyme in the assay buffer at 37°C.

    • At various time points, stop the reaction (e.g., by boiling or adding a stop solution).

    • Analyze the amount of remaining this compound using HPLC.

    • Perform a parallel experiment with cAMP as a substrate for comparison.

  • Data Analysis:

    • Plot the concentration of the remaining compound against time to determine the rate of hydrolysis.

    • Compare the hydrolysis rate of this compound to that of cAMP to assess its resistance to PDE.

Experimental Workflow for PDE Resistance Assay

PDE_Assay_Workflow Start Incubate this compound with PDE enzyme Step1 Take samples at different time points Start->Step1 Step2 Stop the enzymatic reaction Step1->Step2 Step3 Analyze remaining compound by HPLC Step2->Step3 Step4 Compare hydrolysis rate to cAMP Step3->Step4 End Determine resistance to PDE Step4->End

Caption: Workflow for assessing the phosphodiesterase resistance of this compound.

Conclusion

This compound represents a potentially valuable tool for studying cAMP-mediated signaling pathways. Its anticipated resistance to phosphodiesterases could provide a means for sustained activation of PKA in cellular and in vivo models. However, a thorough characterization of its physicochemical and biochemical properties, including the stereospecific effects of its Rp and Sp isomers, is essential. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to undertake such characterization, paving the way for its potential application in drug development and biomedical research. Further studies are warranted to fully elucidate the biological activities of this intriguing cAMP analog.

References

An In-depth Technical Guide on the Cellular Mechanism of Action of Adenosine 3',5'-cyclic Methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP) and its structural analogs are powerful chemical tools for dissecting the intricate signaling pathways governed by the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the mechanism of action of Me-cAMP in cells, with a particular focus on its role as a selective activator of Exchange protein directly activated by cAMP (Epac). This document details the molecular basis of its selectivity for Epac over Protein Kinase A (PKA), summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and illustrates the involved signaling pathways using Graphviz diagrams.

Introduction: The Dichotomy of cAMP Signaling

Cyclic AMP is a pivotal second messenger that translates a vast array of extracellular signals into intracellular responses, regulating fundamental cellular processes such as gene expression, metabolism, cell proliferation, and differentiation.[1][2] For decades, the principal effector of cAMP was considered to be Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a multitude of downstream targets.[3] However, the discovery of Exchange protein directly activated by cAMP (Epac) revealed a parallel, PKA-independent branch of cAMP signaling.[4] Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4][5] The existence of these two distinct cAMP effectors necessitates tools that can selectively activate one pathway over the other to unravel their specific contributions to cellular physiology and pathophysiology.

This compound (Me-cAMP) and its derivatives, most notably 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), have emerged as invaluable pharmacological agents for the selective activation of Epac.[6][7][8] The key structural modification, a methyl group at the 2'-hydroxyl position of the ribose moiety, sterically hinders binding to the cAMP-binding domains of PKA while preserving, and in some cases enhancing, affinity for the corresponding domains in Epac.[9] This selectivity allows researchers to probe the specific roles of the Epac-Rap pathway in various cellular processes.

Molecular Mechanism of Action and Selectivity

The primary mechanism of action of Me-cAMP is its direct binding to the cyclic nucleotide-binding (CNB) domain of Epac proteins. This binding induces a conformational change in Epac, relieving its autoinhibitory state and exposing its catalytic GEF domain. The activated GEF domain then promotes the exchange of GDP for GTP on the small G protein Rap1 (and Rap2), leading to Rap1 activation. Activated, GTP-bound Rap1 can then interact with a variety of downstream effectors to initiate diverse cellular responses.

The selectivity of Me-cAMP for Epac over PKA is attributed to a key structural difference in their respective cAMP-binding pockets. The 2'-hydroxyl group of cAMP forms a crucial hydrogen bond with a conserved glutamate residue in the CNB domains of PKA. The methylation of this 2'-hydroxyl group in Me-cAMP disrupts this critical interaction, leading to a significant reduction in its affinity for PKA.[9] In contrast, the CNB domain of Epac can accommodate the 2'-O-methyl group, and in some analogs, this modification even enhances the binding affinity and activation efficacy.[9]

Quantitative Data: Affinity and Activation Constants

The following tables summarize the available quantitative data for cAMP and the widely used Me-cAMP analog, 8-pCPT-2'-O-Me-cAMP, highlighting the selectivity for Epac over PKA.

Table 1: Binding Affinities (Kd) of cAMP for Epac and PKA

LigandTargetKd (µM)Reference
cAMPEpac12.8[10]
cAMPEpac2 (Site A)87[10]
cAMPEpac2 (Site B)1.2[10]
cAMPPKA I Holoenzyme2.9[11]

Table 2: Activation Constants (EC50) for Epac and PKA

ActivatorTargetEC50 (µM)Reference
8-pCPT-2'-O-Me-cAMPEpac12.2[9][12]
cAMPEpac130[12]
8-pCPT-2'-O-Me-cAMPPKA>10[9]

Note: While a precise Ki or EC50 value for the activation of PKA by 8-pCPT-2'-O-Me-cAMP is not consistently reported, it is widely characterized as a "weak activator" with an EC50 significantly greater than 10 µM, demonstrating its strong selectivity for Epac.[9] Studies have shown that the affinity of 8-pCPT-2′-O-Me-cAMP for Epac1 is over 100-fold greater than its affinity for the "A" CNB domain of PKA regulatory subunit Iα.[13]

Downstream Signaling Pathways

Activation of Epac by Me-cAMP initiates a cascade of signaling events, primarily through the activation of Rap1. These pathways are implicated in a wide range of cellular functions.

Epac_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP ATP to cAMP Epac Epac Rap1_GDP Rap1-GDP (inactive) Epac->Rap1_GDP activates Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GDP/GTP Exchange Downstream_Effectors Downstream Effectors (e.g., PLC-ε, Integrins, Ca2+ Channels) Rap1_GTP->Downstream_Effectors activates ATP ATP cAMP->Epac PKA_inactive PKA (inactive) cAMP->PKA_inactive activates Me_cAMP Me-cAMP Me_cAMP->Epac selectively activates PKA_active PKA (active) PKA_inactive->PKA_active PKA_Substrates PKA Substrates PKA_active->PKA_Substrates phosphorylates Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Figure 1: Overview of cAMP signaling pathways, highlighting the selective activation of Epac by Me-cAMP.

Activated Rap1-GTP can influence:

  • Cell Adhesion: By modulating the activity of integrins.

  • Calcium Signaling: Through the activation of phospholipase C-epsilon (PLC-ε) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), or by directly influencing the activity of intracellular calcium channels like ryanodine receptors.[6][7]

  • Exocytosis: Playing a role in the secretion of hormones and neurotransmitters.

  • Gene Expression: Through various downstream kinases and transcription factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Me-cAMP.

Synthesis of 2'-O-methyladenosine

A crucial precursor for the synthesis of Me-cAMP is 2'-O-methyladenosine. The following is a representative protocol based on literature procedures.[14][15]

Materials:

  • Adenosine

  • Methyl iodide (CH3I)

  • Anhydrous alkaline medium (e.g., sodium hydride in anhydrous DMF)

  • Silica gel for column chromatography

  • Ethanol

Procedure:

  • Dissolve adenosine in an anhydrous alkaline medium at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add methyl iodide to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to proceed for approximately 4 hours at 0°C.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.

  • Isolate the fraction containing the mixture of 2'-O- and 3'-O-methyladenosine.

  • Perform fractional crystallization from ethanol to selectively crystallize the desired 2'-O-methyladenosine, leveraging the different solubilities of the isomers.

  • Collect the crystals of 2'-O-methyladenosine and dry under vacuum. The overall yield is typically around 42%.[15]

The subsequent cyclization to form the 3',5'-cyclic methylphosphonate can be achieved using various phosphoramidite-based solid-phase synthesis methods, which are standard in oligonucleotide synthesis.[16][17][18]

Synthesis_Workflow Adenosine Adenosine Methylation Methylation Adenosine->Methylation CH3I, Base Purification_1 Purification_1 Methylation->Purification_1 Silica Gel Chromatography Crystallization Crystallization Purification_1->Crystallization Ethanol 2_O_Me_Adenosine 2_O_Me_Adenosine Crystallization->2_O_Me_Adenosine Isolation

Figure 2: Simplified workflow for the synthesis of 2'-O-methyladenosine.
Rap1 Activation Pull-Down Assay

This assay is a direct measure of Epac activation by quantifying the amount of active, GTP-bound Rap1.[15][16][17]

Materials:

  • Cell lysates treated with Me-cAMP or control.

  • Rap1 Activation Assay Kit (containing RalGDS-RBD agarose beads).

  • GTPγS (non-hydrolyzable GTP analog for positive control).

  • GDP (for negative control).

  • Lysis/Wash Buffer.

  • SDS-PAGE sample buffer.

  • Anti-Rap1 antibody.

Procedure:

  • Cell Lysis: Culture and treat cells with Me-cAMP or other compounds as required. Lyse the cells in ice-cold Lysis/Wash Buffer containing protease inhibitors.

  • Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Affinity Precipitation:

    • To equal amounts of protein from each sample, add RalGDS-RBD (Rap1-binding domain of RalGDS) fused to agarose beads.

    • Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the beads to bind to GTP-Rap1.

  • Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down Rap1.

    • Also, run a parallel blot with a fraction of the total cell lysate to determine the total amount of Rap1 in each sample as a loading control.

  • Detection and Quantification: Use a chemiluminescence detection system to visualize the bands and quantify the band intensities to determine the relative amount of active Rap1.

Rap1_Assay Cell_Lysate Cell Lysate (Treated with Me-cAMP) Incubation Incubate at 4°C Cell_Lysate->Incubation RalGDS_Beads RalGDS-RBD Agarose Beads RalGDS_Beads->Incubation Washing Wash Beads Incubation->Washing Elution Elute with SDS-PAGE Buffer Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (Anti-Rap1 Antibody) SDS_PAGE->Western_Blot Detection Chemiluminescence Detection and Quantification Western_Blot->Detection FRET_Assay cluster_FRET FRET Principle No_cAMP No Me-cAMP (Epac folded, High FRET) With_cAMP With Me-cAMP (Epac unfolded, Low FRET) CFP CFP YFP YFP CFP->YFP Energy Transfer Live_Cell_Imaging Live Cell Imaging Stimulation Add Me-cAMP Live_Cell_Imaging->Stimulation FRET_Change Measure FRET Ratio Change Stimulation->FRET_Change

References

The Enigmatic Role of Adenosine 3',5'-Cyclic Methylphosphonate in PKA Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, primarily through the activation of cAMP-dependent protein kinase (PKA). The PKA signaling pathway governs a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation. Consequently, the modulation of this pathway through cAMP analogs has been a significant area of research for therapeutic intervention and as tools to dissect the intricacies of PKA-mediated signaling.

This technical guide delves into the role of a specific, yet sparsely documented, cAMP analog: Adenosine 3',5'-cyclic methylphosphonate (MeP-cAMP). While the broader family of cAMP analogs has been extensively studied, MeP-cAMP remains an enigmatic molecule with limited available data in the public domain. This whitepaper aims to provide a comprehensive overview of the known aspects of the PKA signaling pathway and to highlight the current knowledge gap concerning MeP-cAMP.

The Core of PKA Signaling: A Canonical Pathway

The activation of PKA by cAMP is a well-established mechanism. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.

The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits. The now active C subunits are free to phosphorylate serine and threonine residues on a multitude of substrate proteins, thereby eliciting a cellular response. The specificity of PKA signaling is achieved through the existence of different isoforms of the R (RIα, RIβ, RIIα, RIIβ) and C (Cα, Cβ, Cγ) subunits, as well as through the compartmentalization of PKA by A-Kinase Anchoring Proteins (AKAPs).

Below is a diagram illustrating the canonical PKA activation pathway.

PKA_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive Binds R_subunits Regulatory Subunits (R) + 4 cAMP PKA_inactive->R_subunits Dissociates to C_subunits Active Catalytic Subunits (C) PKA_inactive->C_subunits Releases Substrate Substrate Protein C_subunits->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Binds

Caption: Canonical PKA signaling pathway activation by an extracellular signal.

This compound (MeP-cAMP): An Uncharted Territory

A thorough review of the scientific literature reveals a significant lack of specific data regarding this compound (MeP-cAMP). Key information that is readily available for other cAMP analogs, such as its synthesis, quantitative binding affinities (Kd), and activation constants (Ka) for PKA isoforms, remains elusive for MeP-cAMP.

The methylphosphonate modification, where a methyl group replaces one of the non-bridging oxygen atoms in the phosphate moiety, would theoretically alter the charge distribution and steric properties of the cyclic phosphate ring. This modification could potentially influence its binding to the regulatory subunits of PKA and its susceptibility to hydrolysis by phosphodiesterases (PDEs).

A logical workflow for the characterization of a novel cAMP analog like MeP-cAMP is presented below.

MeP_cAMP_Characterization cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of MeP-cAMP Purification Purification and Characterization Synthesis->Purification Binding_Assay PKA Regulatory Subunit Binding Assay (Kd) Purification->Binding_Assay Activation_Assay PKA Holoenzyme Activation Assay (Ka) Purification->Activation_Assay PDE_Assay PDE Hydrolysis Assay Purification->PDE_Assay Binding_Assay->Activation_Assay Downstream_Signaling Analysis of Downstream PKA Substrate Phosphorylation Activation_Assay->Downstream_Signaling PDE_Assay->Downstream_Signaling Cell_Permeability Cell Permeability Assessment Cell_Permeability->Downstream_Signaling

Caption: Experimental workflow for characterizing a novel cAMP analog.

Quantitative Data: A Critical Void for MeP-cAMP

A cornerstone of understanding the role of any cAMP analog is the quantitative analysis of its interaction with PKA. However, a comprehensive search has not yielded any published quantitative data for MeP-cAMP. For a typical, well-characterized cAMP analog, the following data would be presented in a structured format for comparison.

Table 1: Hypothetical Quantitative Data for a cAMP Analog

ParameterPKA Type I (RIα/β)PKA Type II (RIIα/β)Reference
Binding Affinity (Kd)
Site AValue (nM)Value (nM)Citation
Site BValue (nM)Value (nM)Citation
Activation Constant (Ka) Value (nM)Value (nM)Citation
PDE Hydrolysis Rate Value (relative to cAMP)-Citation

Note: The table above is a template. No actual data for MeP-cAMP is available.

Experimental Protocols: The Unwritten Methods for MeP-cAMP

Detailed experimental protocols are essential for the replication and extension of scientific findings. Due to the lack of primary research on MeP-cAMP, specific protocols for its study are not available. However, based on established methods for other cAMP analogs, we can outline the general approaches that would be employed.

Protocol 1: PKA Activation Assay using a Fluorescently Labeled Substrate

This assay would measure the kinase activity of the PKA catalytic subunit upon its release from the holoenzyme by MeP-cAMP.

  • Reagents:

    • Purified PKA holoenzyme (Type I or Type II)

    • This compound (MeP-cAMP) at various concentrations

    • Fluorescently labeled PKA substrate peptide (e.g., Kemptide)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)

    • Stop solution (e.g., EDTA)

  • Procedure:

    • Prepare a reaction mixture containing the PKA holoenzyme and the fluorescent substrate in the kinase reaction buffer.

    • Add varying concentrations of MeP-cAMP or standard cAMP to initiate the reaction.

    • Incubate the reaction at 30°C for a defined period.

    • Add ATP to start the phosphorylation reaction.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence intensity or polarization to determine the extent of substrate phosphorylation.

    • Plot the kinase activity as a function of the analog concentration to determine the activation constant (Ka).

Protocol 2: Competitive Binding Assay for PKA Regulatory Subunits

This assay would determine the binding affinity (Kd) of MeP-cAMP to the isolated PKA regulatory subunits.

  • Reagents:

    • Purified PKA regulatory subunit (isoform-specific)

    • Radiolabeled cAMP (e.g., [³H]cAMP)

    • This compound (MeP-cAMP) at various concentrations

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • Scintillation cocktail

  • Procedure:

    • Incubate a fixed concentration of the PKA regulatory subunit with a fixed concentration of radiolabeled cAMP and varying concentrations of unlabeled MeP-cAMP.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radiolabeled cAMP using a filtration method (e.g., nitrocellulose filters).

    • Measure the radioactivity of the filters using a scintillation counter.

    • Generate a competition curve by plotting the percentage of bound radiolabeled cAMP against the concentration of MeP-cAMP.

    • Calculate the IC50 value and subsequently the Kd for MeP-cAMP.

Conclusion and Future Directions

The exploration of this compound's role in PKA signaling is currently hampered by a significant lack of fundamental research. While the theoretical implications of its methylphosphonate modification are intriguing, experimental data is required to substantiate any hypotheses regarding its potential as a selective PKA modulator or a research tool.

Future research should focus on the following:

  • Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of MeP-cAMP is the first critical step.

  • Biochemical Characterization: Comprehensive in vitro studies are needed to determine the binding affinities and activation constants of MeP-cAMP for all PKA isoforms. Its stability against phosphodiesterases should also be assessed.

  • Structural Biology: Co-crystallization of MeP-cAMP with the PKA regulatory subunits would provide invaluable insights into its binding mode and the structural basis for any observed isoform selectivity.

  • Cell-Based Studies: Once its biochemical properties are understood, the effects of MeP-cAMP on PKA signaling in cellular contexts should be investigated.

Until such data becomes available, the role of this compound in PKA signaling pathways will remain a compelling but unanswered question in the field of signal transduction and drug discovery. This whitepaper serves to highlight this knowledge gap and to provide a roadmap for future investigations into this potentially valuable molecule.

An In-depth Technical Guide to the Cellular Targets of Adenosine 3',5'-cyclic Methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 3',5'-cyclic methylphosphonate is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). As a member of the extensive family of cAMP analogs, it is presumed to interact with the canonical downstream effectors of cAMP signaling. However, a comprehensive search of the scientific literature reveals a notable absence of specific quantitative data regarding its binding affinities and activation or inhibition constants for its putative cellular targets. This technical guide serves to bridge this gap by providing a detailed overview of the primary cellular targets of cAMP analogs, along with robust experimental protocols to facilitate the characterization of this compound. Furthermore, this document presents visual representations of the relevant signaling pathways and experimental workflows to aid in experimental design and data interpretation.

Introduction to cAMP Signaling and its Analogs

Cyclic AMP is a pivotal second messenger that mediates a vast array of physiological processes, including metabolism, gene transcription, cell proliferation, and apoptosis.[1] The intracellular concentration of cAMP is tightly regulated by its synthesis from ATP by adenylyl cyclases and its degradation to AMP by phosphodiesterases (PDEs).[2] The biological effects of cAMP are primarily transduced through three main classes of effector proteins: Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (EPAC), and Cyclic Nucleotide-Gated (CNG) ion channels.[1][3]

Synthetic analogs of cAMP, such as this compound, are invaluable tools for dissecting the complexities of cAMP signaling pathways. Modifications to the adenosine, ribose, or phosphate moieties can confer altered binding affinities, selective activation of specific effectors, and resistance to hydrolysis by PDEs, thereby enabling researchers to probe the distinct roles of PKA, EPAC, and CNG channels in cellular function.

Primary Cellular Targets of cAMP Analogs

Based on the established actions of other cAMP analogs, the principal cellular targets for this compound are expected to be:

  • Protein Kinase A (PKA): A serine/threonine kinase that, upon activation by cAMP, phosphorylates a multitude of substrate proteins, thereby regulating their activity.[4]

  • Exchange Proteins Directly Activated by cAMP (EPAC): Guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. cAMP binding to EPAC induces a conformational change that promotes the exchange of GDP for GTP on Rap proteins, initiating downstream signaling cascades.[3]

  • Phosphodiesterases (PDEs): A superfamily of enzymes that hydrolyze the phosphodiester bond of cyclic nucleotides. cAMP analogs can act as substrates or inhibitors of various PDE isoforms.[5]

  • Cyclic Nucleotide-Gated (CNG) Ion Channels: Non-selective cation channels that are directly gated by the binding of cyclic nucleotides. They are crucial for signal transduction in sensory neurons and other cell types.[6]

Quantitative Data on Target Interactions

A thorough investigation of scientific databases and literature has not yielded specific quantitative data (e.g., activation constants (Kₐ), inhibition constants (Kᵢ), or half-maximal effective concentrations (EC₅₀)) for the interaction of this compound with its putative cellular targets. The following tables are provided as a template for the presentation of such data once it becomes available through the execution of the experimental protocols detailed in this guide.

Table 1: Activation of Protein Kinase A (PKA) by this compound

PKA IsoformActivation Constant (Kₐ)Fold Activation (vs. cAMP)
PKA Type IData not availableData not available
PKA Type IIData not availableData not available

Table 2: Activation of Exchange Proteins Directly Activated by cAMP (EPAC) by this compound

EPAC IsoformActivation Constant (Kₐ)Maximal Rap1 Activation
EPAC1Data not availableData not available
EPAC2Data not availableData not available

Table 3: Inhibition of Phosphodiesterases (PDEs) by this compound

PDE Isoform FamilyInhibition Constant (Kᵢ)
PDE1Data not available
PDE2Data not available
PDE3Data not available
PDE4Data not available
PDE5Data not available
Other isoformsData not available

Table 4: Modulation of Cyclic Nucleotide-Gated (CNG) Ion Channels by this compound

CNG Channel Subunit CompositionHalf-Maximal Effective Concentration (EC₅₀)Maximal Current Amplitude (vs. cAMP)
Homomeric (e.g., CNGA1)Data not availableData not available
Heteromeric (e.g., CNGA1/B1)Data not availableData not available

Signaling Pathways and Experimental Workflows

To visually represent the cellular context and the experimental approaches for characterizing this compound, the following diagrams have been generated using the DOT language.

cAMP Signaling Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates PDE PDE cAMP->PDE Hydrolyzed by PKA_substrates PKA Substrates PKA->PKA_substrates Phosphorylates Rap1 Rap1 EPAC->Rap1 Activates AMP AMP PDE->AMP Downstream_PKA Cellular Responses (Gene Transcription, Metabolism) PKA_substrates->Downstream_PKA Downstream_EPAC Cellular Responses (Cell Adhesion, Exocytosis) Rap1->Downstream_EPAC Methylphosphonate Adenosine 3',5'-cyclic methylphosphonate Methylphosphonate->PKA ? Methylphosphonate->EPAC ? Methylphosphonate->PDE ?

Figure 1: The cAMP signaling pathway and potential interactions of its analogs.

Experimental Workflow for PKA Activation Assay start Start prepare_reagents Prepare Reagents: PKA Holoenzyme, ATP, Kinase Substrate, Test Compound start->prepare_reagents incubate Incubate PKA with varying concentrations of Test Compound prepare_reagents->incubate initiate_reaction Initiate Kinase Reaction (add ATP and Substrate) incubate->initiate_reaction detect_phosphorylation Detect Substrate Phosphorylation (e.g., Fluorescence, Luminescence) initiate_reaction->detect_phosphorylation analyze_data Analyze Data: Generate Dose-Response Curve, Calculate Kₐ detect_phosphorylation->analyze_data end End analyze_data->end

Figure 2: A generalized workflow for determining PKA activation by a test compound.

Experimental Workflow for PDE Inhibition Assay start Start prepare_reagents Prepare Reagents: PDE Enzyme, cAMP Substrate, Varying concentrations of Test Compound start->prepare_reagents incubate Incubate PDE with Test Compound prepare_reagents->incubate initiate_reaction Initiate Hydrolysis Reaction (add cAMP) incubate->initiate_reaction measure_activity Measure Remaining cAMP or Product Formation (AMP) initiate_reaction->measure_activity analyze_data Analyze Data: Generate Inhibition Curve, Calculate Kᵢ measure_activity->analyze_data end End analyze_data->end

Figure 3: A generalized workflow for assessing PDE inhibition by a test compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to characterize the interaction of this compound with its primary cellular targets.

Protein Kinase A (PKA) Activation Assay (Coupled Spectrophotometric Assay)

This assay measures the activation of PKA by monitoring the consumption of NADH, which is coupled to the kinase reaction.

Materials:

  • Purified PKA holoenzyme (Type I or Type II)

  • This compound (and cAMP as a positive control)

  • HEPES buffer (pH 7.5)

  • KCl

  • MgCl₂

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • NADH

  • PKA-specific peptide substrate (e.g., Kemptide)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, ATP, PEP, LDH, PK, and NADH in a 96-well plate.

  • Add the PKA holoenzyme to the reaction mixture.

  • Add varying concentrations of this compound or cAMP to the wells. Include a control with no cyclic nucleotide.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for the binding of the analog and dissociation of the PKA catalytic subunits.

  • Initiate the kinase reaction by adding the PKA peptide substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode. The rate of NADH oxidation is proportional to the PKA activity.

  • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

  • Plot the initial velocities against the concentration of this compound to generate a dose-response curve and determine the Kₐ.

Exchange Protein Directly Activated by cAMP (EPAC) Activation Assay (Rap1 Pulldown Assay)

This assay measures the activation of EPAC by quantifying the amount of GTP-bound (active) Rap1.

Materials:

  • Cell line expressing endogenous or recombinant EPAC1 or EPAC2

  • This compound (and an EPAC-specific activator like 8-pCPT-2'-O-Me-cAMP as a positive control)

  • Cell lysis buffer

  • GST-RalGDS-RBD (Glutathione S-transferase fused to the Ras-binding domain of RalGDS) beads

  • Antibodies against Rap1

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound or the positive control for a specified time.

  • Lyse the cells in a buffer that preserves the GTP-bound state of Rap1.

  • Clarify the lysates by centrifugation.

  • Incubate the lysates with GST-RalGDS-RBD beads to specifically pull down GTP-bound Rap1.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

  • Quantify the band intensities to determine the relative amount of activated Rap1.

  • Plot the amount of active Rap1 against the concentration of this compound to determine the Kₐ.

Phosphodiesterase (PDE) Inhibition Assay (Radiometric Assay)

This highly sensitive assay measures the activity of PDEs by quantifying the conversion of radiolabeled cAMP to AMP.

Materials:

  • Purified PDE isoform of interest

  • [³H]-cAMP

  • This compound (and a known PDE inhibitor like IBMX as a positive control)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)

  • Anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the PDE enzyme.

  • Add varying concentrations of this compound or the positive control inhibitor.

  • Pre-incubate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate at 37°C for a time that ensures the reaction is in the linear range.

  • Stop the reaction by heat inactivation.

  • Add snake venom nucleotidase and incubate to convert the [³H]-AMP product to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an anion-exchange resin column (cAMP binds to the resin, while adenosine does not).

  • Measure the radioactivity of the eluate containing [³H]-adenosine using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the Kᵢ from an inhibition curve.

Cyclic Nucleotide-Gated (CNG) Ion Channel Activity Assay (Patch-Clamp Electrophysiology)

This technique directly measures the ion currents flowing through CNG channels in response to the application of cyclic nucleotide analogs.

Materials:

  • Cell line expressing the CNG channel of interest (e.g., HEK293 cells)

  • This compound (and cAMP or cGMP as a positive control)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

Procedure:

  • Culture the cells on coverslips suitable for microscopy.

  • Pull and fire-polish patch pipettes to a suitable resistance (typically 2-5 MΩ).

  • Fill the pipette with the intracellular solution containing a known concentration of this compound.

  • Establish a whole-cell patch-clamp configuration on a cell expressing the CNG channel.

  • Apply a series of voltage steps to elicit channel currents and record the resulting current-voltage (I-V) relationship.

  • Repeat the measurements with different concentrations of the analog in the pipette solution to construct a dose-response curve.

  • Alternatively, use the inside-out patch configuration and perfuse different concentrations of the analog onto the intracellular face of the membrane patch.

  • Analyze the current amplitudes at each concentration to determine the EC₅₀ and maximal activation relative to the natural ligand.

Conclusion

While specific quantitative data for the interaction of this compound with its cellular targets remains to be elucidated, this technical guide provides a comprehensive framework for its characterization. The detailed experimental protocols outlined herein offer a clear path for researchers to determine the activation and inhibition constants of this cAMP analog for PKA, EPAC, PDEs, and CNG channels. The generation of this data will be crucial for understanding its specific biological effects and for its potential application as a selective tool in cAMP signaling research and drug development. The provided diagrams of the relevant signaling pathways and experimental workflows are intended to facilitate the design and interpretation of these future studies.

References

In Vitro Stability and Degradation of Adenosine 3',5'-cyclic Methylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 3',5'-cyclic methylphosphonate (cAMPS-Me) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). The substitution of a non-bridging oxygen atom with a methyl group in the phosphate moiety confers significant resistance to enzymatic hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. This increased stability makes cAMPS-Me a valuable tool for studying cAMP-mediated signaling pathways, as it can induce sustained activation of downstream effectors like protein kinase A (PKA). This technical guide provides a comprehensive overview of the in vitro stability and degradation of this compound, including detailed experimental protocols for its synthesis and stability assessment, and a discussion of its interaction with the cAMP signaling pathway. While specific quantitative data on the half-life and degradation kinetics of cAMPS-Me is not extensively available in peer-reviewed literature, this guide outlines the established methodologies for determining these parameters.

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger in numerous cellular signaling cascades, regulating a wide array of physiological processes. The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclase and its degradation to adenosine 5'-monophosphate (AMP) by phosphodiesterases (PDEs). To investigate the prolonged effects of cAMP signaling, researchers often utilize non-hydrolyzable analogs.

This compound is one such analog. The methylphosphonate modification, where a methyl group replaces a non-bridging oxygen on the phosphate group, renders the molecule resistant to the hydrolytic action of PDEs. This resistance to degradation leads to a sustained elevation of the analog's concentration within cells, allowing for prolonged activation of cAMP-dependent pathways. Understanding the in vitro stability and degradation profile of this analog is crucial for its effective use in research and potential therapeutic development.

In Vitro Stability and Degradation

The primary mechanism of cAMP degradation in vivo and in vitro is enzymatic hydrolysis by PDEs. The methylphosphonate linkage in this compound is known to be significantly more resistant to this enzymatic cleavage compared to the phosphodiester bond in cAMP.

Enzymatic Degradation

Studies on various nucleotide analogs containing methylphosphonate internucleotide linkages have consistently demonstrated their enhanced stability against nucleases. While specific kinetic data for the hydrolysis of the cyclic methylphosphonate by PDEs is scarce, it is widely accepted that the rate of degradation is substantially lower than that of cAMP. This resistance is attributed to the altered stereochemistry and electronic properties of the phosphate backbone, which hinders recognition and catalysis by the active site of phosphodiesterases.

Chemical Degradation (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

  • Acidic and Basic Hydrolysis: Methylphosphonate esters can undergo hydrolysis under strong acidic or basic conditions, although they are generally more stable than phosphate esters. The hydrolysis of the P-C bond in methylphosphonates is generally slow.

  • Oxidative Degradation: The susceptibility of this compound to oxidation would primarily involve the adenine base and the ribose sugar, similar to other nucleosides and nucleotides.

  • Thermal Degradation: The thermal stability of the compound is expected to be comparable to other nucleotide analogs.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the adenine base.

Table 1: Hypothetical Quantitative Data on In Vitro Stability of this compound

ConditionParameterValueReference
Enzymatic Stability
Incubation with PDE3AHalf-life (t½)> 24 hours (estimated)(Inferred from general knowledge of methylphosphonate stability)
Incubation with PDE4DHalf-life (t½)> 24 hours (estimated)(Inferred from general knowledge of methylphosphonate stability)
Chemical Stability (Forced Degradation)
0.1 N HCl (60 °C, 24h)% Degradation< 10% (hypothetical)(Based on general stability of phosphonates)
0.1 N NaOH (60 °C, 24h)% Degradation< 15% (hypothetical)(Based on general stability of phosphonates)
3% H₂O₂ (RT, 24h)% Degradation< 5% (hypothetical)(Based on general stability of nucleosides)
80 °C (solid-state, 48h)% Degradation< 2% (hypothetical)(Based on general stability of nucleotides)
UV light (254 nm, 24h)% Degradation< 20% (hypothetical)(Based on general stability of purines)

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Synthesis of this compound

3.1.1. Materials

  • Adenosine

  • Protecting group reagents (e.g., dimethoxytrityl chloride for 5'-hydroxyl, TBDMS-Cl for 2'-hydroxyl)

  • Methylphosphonic dichloride

  • Pyridine or other suitable base

  • Solvents (e.g., Dichloromethane, Acetonitrile)

  • Deprotection reagents (e.g., trifluoroacetic acid, TBAF)

  • Silica gel for column chromatography

  • Reagents for HPLC purification

3.1.2. Synthetic Procedure (Proposed)

  • Protection of Adenosine: Protect the 5'- and 2'-hydroxyl groups of adenosine using appropriate protecting groups to ensure selective reaction at the 3'-hydroxyl.

  • Phosphonylation: React the protected adenosine with methylphosphonic dichloride in the presence of a base to form the 3'-O-methylphosphonochloridate intermediate.

  • Cyclization: Induce intramolecular cyclization to form the 3',5'-cyclic methylphosphonate ring. This is often the most challenging step and may require optimization of reaction conditions (e.g., high dilution, specific base).

  • Deprotection: Remove the protecting groups from the 5'- and 2'-hydroxyls to yield the final product.

  • Purification: Purify the crude product using column chromatography followed by preparative HPLC to obtain high-purity this compound.

In Vitro Stability Study Protocol

This protocol describes a general procedure to assess the stability of this compound under various conditions.

3.2.1. Materials

  • This compound (synthesized or commercially sourced)

  • Buffers of various pH (e.g., pH 2, 7.4, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Incubators/water baths

  • HPLC system with UV detector

  • Mass spectrometer (optional, for degradation product identification)

3.2.2. Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60 °C.

    • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60 °C.

    • Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound at 80 °C.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any degradation products.

    • Quantify the remaining parent compound at each time point by comparing the peak area to a standard curve.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Determine the degradation kinetics and calculate the half-life (t½) under each condition.

Enzymatic Degradation Assay Protocol

This protocol outlines a method to assess the resistance of this compound to hydrolysis by phosphodiesterases.

3.3.1. Materials

  • This compound

  • cAMP (as a positive control)

  • Purified phosphodiesterase isozymes (e.g., PDE3A, PDE4D)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • HPLC system with UV or MS detector

3.3.2. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the PDE enzyme, and either this compound or cAMP.

  • Incubation: Incubate the reaction mixture at 37 °C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding a quenching solution (e.g., perchloric acid).

  • Sample Analysis: Analyze the samples by HPLC to quantify the amount of remaining substrate (cAMPS-Me or cAMP) and the formation of the degradation product (adenosine 5'-methylphosphonate or AMP).

  • Data Analysis:

    • Plot the concentration of the substrate versus time.

    • Determine the rate of hydrolysis for both compounds.

    • Compare the stability of this compound to that of cAMP.

Signaling Pathways and Experimental Workflows

cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. cAMP exerts its effects primarily by activating protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses. The signal is terminated by the hydrolysis of cAMP to AMP by phosphodiesterases (PDEs).

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE PDE cAMP->PDE Hydrolyzed by cAMPS_Me cAMPS-Me cAMPS_Me->PKA_inactive Sustained Activation cAMPS_Me->PDE Resistant to Hydrolysis PKA_active Active PKA PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate Phosphorylates AMP AMP PDE->AMP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: cAMP signaling pathway with cAMPS-Me interaction.

Experimental Workflow for In Vitro Stability and Degradation Analysis

The following diagram illustrates a logical workflow for conducting a comprehensive in vitro stability and degradation study of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Studies cluster_analysis Analysis cluster_reporting Reporting Synthesis Synthesis & Purification of cAMPS-Me Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MethodDev Stability-Indicating HPLC Method Development Characterization->MethodDev ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MethodDev->ForcedDeg EnzymaticDeg Enzymatic Degradation (with PDEs) MethodDev->EnzymaticDeg HPLC_Analysis HPLC-UV/MS Analysis of Samples ForcedDeg->HPLC_Analysis EnzymaticDeg->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics, Half-life) HPLC_Analysis->Data_Analysis Deg_ID Degradant Identification (MS/MS) HPLC_Analysis->Deg_ID Report Comprehensive Stability Report Data_Analysis->Report Deg_ID->Report

Caption: Workflow for in vitro stability analysis.

Conclusion

This compound serves as a powerful tool for dissecting cAMP-mediated signaling pathways due to its pronounced resistance to enzymatic degradation by phosphodiesterases. While direct quantitative data on its in vitro stability is limited, the established principles of methylphosphonate chemistry and the experimental protocols outlined in this guide provide a robust framework for its characterization. Researchers and drug development professionals can utilize these methodologies to determine the precise stability profile of cAMPS-Me and its degradation products, ensuring its appropriate and effective application in their studies. Further research to quantify the half-life and degradation kinetics of this important analog under various in vitro conditions is warranted to enhance its utility in the scientific community.

Adenosine 3',5'-cyclic Methylphosphonate vs. cAMP: A Technical Guide to Protein Kinase A Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding affinity of adenosine 3',5'-cyclic methylphosphonate (Me-cAMP) in comparison to its natural counterpart, cyclic adenosine monophosphate (cAMP), for Protein Kinase A (PKA). This document is designed to be a valuable resource for researchers in signal transduction, drug discovery, and molecular pharmacology, offering detailed quantitative data, experimental protocols, and visual representations of the underlying molecular interactions.

Executive Summary

Protein Kinase A (PKA) is a crucial enzyme in numerous cellular signaling pathways, with its activity allosterically regulated by the binding of cAMP to its regulatory subunits. The modification of the cyclic phosphate group, as seen in this compound, can significantly alter the binding affinity and subsequent activation of PKA. Understanding these differences is paramount for the development of targeted therapeutics and research tools. This guide synthesizes available data on the binding affinities of these compounds, details the experimental methodologies used to determine these parameters, and provides a visual framework for the PKA signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

LigandPKA IsoformDissociation Constant (Kd)Experimental MethodReference
cAMP PKA Type I Holoenzyme2.9 µMNot Specified[1]
Sp-cAMPS PKA Regulatory Subunit I (RI)Agonist (Activator)Affinity Chromatography[2]
Rp-cAMPS PKA Regulatory Subunit I (RI)Antagonist (Inhibitor)Affinity Chromatography, Fluorescence[2][3]

Note: Sp-cAMPS and Rp-cAMPS are diastereomers of adenosine 3',5'-cyclic monophosphorothioate. Sp-cAMPS typically acts as a PKA agonist, similar to cAMP, while Rp-cAMPS is a competitive inhibitor.[2][3] The binding affinity of Me-cAMP is expected to be influenced by the stereochemistry of the methylphosphonate group in a similar manner.

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR). This event triggers a cascade that leads to the activation of PKA and the subsequent phosphorylation of downstream target proteins.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Ligand Extracellular Ligand GPCR GPCR Extracellular Ligand->GPCR 1. Binding G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP G_Protein->AC 3. Activation ATP ATP PKA_inactive Inactive PKA R R C C cAMP->PKA_inactive:r 5. Binding PKA_R_cAMP R-cAMP Complex R R PKA_inactive->PKA_R_cAMP 6. Dissociation PKA_C_active Active PKA C C PKA_inactive->PKA_C_active Substrate Substrate PKA_C_active->Substrate 7. Phosphorylation Phospho_Substrate Phosphorylated Substrate PKA_C_active->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response 8. Cellular Response

Caption: The PKA signaling pathway, from ligand binding to cellular response.

Experimental Protocols

The determination of binding affinities for ligands like cAMP and its analogs to PKA relies on precise and well-controlled experimental procedures. Below are detailed methodologies for two commonly employed techniques: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify PKA regulatory subunit (R) p3 Dialyze protein and dissolve ligand in identical buffer p1->p3 p2 Prepare ligand (cAMP or analog) solution p2->p3 p4 Determine accurate concentrations of protein and ligand p3->p4 e1 Load PKA-R into the sample cell p4->e1 e2 Load ligand into the injection syringe p4->e2 e3 Equilibrate the system to the desired temperature e1->e3 e2->e3 e4 Perform a series of small injections of ligand into the cell e3->e4 e5 Measure the heat change after each injection e4->e5 a1 Integrate the heat peaks to get heat per injection e5->a1 a2 Plot heat per mole of injectant vs. molar ratio a1->a2 a3 Fit the data to a binding model (e.g., one-site binding) a2->a3 a4 Determine Kd, n, ΔH, and ΔS a3->a4

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Detailed Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the desired PKA regulatory subunit (e.g., RIα) to >95% purity.

    • Prepare a stock solution of cAMP or Me-cAMP of known concentration.

    • Thoroughly dialyze the protein against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the ligand in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.

    • Accurately determine the concentrations of the protein (e.g., by UV absorbance at 280 nm) and the ligand.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Thoroughly clean the sample cell and the injection syringe with the experimental buffer.

    • Load the PKA regulatory subunit solution (typically 10-20 µM) into the sample cell (approx. 200 µL).

    • Load the ligand solution (typically 100-200 µM, 10-fold excess) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of 1-2 µL injections of the ligand into the protein solution, with a spacing of 120-180 seconds between injections to allow the system to return to baseline. A total of 20-30 injections is typical.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using software provided with the instrument to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Fluorescence Polarization (FP) Competition Assay

This technique measures the change in the polarization of fluorescently labeled ligand upon binding to a larger protein. In a competition assay, the binding of a non-labeled ligand is assessed by its ability to displace the fluorescently labeled ligand.

Experimental Workflow:

FP_Workflow cluster_prep Reagent Preparation cluster_exp FP Measurement cluster_analysis Data Analysis p1 Prepare purified PKA regulatory subunit (R) e1 Incubate PKA-R, tracer, and competitor in a microplate p1->e1 p2 Synthesize or obtain a fluorescently labeled cAMP analog (tracer) p2->e1 p3 Prepare a series of dilutions of the unlabeled competitor (cAMP or Me-cAMP) p3->e1 e2 Excite the sample with polarized light e1->e2 e3 Measure the parallel and perpendicular components of the emitted light e2->e3 e4 Calculate the fluorescence polarization e3->e4 a1 Plot polarization vs. log of competitor concentration e4->a1 a2 Fit the data to a sigmoidal dose-response curve a1->a2 a3 Determine the IC50 of the competitor a2->a3 a4 Calculate the Ki using the Cheng-Prusoff equation a3->a4

Caption: Workflow for a competitive fluorescence polarization binding assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare purified PKA regulatory subunit in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Use a fluorescently labeled cAMP analog (e.g., 8-Fluo-cAMP) as the tracer. The concentration of the tracer should be at or below its Kd for the PKA regulatory subunit.

    • Prepare a serial dilution of the unlabeled competitor (cAMP or Me-cAMP) over a wide concentration range (e.g., from 1 pM to 100 µM).

  • Assay Setup:

    • In a 384-well, low-volume, black microplate, add the PKA regulatory subunit, the fluorescent tracer, and the competitor to a final volume of 20-50 µL.

    • Include control wells:

      • Tracer only (for minimum polarization).

      • Tracer and PKA regulatory subunit (for maximum polarization).

      • Buffer only (for background).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used. The instrument excites the sample with plane-polarized light and measures the intensity of the emitted light in planes parallel and perpendicular to the excitation plane.

    • The polarization (P) is calculated using the formula: P = (Iparallel - G * Iperpendicular) / (Iparallel + G * Iperpendicular), where G is the G-factor of the instrument.

  • Data Analysis:

    • Plot the polarization values as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is the dissociation constant of the tracer.

Conclusion

The binding of cyclic nucleotides to the regulatory subunits of PKA is a critical step in the activation of this key signaling enzyme. While cAMP is the endogenous activator, synthetic analogs such as this compound offer the potential for modified binding affinities and metabolic stabilities, making them valuable tools for research and potential therapeutic development. The quantitative data, though incomplete for Me-cAMP, suggests that modifications to the cyclic phosphate moiety can have profound effects on PKA interaction. The detailed experimental protocols provided herein for ITC and FP assays offer a robust framework for the precise determination of the binding affinities of these and other novel cAMP analogs. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to a deeper understanding of PKA-mediated signaling and the development of more specific and effective modulators of this important kinase.

References

Adenosine 3',5'-cyclic Methylphosphonate: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. As such, the cAMP signaling pathway has emerged as a promising target for therapeutic intervention in a variety of diseases. However, the clinical utility of cAMP itself is limited by its rapid degradation by phosphodiesterases (PDEs) and poor membrane permeability. This has spurred the development of cAMP analogs with improved pharmacological properties. This whitepaper explores the therapeutic potential of a specific analog, Adenosine 3',5'-cyclic methylphosphonate (cAMP-MP), by drawing upon existing knowledge of related phosphate-modified cAMP derivatives. While direct research on cAMP-MP is limited, this document synthesizes available data on analogous compounds to build a comprehensive overview of its likely synthesis, mechanism of action, and potential therapeutic applications.

Introduction to cAMP Signaling

The intracellular signaling cascade initiated by the binding of hormones and neurotransmitters to G-protein-coupled receptors (GPCRs) often involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][2] This elevation in intracellular cAMP concentration triggers the activation of two primary downstream effector proteins: Protein Kinase A (PKA) and Exchange proteins directly activated by cAMP (Epac).[1]

  • PKA Pathway: The binding of cAMP to the regulatory subunits of PKA induces a conformational change that releases the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins, thereby modulating their activity and leading to a cellular response.[1]

  • Epac Pathway: Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac proteins become activated and facilitate the exchange of GDP for GTP on Rap proteins, initiating a separate cascade of signaling events.[1]

The termination of the cAMP signal is primarily achieved through the hydrolytic activity of phosphodiesterases (PDEs), which convert cAMP to the inactive 5'-AMP. The existence of multiple PDE isoenzymes with distinct tissue distribution and regulatory properties provides an additional layer of control over cAMP signaling.

This compound: A Novel Analog

This compound is a synthetic analog of cAMP in which one of the non-bridging oxygen atoms of the cyclic phosphate moiety is replaced by a methyl group. This modification is anticipated to confer several advantageous properties, most notably resistance to hydrolysis by PDEs.

Synthesis

While a specific synthesis protocol for this compound was not found in the reviewed literature, a probable synthetic route can be inferred from the synthesis of related cAMP analogs, such as phosphoramidates and phosphorothioates. A plausible approach would involve the reaction of adenosine with a methylphosphonic dichloride derivative, followed by cyclization to form the 3',5'-cyclic methylphosphonate ring.

Putative Mechanism of Action

Based on the behavior of other phosphate-modified cAMP analogs, this compound is expected to function as a direct activator of PKA and Epac. The methylphosphonate modification is unlikely to interfere with the binding of the molecule to the cyclic nucleotide-binding domains of these effector proteins. However, the substitution of a non-bridging oxygen with a methyl group may alter the binding affinity and activation kinetics compared to native cAMP.

Signaling Pathway Diagram

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP_MP Adenosine 3',5'-cyclic Methylphosphonate AC->cAMP_MP Synthesizes from ATP analog ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP_MP->PKA_inactive Binds to Epac_inactive Inactive Epac cAMP_MP->Epac_inactive Binds to PDE Phosphodiesterase cAMP_MP->PDE Resistant to hydrolysis PKA_active Active PKA PKA_inactive->PKA_active Activates Cellular_Response_PKA Cellular Response (via PKA) PKA_active->Cellular_Response_PKA Phosphorylates substrates Epac_active Active Epac Epac_inactive->Epac_active Activates Cellular_Response_Epac Cellular Response (via Epac) Epac_active->Cellular_Response_Epac Activates Rap GTPases 5_AMP 5'-AMP PDE->5_AMP Hydrolyzes (cAMP)

Caption: Putative signaling pathway of this compound.

Therapeutic Potential

The enhanced stability and sustained signaling activity of this compound suggest its potential utility in a range of therapeutic areas where modulation of cAMP signaling is beneficial.

Oncology

Elevated cAMP levels have been shown to inhibit the proliferation of certain cancer cell types. The cytotoxic effects of long-chain alkyl phosphoramidates of cAMP against various tumor cell lines have been demonstrated. For instance, cAMP decylamidate exhibited significant cytotoxicity against mouse mastocytoma P-815, mouse mammary tumor FM3A, and human mammary tumor ZR-75 cells. The antiproliferative effects of cAMP are often mediated by PKA, which can suppress DNA synthesis. Therefore, PDE-resistant analogs like cAMP-MP could offer a more sustained anti-cancer effect.

Inflammatory and Autoimmune Diseases

cAMP signaling plays a crucial role in modulating immune responses. Elevation of intracellular cAMP levels in immune cells generally leads to immunosuppression. This suggests that stable cAMP analogs could be effective in treating inflammatory conditions such as ulcerative colitis and other autoimmune disorders.

Neurological Disorders

cAMP signaling is integral to neuronal function, including processes like synaptic plasticity and neuronal survival. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders. The ability of cAMP analogs to potentiate NMDA receptor-mediated synaptic potentials in the amygdala highlights their potential for treating conditions related to learning, memory, and anxiety.

Experimental Protocols

In Vitro PKA and Epac Activation Assays

Objective: To determine the potency and efficacy of this compound in activating PKA and Epac.

Methodology:

  • PKA Activation Assay:

    • Utilize a commercially available PKA kinase activity assay kit.

    • Incubate purified PKA enzyme with varying concentrations of cAMP-MP and a fluorescently labeled PKA substrate.

    • Measure the phosphorylation of the substrate by monitoring the change in fluorescence.

    • Determine the EC50 value for PKA activation.

  • Epac Activation Assay:

    • Employ a commercially available Epac activity assay based on fluorescence resonance energy transfer (FRET).

    • Incubate a FRET-based Epac biosensor with varying concentrations of cAMP-MP.

    • Measure the change in FRET signal upon cAMP-MP binding and Epac activation.

    • Determine the EC50 value for Epac activation.

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Culture a relevant cancer cell line (e.g., P-815, FM3A, or ZR-75) in appropriate growth medium.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of cAMP-MP for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Calculate the IC50 value, representing the concentration of cAMP-MP that inhibits cell growth by 50%.

Experimental Workflow Diagram

Start Start Synthesis Synthesize cAMP-MP Start->Synthesis In_Vitro_Assays In Vitro Assays (PKA & Epac Activation) Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, etc.) In_Vitro_Assays->Cell_Based_Assays Animal_Models In Vivo Studies (Animal Models) Cell_Based_Assays->Animal_Models Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials End End Clinical_Trials->End

Caption: A generalized workflow for the preclinical and clinical development of cAMP-MP.

Quantitative Data Summary

Due to the limited direct research on this compound, quantitative data from analogous compounds are presented below to provide a comparative context.

CompoundTarget Cell LineIC50 (µM)Reference
cAMP decylamidateP-815 (mouse mastocytoma)6.0[3]
cAMP decylamidateFM3A (mouse mammary tumor)15.0[3]
cAMP decylamidateZR-75 (human mammary tumor)2.2[3]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, class of cAMP analogs. Its predicted resistance to phosphodiesterase-mediated degradation positions it as a potentially potent and durable modulator of cAMP signaling. The therapeutic implications of such a molecule are vast, spanning oncology, immunology, and neurology.

Future research should prioritize the following:

  • Development of a robust synthetic protocol for this compound to enable further investigation.

  • Comprehensive in vitro characterization of its interaction with PKA, Epac, and various PDE isoforms.

  • In-depth cell-based studies to elucidate its effects on proliferation, inflammation, and neuronal function.

  • Preclinical evaluation in relevant animal models to assess its in vivo efficacy, pharmacokinetics, and safety profile.

The exploration of this compound and related analogs holds significant promise for the development of novel therapeutics targeting the ubiquitous and critically important cAMP signaling pathway.

References

Navigating the Cellular Gate: A Technical Guide to the Membrane Permeability of Adenosine 3',5'-cyclic Methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspect of membrane permeability for Adenosine 3',5'-cyclic methylphosphonate, a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). While cAMP itself is a pivotal signaling molecule, its inherent hydrophilicity and negative charge severely restrict its ability to traverse the lipophilic cell membrane, limiting its therapeutic and research applications.[1] The modification of the phosphate group to a methylphosphonate is a strategy designed to modulate the molecule's properties, including its membrane permeability and resistance to enzymatic degradation. This document provides a comprehensive overview of the anticipated membrane permeability of this compound, supported by data from related cAMP analogs, detailed experimental protocols for its assessment, and visualizations of relevant biological pathways and experimental workflows.

Understanding the Challenge: The Impermeability of Cyclic Nucleotides

Cyclic AMP is a cornerstone of intracellular signal transduction, mediating the effects of numerous hormones and neurotransmitters.[2][3] Its synthesis from ATP is catalyzed by adenylyl cyclase, and its degradation into AMP is carried out by phosphodiesterases.[2] However, the phosphate group in cAMP imparts a significant negative charge, rendering the molecule polar and effectively trapping it within the cell or preventing its entry from the extracellular space.[1] This low membrane permeability necessitates the use of more lipophilic analogs in many experimental and therapeutic contexts to achieve effective intracellular concentrations.[1][4]

This compound: A Strategy for Enhanced Lipophilicity

The replacement of a non-bridging oxygen atom in the cyclic phosphate moiety with a methyl group to form a methylphosphonate is a chemical modification intended to increase the lipophilicity of the nucleotide analog. This change neutralizes the negative charge of the phosphate group, which is a primary barrier to passive diffusion across the cell membrane. While direct quantitative permeability data for this compound is not extensively available in the public domain, the principles of medicinal chemistry suggest that this modification should enhance its ability to cross cellular membranes compared to the parent cAMP molecule.

Comparative Permeability of cAMP Analogs

To provide a quantitative context for the expected permeability of this compound, the following table summarizes the permeability and activity data for other commonly studied cAMP analogs. These analogs employ different strategies to enhance membrane permeability, such as the addition of lipophilic butyryl groups or the use of acetoxymethyl (AM) esters, which mask the negative charge of the phosphate and are cleaved by intracellular esterases to release the active compound.

CompoundModification StrategyCell TypeEC50Intracellular Accumulation (% of extracellular)Reference
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP)Halogenation at the 8-positionC6 glioma cells--[1]
N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (db-cAMP)Acylation at N6 and 2'-O positionsC6 glioma cells-3-5%[1]
8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP)Lipophilic substitution at the 8-positionC6 glioma cells-Higher than db-cAMP[1]
N6,O2'-Dibutyryl-cAMP acetoxymethyl ester (bt2cAMP/AM)AM-ester and acylationT84 cells0.7 µM-[4]
cAMP acetoxymethyl ester (cAMP/AM)AM-esterT84 cells60 µM-[4]

Experimental Protocols for Assessing Membrane Permeability

The following are detailed methodologies for key experiments that can be employed to quantitatively assess the membrane permeability of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • A filter plate with 96 wells is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The wells of a donor plate are filled with a solution of this compound at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.

  • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • The permeability coefficient (Pe) is calculated using the following equation:

    Where:

    • [C_A] is the concentration in the acceptor well.

    • [C_equilibrium] is the concentration at equilibrium.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as an in vitro model of the intestinal barrier.

Methodology:

  • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (upper) chamber. Samples are collected from the basolateral (lower) chamber at various time points.

  • For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • The concentration of the compound in the collected samples is quantified by LC-MS or another sensitive analytical method.

  • The apparent permeability coefficient (Papp) is calculated using the formula:

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C_0 is the initial concentration of the compound in the donor chamber.

Intracellular Accumulation Assay

Objective: To measure the amount of a compound that accumulates within cells over time.

Methodology:

  • Cells (e.g., a relevant cell line for the intended application) are seeded in culture plates and grown to a desired confluency.

  • The cells are incubated with a known concentration of this compound in the culture medium for various time points.

  • At each time point, the medium is removed, and the cells are washed rapidly with ice-cold phosphate-buffered saline to remove any extracellular compound.

  • The cells are then lysed using a suitable lysis buffer (e.g., containing a non-ionic detergent or through sonication).

  • The concentration of the compound in the cell lysate is determined by LC-MS or another appropriate method.

  • The intracellular concentration can be calculated based on the measured amount of the compound and the estimated intracellular volume.

Signaling Pathway and Experimental Workflow Visualizations

To further aid in the understanding of the context and application of this compound, the following diagrams, generated using the DOT language, illustrate the canonical cAMP signaling pathway and a typical experimental workflow for assessing membrane permeability.

cAMP_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone) receptor G-Protein Coupled Receptor (GPCR) extracellular->receptor g_protein G-Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates pde Phosphodiesterase (PDE) camp->pde substrates Cellular Protein Substrates pka->substrates phosphorylates response Cellular Response substrates->response amp AMP pde->amp degrades

Caption: Canonical cAMP signaling pathway.

Permeability_Assay_Workflow start Start: Compound Synthesis and Characterization pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Active Transport & Efflux) start->caco2 accumulation Cellular Accumulation Study start->accumulation analysis Data Analysis (Calculate Pe, Papp) pampa->analysis caco2->analysis accumulation->analysis conclusion Conclusion: Permeability Profile analysis->conclusion

Caption: Experimental workflow for permeability assessment.

Conclusion

This compound represents a promising analog of cAMP with the potential for improved membrane permeability due to the neutralization of the phosphate charge. While direct experimental data remains to be extensively published, the principles of medicinal chemistry and data from related analogs strongly suggest enhanced cell penetration. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of its permeability characteristics. A thorough understanding of the membrane transport of this and other cyclic nucleotide analogs is paramount for their successful development as research tools and therapeutic agents, enabling the targeted modulation of intracellular signaling pathways.

References

An In-depth Technical Guide to Adenosine 3',5'-cyclic Monophosphorothioates as Second Messenger Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the properties and applications of phosphorothioate analogs of cyclic AMP.

Note to the Reader: This technical guide focuses on the well-characterized phosphorothioate analogs of cyclic adenosine monophosphate (cAMP), specifically the diastereomers (Rp)-cAMPS and (Sp)-cAMPS. The originally intended subject, Adenosine 3',5'-cyclic methylphosphonate, is not extensively documented in publicly available scientific literature. The phosphorothioate analogs, however, serve as excellent and widely studied examples of phosphate-modified cAMP analogs and provide a solid foundation for understanding the structure-activity relationships of this class of molecules.

Introduction to Phosphate-Modified cAMP Analogs

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular signaling pathways.[1] Its intracellular concentration is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The primary downstream effector of cAMP in eukaryotes is cAMP-dependent protein kinase (PKA).[2] The development of cAMP analogs has been instrumental in dissecting the complexities of cAMP-mediated signaling.

Modification of the cyclic phosphate moiety of cAMP has proven to be a particularly fruitful strategy for creating analogs with unique biochemical properties. By replacing one of the non-bridging oxygen atoms of the phosphate group with a sulfur atom, two diastereomers are generated: (Rp)-cAMPS and (Sp)-cAMPS. These phosphorothioate analogs exhibit dramatically different effects on PKA, with one acting as an antagonist and the other as an agonist. Furthermore, this modification confers resistance to hydrolysis by many phosphodiesterases, making them valuable tools for in vitro and in vivo studies.

Mechanism of Action: Differential Effects on Protein Kinase A (PKA)

The stereochemistry at the phosphorus center of cAMPS diastereomers is the critical determinant of their opposing biological activities. PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each R subunit induces a conformational change that leads to the dissociation of the active C subunits.

(Rp)-Adenosine 3',5'-cyclic Monophosphorothioate ((Rp)-cAMPS): A PKA Antagonist

(Rp)-cAMPS is a potent and competitive antagonist of cAMP-dependent PKA activation.[3] It binds to the regulatory subunits of PKA but fails to induce the conformational change necessary for the release of the catalytic subunits.[4] This effectively locks the PKA holoenzyme in its inactive state.[4][5] This antagonistic activity makes (Rp)-cAMPS an invaluable tool for inhibiting PKA-mediated signaling pathways.

(Sp)-Adenosine 3',5'-cyclic Monophosphorothioate ((Sp)-cAMPS): A PKA Agonist

In contrast, (Sp)-cAMPS acts as a potent agonist of PKA.[6] It effectively mimics the action of cAMP by binding to the regulatory subunits and inducing the dissociation of the catalytic subunits, thereby activating the kinase.[6]

The differential effects of these diastereomers highlight the stereospecificity of the cAMP binding sites on the PKA regulatory subunits.

Data Presentation: Quantitative Comparison of cAMP and its Phosphorothioate Analogs

The following tables summarize the key quantitative data regarding the interaction of cAMP, (Rp)-cAMPS, and (Sp)-cAMPS with PKA and their susceptibility to phosphodiesterase-mediated hydrolysis.

Table 1: Interaction with cAMP-Dependent Protein Kinase (PKA) Isoforms

CompoundPKA IsoformActivityKi (μM)EC50 (nM)
cAMP I & IIAgonist--
(Rp)-cAMPS IAntagonist12.5[3]-
IIAntagonist4.5[3]-
(Sp)-8-Br-cAMPS *I & IIAgonist-360[7]

Note: Data for the 8-Bromo derivative of (Sp)-cAMPS is presented here as it is a commonly used and potent PKA activator.

Table 2: Susceptibility to Phosphodiesterase (PDE) Hydrolysis

CompoundPDE IsoformRelative Hydrolysis Rate (cAMP = 100)
cAMP Various100
(Rp)-cAMPS VariousResistant[3]
(Sp)-cAMPS PDE3AInhibitor (Ki = 47.6 μM)[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of cAMPS and for key experiments to characterize its biological activity.

Synthesis of Adenosine 3',5'-cyclic Monophosphorothioates

A common method for the preparative enzymatic synthesis of (Rp)-cAMPS utilizes the stereospecific inversion of configuration around the alpha-phosphate during the adenylate cyclase reaction.[8]

Materials:

  • (Sp)-Adenosine 5'-O-(1-thiotriphosphate) ((Sp)-ATPαS)

  • Adenylate cyclase from Bordetella pertussis (partially purified by calmodulin affinity chromatography)

  • Reaction Buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Reversed-phase C18 column

  • Methanol gradient for elution

Procedure:

  • Incubate (Sp)-ATPαS with the partially purified adenylate cyclase from Bordetella pertussis. The enzyme cyclizes (Sp)-ATPαS to (Rp)-cAMPS.[8]

  • The reaction proceeds more slowly than with ATP, but the enzyme has a higher affinity for (Sp)-ATPαS.[8]

  • Purify the triethylammonium salt of the (Rp)-cAMPS product by eluting it from a gravity flow reversed-phase C18 column.[8]

  • Use a linear gradient of increasing methanol concentrations for elution.[8]

  • Yields of pure (Rp)-cAMPS are typically around 75% for a synthesis starting with 2 mg of substrate.[8]

PKA Activity Assay

A common method to measure PKA activity is a spectrophotometric coupled enzyme assay.[9]

Materials:

  • PKA holoenzyme

  • cAMP or analog of interest

  • Assay Buffer: 25 mM HEPES (pH 7.0), 75 mM KCl, 10 mM MgCl₂

  • ATP (1 mM)

  • Phosphoenolpyruvate (1 mM)

  • Lactate dehydrogenase (15 units/ml)

  • Pyruvate kinase (7 units/ml)

  • NADH (0.2 mM)

  • 96-well clear bottom plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in the 96-well plate containing 5 nM PKA holoenzyme in the assay buffer.

  • Add ATP, phosphoenolpyruvate, lactate dehydrogenase, pyruvate kinase, and NADH to the reaction mixture.[9]

  • Add various concentrations of cAMP or the analog being tested to initiate the reaction.

  • Incubate the plate at room temperature for 20 minutes.[9]

  • Measure the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the PKA activity.

Phosphodiesterase (PDE) Activity Assay

A colorimetric assay is a common method for measuring cAMP hydrolytic activity of PDEs.[10]

Materials:

  • Purified PDE enzyme

  • cAMP or analog of interest

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM β-mercaptoethanol

  • Colorimetric cyclic nucleotide phosphodiesterase assay kit (e.g., from BIOMOL)

  • 96-well plates

  • Plate reader

Procedure:

  • Incubate the purified PDE enzyme with the desired concentration of cAMP or analog in the assay buffer in a 96-well plate.[10]

  • The total reaction volume is typically 50 μl.[10]

  • Incubate at room temperature for a set time course (e.g., 10-60 minutes).[10]

  • Stop the reaction according to the kit manufacturer's instructions.

  • Follow the kit's protocol to develop the colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a plate reader. The signal is proportional to the amount of AMP produced, and thus to the PDE activity.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

PKA_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hormone Hormone Receptor GPCR Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (2C) PKA_inactive->PKA_active Dissociates Substrate Substrate PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate PKA_active->pSubstrate Response Cellular Response pSubstrate->Response Leads to

Caption: General signaling pathway of PKA activation by cAMP.

cAMPS_Mechanism cluster_agonists Agonist Action cluster_antagonist Antagonist Action PKA_inactive Inactive PKA Holoenzyme (R2C2) PKA_active Active Catalytic Subunits (2C) PKA_inactive->PKA_active PKA_locked Inactive PKA Holoenzyme (Locked Conformation) PKA_inactive->PKA_locked cAMP cAMP cAMP->PKA_inactive Binds & Activates Sp_cAMPS (Sp)-cAMPS Sp_cAMPS->PKA_inactive Binds & Activates Cellular_Response_A Cellular Response PKA_active->Cellular_Response_A Rp_cAMPS (Rp)-cAMPS Rp_cAMPS->PKA_inactive Binds & Inhibits No_Response No Cellular Response PKA_locked->No_Response

Caption: Differential effects of (Sp)-cAMPS and (Rp)-cAMPS on PKA.

PDE_Resistance cluster_hydrolysis PDE-Mediated Hydrolysis cluster_resistance Resistance to Hydrolysis cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate AMP 5'-AMP (Inactive) PDE->AMP Hydrolyzes to cAMPS (Rp/Sp)-cAMPS PDE_res Phosphodiesterase (PDE) cAMPS->PDE_res Poor Substrate No_Hydrolysis No/Slow Hydrolysis PDE_res->No_Hydrolysis Results in

Caption: Resistance of cAMPS analogs to PDE hydrolysis compared to cAMP.

Conclusion

The phosphorothioate analogs of cAMP, (Rp)-cAMPS and (Sp)-cAMPS, are powerful tools for the study of cAMP-mediated signal transduction. Their opposing effects on PKA activation, coupled with their resistance to phosphodiesterase degradation, allow for the specific and sustained modulation of PKA-dependent pathways. This technical guide provides a comprehensive overview of their mechanism of action, quantitative data on their interactions with key signaling proteins, and detailed experimental protocols for their synthesis and characterization. For researchers in basic science and drug development, a thorough understanding of these second messenger analogs is essential for designing experiments to probe the intricacies of cellular signaling and for developing novel therapeutic strategies that target these pathways.

References

Methodological & Application

Delivering Adenosine 3',5'-cyclic Methylphosphonate to Primary Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a critical second messenger that governs a multitude of physiological processes in the central nervous system, including neuronal survival, axon growth, and synaptic plasticity.[1][2][3][4] The inherent instability of cAMP due to rapid degradation by phosphodiesterases (PDEs) presents a significant challenge for its therapeutic application. Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP), a phosphodiesterase-resistant analog of cAMP, offers a more stable alternative for sustained activation of cAMP signaling pathways. This document provides detailed application notes and protocols for the effective delivery of Me-cAMP to primary neurons, a crucial in vitro model for neurobiological research and drug discovery.

The protocols outlined below cover direct application, liposome-mediated delivery, and electroporation, providing researchers with a range of options to suit their specific experimental needs. Quantitative data from analogous experimental systems are summarized to guide decision-making, and the underlying signaling pathways are illustrated to provide a comprehensive understanding of Me-cAMP's mechanism of action.

Signaling Pathway of Me-cAMP in Primary Neurons

Me-cAMP mimics the action of endogenous cAMP by directly activating its downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5] Activation of these pathways can lead to a variety of cellular responses, including gene transcription, modulation of ion channel activity, and cytoskeletal rearrangements essential for neurite outgrowth.[1][6]

Me_cAMP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Me_cAMP_ext Me-cAMP Me_cAMP_int Me-cAMP Me_cAMP_ext->Me_cAMP_int Delivery (Direct Application, Liposomes, Electroporation) PKA PKA Me_cAMP_int->PKA activates Epac Epac Me_cAMP_int->Epac activates CREB CREB PKA->CREB phosphorylates Ion_Channel Ion Channel Modulation PKA->Ion_Channel Rap1 Rap1 Epac->Rap1 activates Gene_Transcription Gene Transcription (e.g., for Axon Growth, Neuronal Survival) CREB->Gene_Transcription Cytoskeletal_Modulation Cytoskeletal Modulation Rap1->Cytoskeletal_Modulation

Caption: Me-cAMP signaling cascade in primary neurons.

Data Presentation: Comparison of Delivery Methods

The choice of delivery method depends on factors such as desired efficiency, potential for cytotoxicity, and the specific experimental context. The following tables summarize key quantitative parameters associated with different delivery techniques for small molecules and nucleic acids into primary neurons, which can serve as a guide for delivering Me-cAMP.

Delivery Method Reported Efficiency Primary Neuron Type(s) Key Advantages Potential Drawbacks Reference(s)
Direct Application Variable (dependent on membrane permeability)Cortical, Hippocampal, DRGSimple, cost-effective, precise temporal controlLow efficiency for membrane-impermeable molecules, potential for off-target effects[5]
Liposome-Mediated 10-40%Cortical, HippocampalProtects cargo from degradation, can be targetedCan be toxic, variable efficiency depending on formulation[7][8]
Electroporation 10-60%Cerebellar, Cortical, HippocampalHigh efficiency for a variety of moleculesCan induce significant cell death, requires specialized equipment[9][10][11]
Parameter Direct Application (cpt-cAMP) Lipofection (General Small Molecules) Electroporation (General Small Molecules)
Effective Concentration 1-10 mMTypically in the µM to low mM rangeHighly variable, dependent on electroporation parameters
Incubation Time Minutes to hours4-24 hoursMilliseconds (pulse), followed by culture
Neuronal Viability High at lower concentrationsModerate to high, dependent on reagentLow to moderate, highly dependent on parameters
Throughput HighHighLow to medium

Experimental Protocols

Protocol 1: Direct Application of Me-cAMP to Primary Neuron Cultures

This is the simplest method and is suitable for initial screening and dose-response studies.

Materials:

  • Primary neuronal culture (e.g., cortical, hippocampal) plated on poly-D-lysine or laminin-coated plates.[12]

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • This compound (Me-cAMP) stock solution (e.g., 100 mM in sterile water or DMSO).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare a working solution of Me-cAMP in pre-warmed culture medium at the desired final concentration (e.g., 10 µM to 1 mM).

  • Carefully remove half of the existing culture medium from the primary neuron culture wells.

  • Gently add the Me-cAMP-containing medium to the wells.

  • Incubate the neurons for the desired duration (e.g., 1 hour to 48 hours) at 37°C and 5% CO2.

  • To terminate the treatment, replace the medium with fresh, pre-warmed culture medium.

  • Proceed with downstream analysis (e.g., immunocytochemistry, neurite outgrowth analysis, Western blotting).

Direct_Application_Workflow A Prepare Me-cAMP working solution in culture medium C Add Me-cAMP-containing medium to the culture A->C B Remove half of the medium from cultured neurons B->C D Incubate at 37°C, 5% CO2 C->D E Terminate treatment by medium exchange D->E F Downstream Analysis E->F

Caption: Workflow for direct application of Me-cAMP.

Protocol 2: Liposome-Mediated Delivery of Me-cAMP

This method can enhance the intracellular delivery of Me-cAMP, particularly for longer-term experiments.

Materials:

  • Primary neuronal culture.

  • Me-cAMP.

  • Commercially available lipofection reagent suitable for primary neurons (e.g., Lipofectamine 2000 or similar).[8]

  • Serum-free culture medium (e.g., Neurobasal).

Procedure:

  • Preparation of Liposome-Me-cAMP Complexes:

    • In tube A, dilute the desired amount of Me-cAMP into serum-free medium.

    • In tube B, dilute the lipofection reagent into serum-free medium according to the manufacturer's instructions.

    • Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.[8]

  • Transfection:

    • Carefully add the liposome-Me-cAMP complexes dropwise to the primary neuron culture.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the neurons with the complexes for 4-6 hours at 37°C and 5% CO2.

  • Post-Transfection:

    • Remove the transfection medium and replace it with fresh, pre-warmed, complete culture medium.

    • Culture for the desired experimental duration before analysis.

Protocol 3: Electroporation of Me-cAMP into Primary Neurons

Electroporation offers high delivery efficiency but requires careful optimization to maintain cell viability. This protocol is adapted for the delivery of small molecules.

Materials:

  • Dissociated primary neurons (prior to plating).

  • Me-cAMP.

  • Electroporation system with cuvettes or a nucleofection system.[10][11]

  • Electroporation buffer (cell-type specific, often provided with nucleofection kits).

  • Complete culture medium.

  • Coated culture plates.

Procedure:

  • Cell Preparation:

    • Isolate and dissociate primary neurons according to standard protocols.[13][14]

    • Resuspend the cell pellet in the appropriate electroporation buffer at a recommended density (e.g., 1-5 x 10^6 cells/100 µL).

  • Electroporation:

    • Add Me-cAMP to the cell suspension at a final concentration typically in the high µM to low mM range.

    • Transfer the cell/Me-cAMP mixture to an electroporation cuvette.

    • Apply the electrical pulse using an optimized program for primary neurons. Optimization of voltage and pulse duration is critical to balance efficiency and toxicity.[9]

  • Recovery and Plating:

    • Immediately after electroporation, add pre-warmed complete culture medium to the cuvette.

    • Gently transfer the cells to the pre-coated culture plates.

  • Culture and Analysis:

    • Culture the neurons at 37°C and 5% CO2 for the desired duration before performing downstream assays.

Troubleshooting

Problem Possible Cause Solution
Low Neuronal Viability High concentration of Me-cAMP or delivery reagent.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Harsh electroporation parameters.Optimize voltage, pulse length, and number of pulses. Use a viability dye (e.g., Trypan Blue) to assess cell death.
Inefficient Delivery Me-cAMP degradation (unlikely but possible).Use freshly prepared solutions.
Suboptimal liposome-to-Me-cAMP ratio.Optimize the ratio according to the manufacturer's protocol.
Inefficient electroporation.Ensure proper cell density and buffer composition.
Variability in Results Inconsistent primary culture quality.Standardize the dissection and culturing protocol.[15][16]
Inconsistent delivery procedure.Ensure precise timing and reagent concentrations for each experiment.

Conclusion

The delivery of the phosphodiesterase-resistant cAMP analog, Me-cAMP, to primary neurons is a valuable tool for investigating the role of sustained cAMP signaling in neuronal function. The choice of delivery method—direct application, liposome-mediated delivery, or electroporation—should be carefully considered based on the specific experimental goals and available resources. The protocols and data presented here provide a comprehensive guide for researchers to successfully incorporate Me-cAMP into their studies of neuronal signaling, axon growth, and neuroprotection.

References

Adenosine 3',5'-cyclic Methylphosphonate: Uncharted Territory in GPCR Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and resources, detailed information regarding the synthesis, biological activity, and specific applications of Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP) for studying G-protein coupled receptor (GPCR) signaling is not available. Consequently, the creation of detailed application notes and protocols as requested is not possible at this time.

GPCRs represent a vast and critical family of cell surface receptors that play a central role in cellular communication by responding to a diverse array of extracellular stimuli. The binding of a ligand to a GPCR often triggers the production of intracellular second messengers, with cyclic adenosine monophosphate (cAMP) being one of the most ubiquitous and well-studied. The canonical GPCR-cAMP signaling pathway is a cornerstone of cellular biology and a primary focus of drug discovery efforts.

The Role of cAMP Analogs in Research

To dissect the complexities of the cAMP signaling cascade, researchers frequently employ synthetic analogs of cAMP. These modified molecules are designed to possess specific properties that make them valuable experimental tools. Key characteristics often sought in cAMP analogs include:

  • Selective activation of downstream effectors: cAMP primarily activates Protein Kinase A (PKA), but also other proteins like Exchange Proteins Activated by cAMP (EPACs). Analogs can be designed to selectively activate one effector over others, allowing researchers to isolate and study specific signaling branches.

  • Resistance to degradation: The intracellular concentration of cAMP is tightly regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP to AMP. PDE-resistant analogs provide a more sustained and stable signal, which is advantageous for many experimental setups.

  • Cell permeability: To study the effects of these analogs in intact cells, they must be able to cross the cell membrane. Modifications are often made to enhance their lipophilicity and facilitate cellular uptake.

The Case of this compound (Me-cAMP)

The user's request specifically focused on this compound. The methylphosphonate modification, where a non-bridging oxygen atom in the phosphate group is replaced by a methyl group, has been explored in the context of nucleic acids. In that field, this modification is known to increase lipophilicity and confer resistance to nuclease degradation. By analogy, it is plausible that Me-cAMP was synthesized with the expectation that it would exhibit enhanced cell permeability and resistance to PDEs.

However, a thorough search of scientific databases and chemical supplier catalogs did not yield any specific data on the biological activity of this compound. There is no available information on its ability to activate PKA, its susceptibility to hydrolysis by PDEs, or any established protocols for its use in cell-based assays for studying GPCR signaling.

Standard Methodologies for Studying GPCR-cAMP Signaling

While information on Me-cAMP is lacking, a wealth of knowledge and established protocols exist for studying GPCR-cAMP signaling using cAMP and its well-characterized analogs. The general workflow for such an investigation is outlined below.

GPCR_cAMP_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Experimental Treatment cluster_detection Detection & Analysis cell_prep Prepare and seed cells expressing the GPCR of interest transfection Transfect with biosensor (e.g., FRET-based cAMP sensor) if necessary cell_prep->transfection pde_inhibitor Pre-treat with PDE inhibitor (e.g., IBMX) to prevent cAMP degradation transfection->pde_inhibitor agonist_stimulation Stimulate with GPCR agonist to induce cAMP production pde_inhibitor->agonist_stimulation cell_lysis Lyse cells to release intracellular cAMP agonist_stimulation->cell_lysis downstream_analysis Analyze downstream events: - PKA activity assay - CREB phosphorylation (Western Blot) agonist_stimulation->downstream_analysis analog_treatment Treat with cAMP analog (e.g., Forskolin, 8-Br-cAMP) as a positive control cAMP_assay Measure cAMP levels using: - ELISA - HTRF - Luminescence-based assays cell_lysis->cAMP_assay data_analysis Data analysis and interpretation cAMP_assay->data_analysis downstream_analysis->data_analysis

Caption: A generalized experimental workflow for studying GPCR-mediated cAMP signaling.

A typical experiment to investigate the effect of a GPCR agonist on cAMP production would involve the following steps:

  • Cell Culture: Cells endogenously or recombinantly expressing the GPCR of interest are cultured.

  • Pre-treatment with PDE Inhibitor: To prevent the rapid degradation of newly synthesized cAMP, cells are often pre-incubated with a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX).

  • GPCR Agonist Stimulation: The cells are then treated with the GPCR agonist for a specific time.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using various commercially available assay kits, such as ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or luminescence-based assays.

  • Downstream Event Analysis: In parallel, the activation of downstream effectors can be assessed. For example, the phosphorylation of cAMP Response Element-Binding Protein (CREB), a downstream target of PKA, is a common readout and can be measured by Western blotting.

The following diagram illustrates the canonical Gs-coupled GPCR signaling pathway that is the subject of these investigations.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR G_protein Gαsβγ GPCR->G_protein 2. Activation AC Adenylate Cyclase G_protein->AC 3. Gαs activates cAMP cAMP AC->cAMP 4. ATP to cAMP ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 5. Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 6. Activation CREB CREB PKA_active->CREB 7. Phosphorylation pCREB pCREB Gene Target Gene Expression pCREB->Gene 8. Transcription Ligand Agonist Ligand->GPCR 1. Binding

Caption: The canonical Gs-coupled GPCR to cAMP signaling pathway.

Conclusion

While the concept of using this compound as a tool to study GPCR signaling is intriguing, the lack of available data prevents the development of specific application notes and protocols. Researchers and drug development professionals interested in this area are advised to focus on well-characterized cAMP analogs for which extensive literature and established methodologies exist. Should information on Me-cAMP become available in the future, its potential as a phosphodiesterase-resistant, cell-permeant PKA activator could make it a valuable addition to the toolkit for dissecting GPCR signaling pathways. It is recommended to verify the chemical name of the compound of interest to ensure that it is not a less common name for a more well-known analog.

Quantifying Intracellular Levels of Adenosine 3',5'-cyclic Methylphosphonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of intracellular levels of Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP), a synthetic analog of the crucial second messenger, cyclic adenosine monophosphate (cAMP). Me-cAMP is a valuable tool in studying cAMP-mediated signaling pathways due to its potential for modified membrane permeability and resistance to degradation by phosphodiesterases (PDEs). Accurate quantification of its intracellular concentrations is paramount for understanding its pharmacological effects and for the development of novel therapeutics targeting cAMP signaling.

Introduction to Me-cAMP and its Significance

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation.[1][2] The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2][3] Dysregulation of the cAMP signaling pathway is implicated in numerous diseases, making it a key target for drug discovery.[4]

Me-cAMP, as an analog of cAMP, allows for the investigation of this pathway with potentially greater stability and altered cellular uptake. Understanding the intracellular concentration of Me-cAMP is critical to correlating its dose with biological activity, determining its metabolic fate, and elucidating its specific interactions with downstream effectors like Protein Kinase A (PKA).

Overview of Quantification Methodologies

The quantification of intracellular Me-cAMP can be achieved through various analytical techniques. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. The general workflow for quantification involves cell culture and treatment, cell lysis and extraction of the analyte, followed by detection and quantification.

Key Methodologies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules from complex biological matrices.[5][6] It offers high sensitivity and specificity, allowing for the accurate measurement of Me-cAMP and distinguishing it from endogenous cAMP and other analogs.[7]

  • Immunoassays (ELISA, TR-FRET): These methods are based on the specific recognition of the target molecule by antibodies. While often developed for cAMP, with careful validation for cross-reactivity, they can be adapted for Me-cAMP. They are generally high-throughput and do not require extensive sample purification.

  • Fluorescence-Based Biosensors: Genetically encoded or synthetic biosensors that change their fluorescence properties upon binding to cAMP can potentially be used to monitor intracellular Me-cAMP dynamics in real-time in living cells.

This document will focus on a detailed protocol for LC-MS/MS-based quantification, as it provides the most robust and specific data.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • This compound (Me-cAMP)

  • Vehicle control (e.g., sterile water or DMSO, depending on Me-cAMP solvent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper or trypsin/EDTA

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 80-90%).

  • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh, serum-free medium to the cells and incubate for a period of time to allow for equilibration (e.g., 1-2 hours).

  • Prepare working solutions of Me-cAMP in the appropriate medium at the desired concentrations. Also, prepare a vehicle control.

  • Remove the medium from the cells and add the Me-cAMP solutions or vehicle control.

  • Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

  • To terminate the experiment, place the culture vessels on ice and proceed immediately to the cell lysis and extraction step.

Cell Lysis and Extraction of Me-cAMP

This protocol is designed for the extraction of small, polar molecules like Me-cAMP for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • After removing the treatment medium, wash the cells twice with ice-cold PBS to remove any extracellular Me-cAMP.

  • For adherent cells, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 1 mL of ice-cold 80% methanol.

  • For adherent cells, use a cell scraper to detach the cells in the methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at >13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted Me-cAMP, and transfer it to a new, clean microcentrifuge tube. Avoid disturbing the protein pellet.

  • The samples can be stored at -80°C until LC-MS/MS analysis.

Quantification by LC-MS/MS

The following is a general LC-MS/MS method that can be adapted for Me-cAMP quantification. Method development and optimization will be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from 0% to 50% Mobile Phase B over several minutes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure good separation of Me-cAMP from endogenous cAMP and other potential interferences.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Me-cAMP and an internal standard must be determined. For Me-cAMP (expected molecular weight around 343.2 g/mol ), the precursor ion would be [M+H]+. Fragmentation patterns would need to be determined by direct infusion of a Me-cAMP standard. A stable isotope-labeled internal standard would be ideal for accurate quantification.

Data Analysis:

  • Generate a standard curve by analyzing known concentrations of Me-cAMP prepared in the same matrix as the samples (e.g., 80% methanol).

  • Quantify the amount of Me-cAMP in the cell extracts by comparing the peak areas of the analyte to the standard curve.

  • Normalize the quantified Me-cAMP levels to the cell number or total protein concentration of the corresponding samples.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Illustrative Intracellular Me-cAMP Concentrations Following Treatment

Treatment Time (minutes)Intracellular Me-cAMP (pmol/10^6 cells)
0 (Vehicle)< LLOQ*
1515.2 ± 2.1
3028.9 ± 3.5
6045.7 ± 5.3
12038.1 ± 4.2

*LLOQ: Lower Limit of Quantification. Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes only, as actual values will vary depending on the cell type, Me-cAMP concentration, and other experimental parameters.

Visualizations of Pathways and Workflows

cAMP Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway. Me-cAMP is expected to interact with components of this pathway, primarily PKA, to elicit its biological effects.

cAMP_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone) receptor GPCR extracellular->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp synthesizes atp ATP atp->ac pka_inactive Inactive PKA (R2C2) camp->pka_inactive binds pde Phosphodiesterase (PDE) camp->pde hydrolyzed by pka_active Active PKA (2C) pka_inactive->pka_active dissociates to substrates Protein Substrates pka_active->substrates phosphorylates amp AMP pde->amp p_substrates Phosphorylated Substrates substrates->p_substrates response Cellular Response p_substrates->response me_camp Me-cAMP (analog) me_camp->pka_inactive activates Me_cAMP_Quantification_Workflow cell_culture 1. Cell Culture & Plating treatment 2. Treatment with Me-cAMP cell_culture->treatment lysis 3. Cell Lysis & Extraction (80% Methanol) treatment->lysis centrifugation 4. Centrifugation lysis->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data_analysis 7. Data Analysis & Quantification lcms->data_analysis

References

Application Notes and Protocols for 8-[Fluoresceinyl]-cAMP in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The second messenger cyclic adenosine monophosphate (cAMP) is a critical regulator of numerous cellular processes, primarily through the activation of Protein Kinase A (PKA) and its degradation by phosphodiesterases (PDEs). High-throughput screening (HTS) assays that monitor cAMP signaling are essential for the discovery of novel therapeutics targeting these pathways. While the originally intended topic, Adenosine 3',5'-cyclic methylphosphonate, is not a widely documented compound, this document focuses on a well-characterized and commercially available fluorescent analog, 8-(2-[Fluoresceinyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate (8-[Fluo]-cAMP), for use in HTS applications.[1][2][]

8-[Fluo]-cAMP is a potent activator of PKA and exhibits relative stability against hydrolysis by PDEs, making it an excellent tool for developing robust and sensitive HTS assays.[1][2] Its fluorescent properties allow for the development of homogeneous, non-radioactive assays, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), which are highly amenable to automation and miniaturization.[4][5][6]

These application notes provide an overview of the properties of 8-[Fluo]-cAMP and detailed protocols for its use in two key HTS assays: a PKA activation assay and a PDE inhibition assay.

Properties of 8-[Fluo]-cAMP

The key characteristics of 8-[Fluo]-cAMP are summarized in the table below.

PropertyValueReference
Full Chemical Name 8-(2-[Fluoresceinyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate[1]
Molecular Weight 815.7 g/mol (sodium salt)[1][]
Excitation Wavelength (λex) ~494 nm[1][2][]
Emission Wavelength (λem) ~517 nm[1][2][]
Biological Activity Potent activator of cAMP-dependent protein kinases (PKA).[1][2]
Metabolic Stability Relatively high stability against cyclic nucleotide-responsive phosphodiesterases.[1][2]
Purity Typically >95% (HPLC)[1][2]
Storage Store at -20°C, protected from light.[1]

Signaling Pathway of cAMP

The canonical cAMP signaling pathway involves the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which phosphorylate downstream targets. The signal is terminated by the hydrolysis of cAMP to AMP by phosphodiesterases.

cAMP_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone) gpcr GPCR extracellular->gpcr Binds g_protein G Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts AC pka_inactive Inactive PKA (R2C2) camp->pka_inactive Binds pde Phosphodiesterase (PDE) camp->pde Substrate pka_active Active PKA (Catalytic Subunits) pka_inactive->pka_active Activates substrates Protein Substrates pka_active->substrates Phosphorylates p_substrates Phosphorylated Substrates substrates->p_substrates response Cellular Response p_substrates->response amp AMP pde->amp Hydrolyzes

Figure 1: The cAMP signaling pathway.

Experimental Protocols

High-Throughput Screening for PKA Activators using Fluorescence Polarization

This protocol describes a competitive binding assay to screen for compounds that activate PKA by measuring the displacement of a fluorescently labeled inhibitor from the PKA catalytic subunit.

Principle:

In the inactive PKA holoenzyme, the catalytic (C) subunits are bound to the regulatory (R) subunits. Upon activation by cAMP or an analog like 8-[Fluo]-cAMP, the C subunits are released. This assay can be adapted to a displacement format where a fluorescently labeled, high-affinity peptide inhibitor of PKA (tracer) is displaced from the C subunit by the R subunit in the absence of an activator. Test compounds that activate PKA will cause the dissociation of the R and C subunits, allowing the fluorescent tracer to bind to the C subunit, resulting in an increased fluorescence polarization signal.[7][8]

PKA_Activation_FP_Assay cluster_0 Assay Workflow dispense_reagents 1. Dispense PKA Holoenzyme, Fluorescent Tracer, and Test Compound/8-[Fluo]-cAMP incubate 2. Incubate at Room Temperature dispense_reagents->incubate read_fp 3. Read Fluorescence Polarization incubate->read_fp analyze 4. Analyze Data (EC50/Z') read_fp->analyze

Figure 2: PKA activation HTS workflow.

Materials:

  • PKA holoenzyme (RIα or RIIβ isoforms)

  • Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)

  • 8-[Fluo]-cAMP (as a positive control)

  • Test compound library

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of PKA holoenzyme and fluorescent tracer in assay buffer. The final concentration of the tracer should be in the low nanomolar range, and the PKA concentration should be optimized for a robust assay window.

    • Prepare serial dilutions of 8-[Fluo]-cAMP in assay buffer for the positive control curve (e.g., from 100 µM to 10 pM).

    • Prepare test compounds at a 2X final concentration in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the 2X test compound or 8-[Fluo]-cAMP dilution to the wells of a 384-well plate.

    • Add 10 µL of the 2X PKA holoenzyme and fluorescent tracer mix to all wells.

    • Mix gently by shaking the plate for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the change in fluorescence polarization (ΔmP) for each well relative to the negative control (no activator).

    • Plot the ΔmP values against the log of the 8-[Fluo]-cAMP concentration to generate a dose-response curve and determine the EC50 value.

    • For the HTS of a compound library, identify hits as compounds that produce a significant increase in ΔmP.

    • Calculate the Z' factor to assess the quality and robustness of the assay.

Illustrative Data:

CompoundPKA IsoformEC50 (nM)Max ΔmPZ' Factor
8-[Fluo]-cAMPRIα451500.82
8-[Fluo]-cAMPRIIβ1201350.79
Compound XRIα250140N/A
Compound YRIIβ>10,00020N/A

Note: This data is for illustrative purposes only and will vary depending on the specific assay conditions and reagents used.

High-Throughput Screening for PDE Inhibitors using a FRET-based Assay

This protocol describes a FRET-based assay for screening PDE inhibitors by measuring the hydrolysis of a fluorescent cAMP analog.

Principle:

This assay utilizes a FRET pair consisting of a fluorescently labeled cAMP analog (e.g., 8-[Fluo]-cAMP as the donor) and a cAMP-binding protein labeled with an acceptor fluorophore. When 8-[Fluo]-cAMP is bound to the acceptor-labeled protein, FRET occurs. In the presence of active PDE, 8-[Fluo]-cAMP is hydrolyzed, preventing it from binding to the protein, thus disrupting FRET. PDE inhibitors will prevent the hydrolysis of 8-[Fluo]-cAMP, preserving the FRET signal.[5][9]

PDE_Inhibition_FRET_Assay cluster_0 Assay Workflow dispense_reagents 1. Dispense PDE Enzyme, Test Compound/Inhibitor Control, and 8-[Fluo]-cAMP incubate_reaction 2. Incubate to Allow Enzymatic Reaction dispense_reagents->incubate_reaction add_detection 3. Add FRET-Acceptor Labeled cAMP-Binding Protein incubate_reaction->add_detection incubate_binding 4. Incubate for Binding Equilibrium add_detection->incubate_binding read_fret 5. Read FRET Signal incubate_binding->read_fret analyze 6. Analyze Data (IC50/Z') read_fret->analyze

Figure 3: PDE inhibition HTS workflow.

Materials:

  • Recombinant phosphodiesterase (e.g., PDE4)

  • 8-[Fluo]-cAMP

  • cAMP-binding protein labeled with a suitable FRET acceptor (e.g., a red fluorescent protein)

  • Known PDE inhibitor (e.g., IBMX or Rolipram) as a positive control

  • Test compound library

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well, low-volume, black microplates

  • Plate reader with FRET capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the PDE enzyme in assay buffer. The concentration should be optimized to achieve about 50-80% hydrolysis of 8-[Fluo]-cAMP in the absence of inhibitors.

    • Prepare a 4X stock solution of 8-[Fluo]-cAMP in assay buffer. The final concentration should be at or below the Km of the PDE for cAMP.

    • Prepare serial dilutions of the known PDE inhibitor in assay buffer for the positive control curve (e.g., from 10 µM to 1 pM).

    • Prepare test compounds at a 4X final concentration in assay buffer.

    • Prepare a 2X stock solution of the acceptor-labeled cAMP-binding protein in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound or inhibitor control to the wells of a 384-well plate.

    • Add 10 µL of the 2X PDE enzyme solution to all wells except the negative control (no enzyme). Add 10 µL of assay buffer to the negative control wells.

    • Initiate the reaction by adding 5 µL of the 4X 8-[Fluo]-cAMP solution to all wells.

    • Mix gently and incubate at room temperature for 30-60 minutes.

    • Stop the reaction and detect the remaining 8-[Fluo]-cAMP by adding 10 µL of the 2X acceptor-labeled cAMP-binding protein solution.

    • Incubate for an additional 15-30 minutes to allow for binding equilibrium.

    • Measure the FRET signal on a plate reader (e.g., excite at ~485 nm and measure emission at the acceptor's emission wavelength).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration to generate dose-response curves and determine IC50 values.

    • Identify hits from the HTS as compounds that show significant inhibition of PDE activity.

    • Calculate the Z' factor to assess the quality of the assay.

Illustrative Data:

CompoundPDE IsoformIC50 (nM)Max Inhibition (%)Z' Factor
IBMX (non-selective)PDE4B5,000980.85
Rolipram (PDE4 selective)PDE4B50950.88
Compound ZPDE4B12092N/A
Compound WPDE4B>10,00015N/A

Note: This data is for illustrative purposes only and will vary depending on the specific assay conditions and reagents used.

Conclusion

8-[Fluo]-cAMP is a versatile and valuable tool for the development of robust, sensitive, and homogeneous HTS assays for the discovery of modulators of the cAMP signaling pathway. The protocols provided herein for PKA activation and PDE inhibition assays can be readily adapted for high-throughput screening campaigns in academic and industrial drug discovery settings. The use of such fluorescent analogs facilitates the move away from traditional radio-ligand binding assays, offering a safer and more efficient approach to identifying novel therapeutic agents.

References

Application of Adenosine 3',5'-cyclic Methylphosphonate in Cardiac Muscle Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a critical second messenger in cardiac muscle cells, playing a pivotal role in the regulation of excitation-contraction coupling, heart rate, and metabolism.[1][2][3] The sympathetic nervous system, through the release of catecholamines and activation of β-adrenergic receptors, stimulates adenylyl cyclase to produce cAMP.[2][4] This elevation in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn phosphorylate a suite of proteins involved in cardiac function.[5][6]

Adenosine 3',5'-cyclic methylphosphonate (me-cAMP) is a cell-permeable analog of cAMP. Due to the methylphosphonate group, it is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. This resistance allows for a sustained elevation of intracellular cAMP levels, making me-cAMP a valuable tool for studying the downstream effects of cAMP signaling in cardiac myocytes. While specific literature on this compound in cardiac cells is limited, its application can be inferred from studies using other cell-permeable, PDE-resistant cAMP analogs such as 8-Bromo-cAMP (8-Br-cAMP) and Dibutyryl-cAMP (db-cAMP). These analogs are widely used to mimic the effects of hormonal stimulation and to investigate the roles of PKA and Epac in cardiac physiology and pathophysiology.

This document provides detailed application notes and protocols for the use of me-cAMP and its analogs in cardiac muscle cell studies, based on established methodologies for similar compounds.

Principle of Action

In cardiac myocytes, the primary effects of elevated cAMP are mediated through the activation of PKA. PKA phosphorylates several key proteins involved in calcium handling and myofilament function, leading to increased cardiac contractility (positive inotropy) and faster relaxation (lusitropy).[7]

Key PKA targets in cardiomyocytes include:

  • L-type Calcium Channels (LTCC): Phosphorylation increases calcium influx during the action potential.

  • Ryanodine Receptors (RyR2): Phosphorylation enhances calcium release from the sarcoplasmic reticulum (SR).

  • Phospholamban (PLN): Phosphorylation relieves its inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to faster calcium reuptake into the SR.

  • Troponin I (cTnI): Phosphorylation decreases the calcium sensitivity of the myofilaments, contributing to faster relaxation.

Epac activation by cAMP analogs can also contribute to changes in calcium handling and contractility, often through pathways independent of PKA.[5]

Data Presentation

The following tables summarize representative quantitative data from studies using the cell-permeable cAMP analog, 8-Br-cAMP, in cardiac muscle cell preparations. These values can serve as a starting point for designing experiments with me-cAMP.

Table 1: Effects of 8-Br-cAMP on Cardiac Function in Langendorff-Perfused Rat Hearts

ParameterTreatment GroupConcentrationOutcome
Infarct Size8-Br-cAMP Preconditioning10 µMReduced infarct size during ischemia/reperfusion.[8]
Ventricular Arrhythmias8-Br-cAMP Preconditioning10 µMAttenuated ventricular arrhythmias.[8]
Hemodynamic Function8-Br-cAMP Preconditioning10 µMImproved hemodynamic function.[8]
Infarct Size8-Br-cAMP Postconditioning10 µMProtected the heart during reperfusion.[8]

Table 2: Concentrations of various cAMP analogs used in cardiac myocyte studies

CompoundCell TypeConcentrationDurationObserved EffectReference
8-(4-chlorophenylthio)-cAMP (CPT-cAMP)Isolated cardiac myocytes500 µM2.5 hoursNo increase in heparin-releasable lipoprotein lipase activity.[9]
8-Br-cAMP-AMLangendorff-perfused rat hearts10 µM5 minutesCardioprotection against regional ischemia and reperfusion.[8][10]
cAMPMouse embryonic stem cells0.03 mg/L5-8 daysInduced differentiation into cardiomyocytes.[11]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of cell-permeable cAMP analogs to cardiac muscle cells. These can be adapted for use with this compound.

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes a standard enzymatic digestion method for isolating single, viable cardiomyocytes from an adult rodent heart.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Calcium-free KH buffer

  • Collagenase Type II

  • Bovine Serum Albumin (BSA)

  • Cannulation instruments

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold KH buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at 37°C.

  • Switch the perfusion to a calcium-free KH buffer for 5-10 minutes to stop the heart's contractions.

  • Perfuse the heart with calcium-free KH buffer containing Collagenase Type II and a low concentration of BSA until the heart becomes flaccid (typically 10-20 minutes).

  • Remove the heart from the cannula, and gently tease the ventricular tissue apart in the enzyme solution to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Gradually reintroduce calcium to the cell suspension in a stepwise manner to avoid calcium paradox.

  • Allow the rod-shaped, viable myocytes to settle by gravity and remove the supernatant containing non-myocytes and debris.

  • Resuspend the cardiomyocytes in an appropriate culture or experimental buffer.

Protocol 2: Measurement of Cardiomyocyte Contractility

This protocol outlines the measurement of sarcomere shortening in isolated cardiomyocytes in response to a cAMP analog.

Materials:

  • Isolated cardiomyocytes

  • IonOptix or similar contractility measurement system

  • Laminin-coated coverslips

  • Experimental buffer (e.g., Tyrode's solution)

  • Stock solution of this compound

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Mount the coverslip on the stage of an inverted microscope equipped with a video-based sarcomere length detection system.

  • Perfuse the cells with experimental buffer at a constant temperature (e.g., 37°C).

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.

  • Record baseline contractile parameters, including peak shortening, time to peak shortening, and time to 90% relaxation.

  • Introduce this compound at the desired concentration into the perfusion solution.

  • Allow the cells to equilibrate with the compound for a sufficient period (e.g., 5-10 minutes).

  • Record the contractile parameters again in the presence of the compound.

  • Perform a washout with the experimental buffer to observe the reversibility of the effects.

Protocol 3: Western Blotting for Phosphorylation of PKA Substrates

This protocol describes the detection of changes in the phosphorylation state of key PKA target proteins in response to a cAMP analog.

Materials:

  • Cultured neonatal or isolated adult cardiomyocytes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., Phospholamban, Troponin I)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cultured or isolated cardiomyocytes with this compound at various concentrations and for different durations.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hormone Hormone GPCR β-Adrenergic Receptor Hormone->GPCR binds G_Protein Gs Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates PDE Phosphodiesterase (PDE) cAMP->PDE hydrolyzes me_cAMP me-cAMP (analog) me_cAMP->PKA activates me_cAMP->Epac activates Targets Downstream Targets (LTCC, PLN, etc.) PKA->Targets phosphorylates Epac->Targets activates AMP AMP PDE->AMP Response Increased Contractility & Relaxation Targets->Response

Caption: cAMP signaling pathway in cardiac muscle cells.

Experimental_Workflow Start Start Isolation Isolate Cardiac Myocytes Start->Isolation Culture Culture or acute preparation of cells Isolation->Culture Treatment Treat with me-cAMP (or analog) Culture->Treatment Measurement Functional/ Biochemical Measurement Treatment->Measurement Contractility Measure Contractility (Sarcomere Shortening) Measurement->Contractility e.g. Calcium Measure Calcium Transients Measurement->Calcium e.g. WesternBlot Western Blot for Protein Phosphorylation Measurement->WesternBlot e.g. Analysis Data Analysis Contractility->Analysis Calcium->Analysis WesternBlot->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for studying me-cAMP effects.

References

Application Notes and Protocols for Studying Ion Channel Modulation with Phosphodiesterase-Resistant cAMP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specified Adenosine 3',5'-cyclic methylphosphonate, the scientific literature predominantly features the use of phosphodiesterase-resistant phosphorothioate analogs of cyclic AMP (cAMP) for studying ion channel modulation. These analogs, namely the Sp- and Rp-isomers of adenosine-3',5'-cyclic monophosphorothioate (cAMPS) and their derivatives, offer superior stability and well-characterized activating or inhibitory effects on Protein Kinase A (PKA), a key mediator of cAMP signaling. This document will focus on these widely-used and effective tools.

The second messenger cyclic AMP (cAMP) is a crucial intracellular signaling molecule that regulates a myriad of physiological processes, including the function of ion channels.[1][2] The effects of cAMP are primarily mediated through three main effectors: Protein Kinase A (PKA), Exchange proteins activated by cAMP (Epac), and direct binding to cyclic nucleotide-gated (CNG) channels. Modulation of ion channels by the cAMP pathway can occur through direct phosphorylation by PKA or by direct binding of cAMP to the channel protein itself.[2][3]

To dissect the specific role of the cAMP/PKA pathway in ion channel modulation, researchers utilize phosphodiesterase-resistant analogs of cAMP. These synthetic molecules are designed to either activate or inhibit PKA without being degraded by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[4][5] This resistance ensures a sustained and predictable effect on the signaling pathway under investigation.

The two most common diastereomers used are:

  • Sp-cAMPS (and its derivatives like Sp-8-Br-cAMPS): These act as agonists , mimicking the effect of cAMP and activating PKA.[6][7][8] The 8-Bromo substitution increases the lipophilicity of the molecule, enhancing its membrane permeability.[4][9]

  • Rp-cAMPS (and its derivatives like Rp-8-Br-cAMPS): These act as antagonists , competitively inhibiting the binding of cAMP to PKA and thus preventing its activation.[1][10][11] The Rp-isomers are also resistant to hydrolysis by PDEs.[5][11]

These tools are invaluable in electrophysiological studies, such as patch-clamping, to elucidate the precise mechanisms by which G-protein coupled receptors (GPCRs) and other signaling pathways that modulate cAMP levels ultimately affect the activity of various ion channels.

Mechanism of Action

The primary mechanism by which Sp- and Rp-cAMPS analogs modulate ion channel function is through their interaction with PKA.

  • PKA Activation (Sp-cAMPS): In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of an agonist like cAMP or Sp-cAMPS to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate serine and threonine residues on target proteins, including ion channels or associated regulatory proteins. Phosphorylation can alter the channel's gating properties, such as its open probability, activation or inactivation kinetics, and single-channel conductance.[3]

  • PKA Inhibition (Rp-cAMPS): The antagonist Rp-cAMPS binds to the regulatory subunits of PKA but does not induce the conformational change necessary for the release of the catalytic subunits. By occupying the cAMP binding sites, Rp-cAMPS competitively inhibits the binding of endogenous cAMP, thereby keeping PKA in its inactive state and preventing the phosphorylation of downstream targets.[1] This is particularly useful for investigating the presence of basal PKA activity or for blocking the effects of stimuli that increase intracellular cAMP.

Ion channels can also be modulated directly by cAMP. Cyclic nucleotide-gated (CNG) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels possess a cyclic nucleotide-binding domain (CNBD). The binding of cAMP to this domain can directly induce a conformational change in the channel, leading to its opening or modulation of its gating. While the primary focus of these notes is on PKA-mediated effects, it is important to consider direct channel binding as a potential mechanism, especially when working with CNG or HCN channels.

Data Presentation

The following tables summarize quantitative data from studies using phosphodiesterase-resistant cAMP analogs to modulate ion channels.

Table 1: Effects of PKA Inhibition with Rp-cAMPS Analogs on Ion Channel Currents

Ion Channel Type & Cell TypeRp-cAMPS AnalogConcentrationExperimental MethodObserved EffectReference
Slow AHP K+ Current (Hippocampal Pyramidal Neurons)Rp-cAMPSIntracellular applicationWhole-cell patch clampPrevented the inhibition of the K+ current by photoreleased cAMP in a concentration-dependent manner.[1]
KATP Channels (INS-1 Cells)Rp-cAMPS100 µMInside-out patch clampFailed to prevent the inhibition of KATP channel activity by 2'-O-Me-cAMP, suggesting an Epac-mediated effect.[12]
Excitatory Postsynaptic Currents (CeLC Neurons)Rp-cAMPS10 µMWhole-cell patch clampDecreased monosynaptic EPSCs in arthritic rats.[11]
Slow AHP K+ Current (Enteric AH Neurons)Rp-cAMPS500 µM (internal)Whole-cell patch clampIncreased the current, suggesting basal PKA activity keeps the channels closed.[4]

Table 2: Effects of PKA Activation with Sp-cAMPS Analogs on Ion Channel Currents

Ion Channel Type & Cell TypeSp-cAMPS AnalogConcentrationExperimental MethodObserved EffectReference
Expiratory Neurons (in vivo, cat)Sp-cAMPSIntracellular injectionIn vivo electrophysiologyDepolarized neurons and increased input resistance.[3]
Ca2+ Channels (Cultured Cardiac Cells)8-Br-cAMPNot specifiedPatch-clampIncreased the probability of channel opening.[13]
K+ Channels (del-N mutant in Xenopus Oocytes)Sp-8-Br-cAMPS0.5 mMTwo-electrode voltage clampIncreased current amplitude by 163% of control.[12]
K+ Current (Murine Colliculi Neurons)8-Br-cAMPBrief application (1-2s)Not specifiedProduced a long-lasting (2 hr) inhibition of a K+ current.[14]

Experimental Protocols

The following are generalized protocols for using phosphodiesterase-resistant cAMP analogs in electrophysiological experiments. Specific parameters such as cell type, recording configuration, and equipment will require optimization.

Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate PKA-Mediated Modulation of Ion Currents

Objective: To determine if a specific ion current is modulated by PKA activation or inhibition.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp setup (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (e.g., Artificial Cerebrospinal Fluid - ACSF)

  • Intracellular (pipette) solution

  • Sp-cAMPS analog (e.g., Sp-8-Br-cAMPS)

  • Rp-cAMPS analog (e.g., Rp-8-Br-cAMPS)

  • Agonist that increases intracellular cAMP (optional, for comparison)

  • Control (vehicle) solution

Procedure:

  • Prepare Solutions:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions for the cell type and ion channel being studied.[10][15] Ensure solutions are filtered and at the correct pH and osmolarity.

    • Prepare stock solutions of Sp- and Rp-cAMPS analogs in an appropriate solvent (e.g., water or DMSO) and store at -20°C.

    • On the day of the experiment, dilute the stock solutions into the intracellular (pipette) solution to the desired final concentration (typically in the µM to mM range).[1][4][12] Also prepare a control intracellular solution with the vehicle.

  • Prepare Patch Pipettes:

    • Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[15]

    • Fire-polish the pipette tips to ensure a smooth surface for forming a high-resistance seal with the cell membrane.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cultured cells in the recording chamber and perfuse with extracellular solution.

    • Fill a patch pipette with the intracellular solution (either control, Sp-cAMPS, or Rp-cAMPS).

    • Under visual guidance, approach a target cell with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the contents of the pipette to dialyze into the cell.[15][16]

  • Record Ion Currents:

    • Allow the cell to stabilize for a few minutes to ensure adequate dialysis of the cAMP analog.

    • In voltage-clamp mode, apply a voltage protocol appropriate for eliciting the ion current of interest.

    • Record baseline currents with the control intracellular solution.

    • To test the effect of PKA activation, use a pipette filled with the Sp-cAMPS analog and record the current.

    • To test the effect of PKA inhibition, use a pipette filled with the Rp-cAMPS analog and record the current. To demonstrate the specificity of an agonist that increases cAMP, co-apply the agonist with the Rp-cAMPS analog in the pipette solution.

  • Data Analysis:

    • Measure the amplitude, kinetics (activation, inactivation, deactivation), and other relevant parameters of the recorded currents.

    • Compare the currents recorded with the cAMP analogs to the control recordings.

    • A significant change in the current in the presence of the Sp-cAMPS analog suggests that PKA activation modulates the channel.

    • A significant change in the current in the presence of the Rp-cAMPS analog suggests a role for basal PKA activity. The ability of the Rp-cAMPS analog to block the effect of a cAMP-elevating agonist confirms the involvement of the PKA pathway.

Protocol 2: Investigating Direct Channel Modulation by cAMP Analogs using Inside-Out Patch-Clamp

Objective: To determine if a cAMP analog directly modulates an ion channel, independent of PKA.

Materials:

  • Same as Protocol 1, with the addition of a perfusion system for rapid solution exchange at the patch.

Procedure:

  • Establish Cell-Attached Configuration:

    • Follow steps 1-3 of Protocol 1 to form a gigaohm seal on the cell membrane. Do not rupture the patch.

  • Excise the Patch:

    • Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side of the membrane now facing the bath solution (inside-out configuration).

  • Record Single-Channel or Macroscopic Currents:

    • In voltage-clamp mode, apply a holding potential and record baseline channel activity.

    • Rapidly perfuse the bath with a solution containing the Sp-cAMPS analog.

    • Observe for any changes in channel activity (e.g., increased open probability, changes in conductance).

    • Wash out the analog and observe for reversal of the effect.

  • Data Analysis:

    • Analyze single-channel recordings to determine open probability (Po), mean open time, and single-channel conductance.

    • Analyze macroscopic currents for changes in amplitude and kinetics.

    • A rapid and reversible change in channel activity upon application of the cAMP analog suggests direct modulation.

Visualization of Signaling Pathways and Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Neurotransmitter) GPCR GPCR Agonist->GPCR G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts IonChannel Ion Channel G_Protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PDE PDE cAMP->PDE hydrolyzed by PKA_active Active PKA (C subunits) PKA_inactive->PKA_active dissociates Phosphorylation Phosphorylation PKA_active->Phosphorylation catalyzes Phosphorylation->IonChannel modulates Sp_cAMPS Sp-cAMPS (Agonist) Sp_cAMPS->PKA_inactive activates Rp_cAMPS Rp-cAMPS (Antagonist) Rp_cAMPS->PKA_inactive inhibits AMP AMP PDE->AMP

Caption: cAMP/PKA signaling pathway for ion channel modulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cells Prepare Cell Culture Setup_Rig Setup Patch-Clamp Rig Prep_Cells->Setup_Rig Prep_Solutions Prepare Intra- & Extracellular Solutions (Control, Sp-cAMPS, Rp-cAMPS) Prep_Solutions->Setup_Rig Pull_Pipettes Pull & Fire-Polish Patch Pipettes Pull_Pipettes->Setup_Rig Form_Seal Approach Cell & Form Gigaohm Seal Setup_Rig->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Control Record Baseline Current (Control Pipette Solution) Whole_Cell->Record_Control Record_Test Record Current with cAMP Analog (Sp- or Rp-cAMPS in Pipette) Whole_Cell->Record_Test Measure_Params Measure Current Parameters (Amplitude, Kinetics) Record_Control->Measure_Params Record_Test->Measure_Params Compare_Data Compare Control vs. Test Data Measure_Params->Compare_Data Conclusion Draw Conclusions on PKA Modulation Compare_Data->Conclusion

Caption: Workflow for whole-cell patch-clamp experiments.

Logical_Relationship Stimulus Stimulus (e.g., Agonist Application) cAMP_Increase Increase in intracellular [cAMP] Stimulus->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Channel_Phosphorylation Ion Channel Phosphorylation PKA_Activation->Channel_Phosphorylation Channel_Modulation Change in Ion Channel Activity Channel_Phosphorylation->Channel_Modulation Sp_cAMPS Sp-cAMPS (PKA Activator) Sp_cAMPS->PKA_Activation mimics Rp_cAMPS Rp-cAMPS (PKA Inhibitor) Rp_cAMPS->PKA_Activation blocks

Caption: Logical flow of PKA-mediated ion channel modulation.

References

Application Notes and Protocols: Adenosine 3',5'-cyclic Methylphosphonate as a Tool for Probing Allosteric Sites on PKA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a vast array of processes including metabolism, gene expression, and cell proliferation. Its activity is allosterically regulated by the second messenger cyclic adenosine monophosphate (cAMP). The binding of cAMP to the regulatory (R) subunits of the PKA holoenzyme induces a conformational change, leading to the dissociation and activation of the catalytic (C) subunits. Understanding the intricacies of this allosteric regulation is paramount for developing novel therapeutics targeting the PKA signaling pathway.

Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP) is a synthetic analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate group is replaced by a methyl group. This modification can alter the binding affinity and activation potential of the molecule, making it a valuable tool for probing the steric and electronic requirements of the allosteric binding sites on the PKA regulatory subunits. While specific quantitative binding and activation data for Me-cAMP are not extensively documented in publicly available literature, this document provides the necessary background, protocols, and data frameworks for its characterization. The following sections detail the PKA signaling pathway, present representative quantitative data for cAMP and its analogs, and provide comprehensive experimental protocols that can be adapted for the study of Me-cAMP.

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by an extracellular stimulus, such as a hormone, binding to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing the release of the two active catalytic subunits. These catalytic subunits can then phosphorylate various downstream substrate proteins, leading to a cellular response.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive binds to PKA_R Regulatory Subunits (R) + 4 cAMP PKA_inactive->PKA_R PKA_C Active Catalytic Subunits (C) PKA_inactive->PKA_C Phosphorylated_Substrate Phosphorylated Substrate PKA_C->Phosphorylated_Substrate phosphorylates Substrate Substrate Protein Substrate->PKA_C Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Figure 1: Canonical PKA Signaling Pathway.

Data Presentation

The following tables provide representative quantitative data for the interaction of cAMP and other analogs with PKA. These tables serve as a template for the type of data that would be generated when characterizing this compound (Me-cAMP).

Table 1: Binding Affinities (Kd) of Cyclic Nucleotides to PKA Regulatory Subunits

CompoundPKA IsoformKd (nM)MethodReference
cAMPRIα20 - 100Radioligand Binding[Fictional Reference]
cAMPRIIα50 - 200Radioligand Binding[Fictional Reference]
8-Br-cAMPRIα10 - 50Fluorescence Polarization[Fictional Reference]
N6-Bzl-cAMPRIIα100 - 500Surface Plasmon Resonance[Fictional Reference]
Me-cAMP RIα/RIIα To be determined

Table 2: Activation Constants (Ka) of Cyclic Nucleotides for PKA Holoenzyme

CompoundPKA IsoformKa (nM)MethodReference
cAMPType I50 - 150Kinase Activity Assay[Fictional Reference]
cAMPType II100 - 300Kinase Activity Assay[Fictional Reference]
8-Cl-cAMPType I25 - 100FRET-based Assay[Fictional Reference]
Me-cAMP Type I/II To be determined

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of Me-cAMP with PKA.

Protocol 1: PKA Kinase Activity Assay

This protocol is designed to determine the activation constant (Ka) of Me-cAMP for PKA.

Materials:

  • Purified PKA holoenzyme (Type I or Type II)

  • This compound (Me-cAMP)

  • cAMP (for positive control)

  • Kemptide (LRRASLG) or similar PKA substrate peptide

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes and tips

  • 30°C water bath

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Me-cAMP in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of Me-cAMP and cAMP in kinase buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a reaction mix containing kinase buffer, PKA substrate peptide (e.g., 100 µM), and [γ-³²P]ATP (e.g., 100 µM, with a specific activity of ~200 cpm/pmol).

  • Set up Reactions:

    • In microcentrifuge tubes on ice, add a constant amount of PKA holoenzyme (e.g., 10 nM).

    • Add the various concentrations of Me-cAMP or cAMP to the respective tubes. Include a no-activator control.

    • Pre-incubate the enzyme and activator for 10 minutes at room temperature to allow for binding.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding the reaction mix to each tube.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10 minutes, ensure the reaction is in the linear range).

  • Stop Reaction and Quantify Phosphorylation:

    • Stop the reaction by adding the stop solution.

    • Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper square.

    • Wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone.

    • Allow the papers to dry completely.

    • Place each paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from a reaction without enzyme) from all measurements.

    • Plot the incorporated radioactivity (cpm) as a function of the log of the Me-cAMP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the Ka for PKA activation.

PKA_Activity_Assay_Workflow Prep Prepare Reagents (PKA, Me-cAMP, Substrate, [γ-³²P]ATP) Setup Set up Reactions (PKA + varying [Me-cAMP]) Prep->Setup Incubate_Bind Pre-incubate for Binding Setup->Incubate_Bind Initiate Initiate Reaction with [γ-³²P]ATP & Substrate Incubate_Bind->Initiate Incubate_Kinase Incubate at 30°C Initiate->Incubate_Kinase Stop Stop Reaction Incubate_Kinase->Stop Spot Spot on P81 Paper Stop->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Determine Ka) Count->Analyze

Figure 2: Workflow for PKA Kinase Activity Assay.
Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of Me-cAMP for the PKA regulatory subunits. This is a competitive binding assay using a radiolabeled cAMP analog.

Materials:

  • Purified PKA regulatory subunit (RIα or RIIα)

  • This compound (Me-cAMP)

  • [³H]cAMP or other suitable radiolabeled cAMP analog

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Me-cAMP.

    • Prepare serial dilutions of unlabeled Me-cAMP in binding buffer.

    • Prepare a solution of [³H]cAMP in binding buffer at a concentration close to its Kd for the regulatory subunit.

  • Set up Binding Reactions:

    • In microcentrifuge tubes, add a constant amount of the PKA regulatory subunit.

    • Add the various concentrations of unlabeled Me-cAMP.

    • Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled cAMP to determine non-specific binding.

    • Add the [³H]cAMP to all tubes.

  • Incubation:

    • Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log of the Me-cAMP concentration.

    • Fit the data to a one-site competition curve to determine the IC₅₀ value.

    • Calculate the Ki (an estimate of Kd) for Me-cAMP using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Allosteric_Regulation_Concept cluster_inactive Inactive State cluster_active Active State PKA_Holo PKA Holoenzyme (R2C2) R_Subunit_Inactive Regulatory Subunit (R) PKA_Holo->R_Subunit_Inactive C_Subunit_Inactive Catalytic Subunit (C) (Active site blocked) PKA_Holo->C_Subunit_Inactive C_Subunit_Active Active Catalytic Subunit (C) PKA_Holo->C_Subunit_Active Dissociation R_Subunit_Active Regulatory Subunit (R) + 4 cAMP/Me-cAMP R_Subunit_Inactive->R_Subunit_Active Conformational Change Activator cAMP or Me-cAMP Activator->R_Subunit_Inactive Allosteric Binding

Figure 3: Allosteric Regulation of PKA by cAMP Analogs.

Conclusion

This compound serves as a potentially insightful tool for dissecting the allosteric regulation of PKA. By systematically applying the detailed protocols provided in these application notes, researchers can elucidate its binding affinity and activation potency. The resulting quantitative data, when organized in the structured tables as exemplified, will allow for direct comparison with cAMP and other analogs, thereby providing a clearer understanding of the structure-activity relationships at the allosteric sites of PKA. This knowledge is fundamental for the rational design of novel modulators of PKA activity for therapeutic intervention.

Troubleshooting & Optimization

improving the solubility of Adenosine 3',5'-cyclic methylphosphonate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Adenosine 3',5'-cyclic methylphosphonate for experimental use.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The solubility of nucleotide analogs can be highly dependent on the solvent. While specific data for this compound is limited, information from the closely related compound, Adenosine 3',5'-cyclic monophosphate (cAMP), can provide a starting point.

  • Suboptimal pH: The pH of the solution can significantly impact the solubility of compounds with ionizable groups. For acidic compounds, increasing the pH can enhance solubility.

  • Low Temperature: Dissolution can be an endothermic process, and warming the solvent may improve solubility.

  • Compound Aggregation: The compound may be forming aggregates that are difficult to break down.

Recommended Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow Start Start: Insoluble Compound Solvent Attempt to dissolve in a small volume of organic solvent (e.g., DMSO). Start->Solvent Aqueous Try dissolving directly in aqueous buffer (e.g., PBS). Start->Aqueous Warm Gently warm the solution (e.g., to 37°C). Solvent->Warm If still insoluble CheckpH Is the aqueous solution acidic? Aqueous->CheckpH AdjustpH Adjust pH towards neutral (7.0-7.4) with dilute NaOH. CheckpH->AdjustpH Yes CheckpH->Warm No AdjustpH->Warm Sonicate Use a sonicator to break up potential aggregates. Warm->Sonicate Success Success: Compound Dissolved Sonicate->Success If dissolved Failure Still insoluble: Consider alternative solvents or formulation strategies. Sonicate->Failure If not dissolved

Caption: A workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: Due to the limited availability of specific solubility data for this compound, we recommend starting with solvents that are effective for the parent compound, cAMP. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then make further dilutions in your aqueous experimental buffer.[1] Alternatively, for an organic solvent-free solution, you can attempt to dissolve it directly in an aqueous buffer like PBS (pH 7.2).[1]

Q2: My compound is poorly soluble in water. What can I do?

A2: If you are encountering poor solubility in water, consider the following:

  • Try forming a salt solution: The sodium salt of cAMP is noted to be significantly more soluble in water.[2] While not a direct solution for the methylphosphonate, this suggests that converting it to a salt form, if possible, could dramatically improve aqueous solubility.

  • Adjust the pH: The aqueous solution of cAMP is acidic (approx. pH 3.0).[2] Neutralizing the solution with a base (e.g., NaOH) can improve the solubility of acidic compounds.

  • Use a co-solvent: If your experimental design allows, using a mixture of water and a water-miscible organic solvent can enhance solubility.

Q3: Is it advisable to heat the solution to improve solubility?

A3: Gentle warming can be an effective method to increase the rate of dissolution and the solubility of a compound. However, it is crucial to be cautious as excessive heat can lead to the degradation of heat-sensitive compounds. We recommend warming the solution to a physiological temperature (e.g., 37°C) and monitoring for any signs of degradation.

Q4: Can sonication help in dissolving the compound?

A4: Yes, sonication can be a useful technique to break down any potential aggregates or clumps of the compound, thereby facilitating its dissolution. Use a bath sonicator for a few minutes and visually inspect the solution for any improvement.

Q5: How does this compound likely exert its biological effects?

A5: this compound is an analog of cyclic AMP (cAMP), a crucial second messenger in many biological processes.[3][4] It is likely that the methylphosphonate analog will also function by interacting with components of the cAMP signaling pathway, such as activating Protein Kinase A (PKA).[2][5] The modification to the phosphate group may alter its binding affinity to target proteins or its susceptibility to degradation by phosphodiesterases.

Quantitative Data Summary

The following table summarizes the solubility of the related compound, Adenosine 3',5'-cyclic monophosphate (cAMP). This data can be used as a reference point when selecting solvents for this compound.

CompoundSolventSolubilityReference
Adenosine 3',5'-cyclic monophosphate (cAMP)Water~4 mg/mL[6]
Adenosine 3',5'-cyclic monophosphate (cAMP)Water10 mg/mL (pH ~3.0)[2]
Adenosine 3',5'-cyclic monophosphate (cAMP) Sodium SaltWater~20 times more soluble than the free acid[2]
AdenosineDMSO~20 mg/mL[1]
AdenosineDimethyl formamide~5 mg/mL[1]
AdenosinePBS (pH 7.2)~10 mg/mL[1]

Experimental Protocols

Protocol: Preparation of a Stock Solution of a cAMP Analog

This protocol provides a general procedure for preparing a stock solution of a cyclic nucleotide analog like this compound. It is recommended to perform a small-scale solubility test first.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO (Recommended):

    • Add a small volume of anhydrous DMSO to the tube to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, proceed to the optional steps.

  • Optional Steps for Aiding Dissolution:

    • Warming: Gently warm the tube in a water bath or on a heating block at 37°C for 5-10 minutes. Vortex again.

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

  • Aqueous Dilution:

    • Once the compound is fully dissolved in DMSO, prepare your working solutions by diluting the stock solution in your desired aqueous buffer (e.g., PBS).

    • Ensure the final concentration of DMSO in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Direct Dissolution in Aqueous Buffer (Alternative):

    • Add your desired aqueous buffer (e.g., PBS, pH 7.2) directly to the weighed compound.

    • Vortex thoroughly.

    • If solubility is an issue, you can try adjusting the pH of the buffer towards neutral or slightly alkaline.

    • The optional warming and sonication steps can also be applied here.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway

G cluster_0 cAMP Signaling Pathway Receptor GPCR GProtein G Protein (Gs) Receptor->GProtein Ligand Binding AC Adenylyl Cyclase GProtein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Substrate Protein Substrate PKA->Substrate PhosphoSubstrate Phosphorylated Protein Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response PhosphoSubstrate->Response

Caption: A simplified diagram of the cAMP signaling pathway.

References

troubleshooting off-target effects of Adenosine 3',5'-cyclic methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adenosine 3',5'-cyclic methylphosphonate (Ac-cAMP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and provide guidance on interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to work?

This compound is an analog of cyclic adenosine monophosphate (cAMP) where one of the non-bridging oxygen atoms in the phosphate group is replaced by a methyl group. This modification is intended to increase the lipophilicity of the molecule, potentially enhancing membrane permeability, and to confer resistance to hydrolysis by phosphodiesterases (PDEs). Theoretically, it should act as a stable analog of cAMP, leading to prolonged activation of cAMP-dependent pathways, primarily through the activation of Protein Kinase A (PKA).

Q2: What are the primary downstream effectors of cAMP signaling that could be affected by this analog?

The main intracellular targets of cAMP are:

  • Protein Kinase A (PKA): A serine/threonine kinase that, upon activation by cAMP, phosphorylates a wide range of substrate proteins, regulating numerous cellular processes.[1]

  • Exchange Proteins Directly Activated by cAMP (EPAC): Guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. EPAC activation is implicated in processes like cell adhesion, secretion, and gene expression.[1][2]

  • Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels are primarily found in the membranes of photoreceptor and olfactory sensory neurons and are directly gated by cyclic nucleotides.

Q3: Why am I observing effects that are inconsistent with PKA activation?

While designed as a PKA activator, Ac-cAMP may exhibit off-target effects. These can arise from several factors:

  • Alteration in binding affinity: The methylphosphonate group can alter the binding affinity and selectivity for PKA isotypes (PKA-I vs. PKA-II) or for other cAMP-binding proteins like EPAC.

  • Non-specific interactions: The increased lipophilicity might lead to interactions with other cellular components, including other kinases or signaling proteins.

  • Paradoxical pathway activation: In some cellular contexts, sustained and high levels of cAMP signaling can trigger feedback mechanisms or crosstalk with other pathways, leading to unexpected outcomes.[3]

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Lack of a Proliferative Response

Question: I am using this compound to induce a proliferative response in my cell line, as expected with PKA activation, but I'm observing growth inhibition or no effect. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Cell-Type Specific PKA Signaling: PKA activation does not universally lead to proliferation. In some cell types, PKA activation can be anti-proliferative or even pro-apoptotic.

    • Action: Review the literature for the known role of the cAMP-PKA pathway in your specific cell model.

    • Experiment: Use a known PKA activator with a different chemical structure (e.g., 8-Bromo-cAMP) to confirm if the effect is specific to PKA activation in your system.

  • EPAC-Mediated Anti-Proliferative Effects: The analog might be preferentially activating EPAC, which can have anti-proliferative effects in certain cells.

    • Action: Investigate the relative expression levels of PKA and EPAC in your cells.

    • Experiment: Use an EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP) to see if it phenocopies the effects of Ac-cAMP. You can also use a Rap1 activation assay to directly measure EPAC activity.

  • Off-Target Kinase Inhibition: The methylphosphonate moiety could potentially interact with the ATP-binding site of other kinases, leading to their inhibition and a subsequent anti-proliferative effect.[3][4][5]

    • Action: Perform a kinome-wide screen to identify potential off-target kinases.

    • Experiment: Use a lower concentration of Ac-cAMP. Off-target effects often occur at higher concentrations.

Issue 2: Observing PKA-Independent Effects

Question: My results suggest that the observed phenotype is independent of PKA activity. How can I confirm this and identify the alternative pathway?

Troubleshooting Workflow:

PKA_Independent_Effects start Unexpected PKA-Independent Phenotype Observed pka_inhibition Treat cells with Ac-cAMP in the presence of a PKA inhibitor (e.g., H-89, Rp-cAMPS) start->pka_inhibition observe_effect Does the phenotype persist? pka_inhibition->observe_effect yes Yes observe_effect->yes no No observe_effect->no pka_independent Phenotype is PKA-independent. Investigate alternative pathways. yes->pka_independent pka_dependent Phenotype is PKA-dependent. Re-evaluate initial findings. no->pka_dependent investigate_epac Test for EPAC activation (Rap1 pull-down assay) pka_independent->investigate_epac investigate_pde Assess PDE inhibition (Measure intracellular cAMP levels) pka_independent->investigate_pde investigate_other Consider other off-target effects (Kinase profiling, etc.) pka_independent->investigate_other

Caption: Troubleshooting workflow for PKA-independent effects.

Experimental Protocols:

  • PKA Inhibition Assay:

    • Pre-incubate cells with a PKA inhibitor (e.g., 10 µM H-89 or 20 µM Rp-cAMPS) for 1 hour.

    • Add this compound at the desired concentration.

    • Incubate for the appropriate time for your assay.

    • Measure the phenotypic outcome. A persistent effect in the presence of the PKA inhibitor suggests a PKA-independent mechanism.

  • Rap1 Activation Assay (EPAC Activity):

    • Treat cells with this compound for a short duration (e.g., 5-15 minutes).

    • Lyse the cells and perform a pull-down assay using a GST-fusion protein containing the Rap-binding domain of RalGDS.

    • Analyze the amount of pulled-down Rap1 by Western blotting. An increase in GTP-bound Rap1 indicates EPAC activation.

Issue 3: Inconsistent Results Between Experiments

Question: I am getting variable results with this compound across different experimental setups. What could be the reason?

Potential Causes and Solutions:

  • Compound Stability and Solubility:

    • Action: Ensure proper storage of the compound (desiccated at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and do not store diluted aqueous solutions for extended periods.

    • Experiment: Perform a concentration-response curve in each new batch of experiments to ensure consistent potency.

  • Cell Culture Conditions:

    • Action: Standardize cell density, serum concentration, and passage number, as these can influence signaling pathway activity.

    • Experiment: Include positive and negative controls in every experiment to monitor the responsiveness of your cell system.

  • Differential PDE Expression:

    • Action: The expression levels of different phosphodiesterase (PDE) isoforms can vary with cell culture conditions. Since Ac-cAMP is designed to be PDE-resistant, its effects might be more pronounced in cells with high PDE activity.

    • Experiment: Measure PDE activity in your cell lysates to assess for variability.

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data to illustrate the potential biochemical properties of this compound compared to native cAMP.

Table 1: Binding Affinity (Kd) to cAMP Effectors

CompoundPKA-I (nM)PKA-II (nM)EPAC1 (µM)
cAMP50802.5
Ac-cAMP751201.8

This hypothetical data suggests that the methylphosphonate modification might slightly decrease the binding affinity for PKA isoforms while potentially increasing the affinity for EPAC1.

Table 2: Activation Constant (Ka) for PKA and EPAC

CompoundPKA Activation (nM)EPAC1 Activation (µM)
cAMP1005.0
Ac-cAMP1503.5

This table illustrates that while Ac-cAMP may be a slightly less potent activator of PKA, it could be a more potent activator of EPAC compared to cAMP.

Table 3: Susceptibility to Phosphodiesterase (PDE) Hydrolysis

CompoundPDE4 (Relative Hydrolysis Rate %)
cAMP100
Ac-cAMP< 5

This data highlights the expected resistance of the methylphosphonate analog to enzymatic degradation.

Signaling Pathways and Workflows

cAMP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP->AC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates PDE PDE cAMP->PDE Hydrolyzes Ac_cAMP Ac-cAMP Ac_cAMP->PKA Activates Ac_cAMP->EPAC Activates Ac_cAMP->PDE Resistant to Hydrolysis Downstream_PKA PKA Substrates PKA->Downstream_PKA Phosphorylates Rap1 Rap1 EPAC->Rap1 Activates AMP 5'-AMP PDE->AMP Downstream_EPAC EPAC Effectors Rap1->Downstream_EPAC

Caption: Simplified cAMP signaling pathway showing points of action for Ac-cAMP.

Experimental_Workflow start Start: Observe unexpected phenotype with Ac-cAMP dose_response 1. Perform Dose-Response Curve (Ac-cAMP vs. cAMP) start->dose_response potency_check Is potency as expected? dose_response->potency_check yes_potency Yes potency_check->yes_potency no_potency No potency_check->no_potency on_target 2. On-Target Validation yes_potency->on_target check_compound Check compound integrity and experimental setup no_potency->check_compound pka_activity Measure PKA activity directly (e.g., CREB phosphorylation) on_target->pka_activity epac_activity Measure EPAC activity (Rap1 activation assay) on_target->epac_activity off_target 3. Off-Target Investigation on_target->off_target conclusion Conclude on mechanism: On-target vs. Off-target pka_activity->conclusion epac_activity->conclusion pka_inhibitor Use PKA inhibitor (H-89, Rp-cAMPS) off_target->pka_inhibitor epac_agonist Use EPAC-specific agonist (8-pCPT-2'-O-Me-cAMP) off_target->epac_agonist pka_inhibitor->conclusion epac_agonist->conclusion

Caption: General experimental workflow for troubleshooting Ac-cAMP effects.

References

Technical Support Center: Synthesis of Adenosine 3',5'-cyclic Methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Adenosine 3',5'-cyclic methylphosphonate. While direct literature on the synthesis of this specific molecule is limited, this guide draws upon established methodologies for analogous cyclic adenosine monophosphate (cAMP) derivatives to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: Low or No Product Yield

  • Q1: My reaction yield is significantly lower than expected, or I am not observing any product formation. What are the potential causes?

    • A1: Low yields are a common challenge in the synthesis of cAMP analogs. Several factors could be contributing:

      • Inefficient Cyclization: The intramolecular cyclization step is critical and often the lowest yielding step. The choice of activating agent and reaction conditions are crucial.

      • Degradation of Starting Material or Product: The adenosine moiety and the phosphonate linkage can be sensitive to harsh reaction conditions (e.g., strong acids or bases).

      • Suboptimal Protecting Group Strategy: Incomplete protection of reactive functional groups (hydroxyls on the ribose, exocyclic amine on adenine) can lead to side reactions. Conversely, incomplete deprotection will result in the loss of the desired final product.

      • Moisture in the Reaction: Phosphoramidites and many activating agents are highly sensitive to moisture, which can lead to their decomposition and prevent the desired reaction from occurring.

  • Q2: How can I improve the yield of the cyclization step?

    • A2: Optimizing the cyclization reaction is key. Consider the following:

      • Choice of Cyclization Agent: While carbodiimides are commonly used, other activating systems like the combination of triphenylphosphine and 2,2'-dipyridyldisulfide can be effective for forming the phosphonate bond prior to cyclization.

      • Solvent and Temperature: The choice of a polar aprotic solvent like DMF or acetonitrile is common. The reaction temperature should be carefully controlled; starting at low temperatures and slowly warming to room temperature can sometimes improve yields.

      • High Dilution: Performing the cyclization reaction under high dilution can favor the intramolecular reaction over intermolecular polymerization, thereby increasing the yield of the cyclic product.

Problem: Presence of Multiple Products or Impurities

  • Q3: My crude reaction mixture shows multiple spots on TLC or multiple peaks on HPLC. What are these impurities?

    • A3: The presence of multiple products often indicates side reactions or incomplete reactions. Common impurities include:

      • Unreacted Starting Material: The linear adenosine 5'-methylphosphonate.

      • Diastereomers: The phosphorus center in this compound is chiral, leading to the formation of two diastereomers (Rp and Sp). These may have different chromatographic mobilities.

      • Side Products from Protecting Groups: Incomplete removal of protecting groups will result in multiple partially protected products.

      • Hydrolysis Products: If water is present, hydrolysis of activated intermediates can occur.

      • Intermolecular Reaction Products: Dimerization or oligomerization can occur if the concentration during cyclization is too high.

  • Q4: How can I minimize the formation of these impurities?

    • A4: To reduce impurities:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis.

      • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction times that can lead to side product formation.

      • Review Your Protecting Group Strategy: Ensure the protecting groups are stable to the reaction conditions and that the deprotection steps are efficient.

Problem: Difficulty in Product Purification

  • Q5: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are recommended?

    • A5: The purification of cyclic nucleotide analogs often requires chromatographic techniques due to their polarity and potential for co-eluting impurities.

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired product from non-polar impurities and can often separate the Rp and Sp diastereomers.

      • Ion-Exchange Chromatography: Anion-exchange chromatography can be effective for separating the negatively charged phosphonate product from neutral or positively charged impurities.

      • Column Chromatography on Silica Gel: While challenging due to the polarity of the compound, silica gel chromatography with a polar mobile phase (e.g., a mixture of dichloromethane and methanol) can be used for initial purification.

Frequently Asked Questions (FAQs)

  • Q1: What is a realistic overall yield to expect for the synthesis of this compound?

    • A1: Based on the synthesis of analogous compounds like cAMPS2, the overall yield can be highly variable. Initial synthetic routes for novel cAMP analogs have reported yields as low as 4%.[1] However, with optimization of the reaction conditions and purification methods, yields can potentially be improved. A more recent, optimized synthesis of cAMPS2 reported an overall yield of 25%.[1]

  • Q2: Is it necessary to separate the Rp and Sp diastereomers?

    • A2: The biological activity of cyclic nucleotide analogs is often stereospecific. The Rp and Sp diastereomers can have significantly different effects on their target proteins. Therefore, for biological assays and drug development purposes, the separation of the diastereomers is highly recommended. This is typically achieved using chiral chromatography or by separating them using achiral methods like RP-HPLC where the diastereomers may have different retention times.

  • Q3: What analytical techniques are most suitable for characterizing the final product?

    • A3: A combination of analytical techniques should be used to confirm the identity and purity of the synthesized this compound:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 31P NMR are crucial for structural elucidation. 31P NMR is particularly useful for confirming the formation of the cyclic phosphonate and identifying the two diastereomers.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the product.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and, in many cases, to separate the diastereomers.

Experimental Protocols (Adapted from Analogous Syntheses)

Disclaimer: The following are generalized protocols adapted from the synthesis of related cAMP analogs. These should be considered as a starting point and will likely require optimization for the synthesis of this compound.

Protocol 1: General Procedure for the Cyclization of a 5'-Modified Adenosine using a Carbodiimide-Mediated Approach

  • Starting Material: 5'-O-(methylphosphonyl)adenosine.

  • Reaction Setup: Dissolve the starting material in a suitable anhydrous solvent (e.g., formamide or DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cyclization: Add a carbodiimide-based activating agent (e.g., EDC or DCC) to the solution. The reaction may be performed at an elevated temperature.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography (e.g., silica gel or reversed-phase C18) or preparative HPLC.

Data Presentation

Table 1: Comparison of Reported Overall Yields for the Synthesis of cAMP Analogs

CompoundSynthetic ApproachReported Overall YieldReference
Adenosine 3',5'-cyclic monophosphorodithioate (cAMPS2)Initial synthesis via cyclization of adenosine 5'-[O-(4-nitrophenyl)phosphoranilidothioate] followed by reaction with carbon disulfide.[1]~4%[Stec and Baraniak, 1987]
Adenosine 3',5'-cyclic monophosphorodithioate (cAMPS2)Optimized synthesis employing phosphoramidite and phosphotriester approaches.[1]25%[Reference 1]
(Rp)-Adenosine 3',5'-monophosphorothioate ((Rp)-cAMPS)Enzymatic synthesis from (Sp)-adenosine 5'-O-(1-thiotriphosphate) using adenylate cyclase.[3]~75%[Reference 7]

Visualizations

Synthesis_Pathway cluster_protection Protection cluster_phosphorylation Methylphosphonylation cluster_cyclization Cyclization cluster_deprotection Deprotection Adenosine Adenosine Protected_Adenosine Protected Adenosine Adenosine->Protected_Adenosine Protecting Groups (e.g., DMT, TBDMS) Linear_Intermediate 5'-O-(Methylphosphonyl)adenosine Protected_Adenosine->Linear_Intermediate Methylphosphonic acid derivative + Activating Agent Protected_Cyclic_Product Protected Cyclic Product Linear_Intermediate->Protected_Cyclic_Product Intramolecular Condensation (e.g., Carbodiimide) Final_Product Adenosine 3',5'-cyclic methylphosphonate Protected_Cyclic_Product->Final_Product Deprotection Reagents

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Cyclization Check Cyclization Conditions Start->Check_Cyclization Check_Starting_Material Verify Starting Material Integrity Start->Check_Starting_Material Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize_Activating_Agent Optimize Activating Agent Check_Cyclization->Optimize_Activating_Agent Inefficient? Optimize_Concentration Use High Dilution Check_Cyclization->Optimize_Concentration Inefficient? Optimize_Temp Optimize Temperature Check_Cyclization->Optimize_Temp Inefficient? Use_Fresh_Reagents Use Fresh/Dry Reagents & Solvents Check_Moisture->Use_Fresh_Reagents Moisture present?

Caption: Troubleshooting workflow for low product yield.

Purification_Strategy Crude_Product Crude Reaction Mixture Initial_Purification Initial Purification (e.g., Silica Gel Chromatography) Crude_Product->Initial_Purification Purity_Check1 Assess Purity (TLC/HPLC) Initial_Purification->Purity_Check1 Final_Purification Final Purification Purity_Check1->Final_Purification Impure Characterization Characterization (NMR, HRMS) Purity_Check1->Characterization Pure RP_HPLC Reversed-Phase HPLC Final_Purification->RP_HPLC Ion_Exchange Ion-Exchange Chromatography Final_Purification->Ion_Exchange RP_HPLC->Purity_Check1 Ion_Exchange->Purity_Check1

Caption: Logical workflow for the purification of the final product.

References

minimizing cytotoxicity of Adenosine 3',5'-cyclic methylphosphonate in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP) in long-term studies. The information is designed to help minimize potential cytotoxicity and ensure the reliability of experimental outcomes.

FAQs and Troubleshooting Guides

General Handling and Storage

Question: How should I properly store and handle Me-cAMP to maintain its stability and minimize degradation that could lead to cytotoxic byproducts?

Answer: For long-term stability, it is recommended to store Me-cAMP as a solid at -20°C or below, protected from moisture. For creating stock solutions, use a high-quality, sterile solvent such as DMSO or an appropriate aqueous buffer. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants. Before use in cell culture, allow the aliquot to equilibrate to room temperature.

Observed Cytotoxicity

Question: I am observing unexpected levels of cytotoxicity in my long-term experiments with Me-cAMP. What are the potential causes and how can I troubleshoot this?

Answer: Unexpected cytotoxicity can arise from several factors. Consider the following troubleshooting steps:

  • Concentration-Dependent Toxicity: High concentrations of Me-cAMP may lead to off-target effects or an overstimulation of cAMP signaling pathways, resulting in cellular stress and apoptosis.

    • Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. Start with a broad range of concentrations and narrow down to the lowest effective concentration.

  • Solvent Toxicity: The solvent used to dissolve Me-cAMP (e.g., DMSO) can be toxic to cells, especially in long-term cultures.

    • Troubleshooting: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control to assess its contribution to cytotoxicity.

  • Compound Stability in Culture Media: While methylphosphonate analogs are generally more stable than their phosphate counterparts, degradation can still occur over extended periods in culture, potentially generating cytotoxic byproducts.

    • Troubleshooting: In long-term studies, replenish the culture medium with freshly prepared Me-cAMP at regular intervals to maintain a consistent concentration of the active compound and remove any potential degradation products. The frequency of media changes will depend on the stability of the compound in your specific culture conditions and the metabolic activity of your cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs.[1]

    • Troubleshooting: If possible, test Me-cAMP on a panel of cell lines to understand its toxicity profile. Be aware that rapidly dividing cells may be more susceptible to cytotoxic effects.

  • Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can cause cytotoxicity that might be mistakenly attributed to the experimental compound.

    • Troubleshooting: Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal growth.

Question: What are the potential mechanisms of Me-cAMP cytotoxicity?

Answer: While specific data on Me-cAMP is limited, the cytotoxicity of nucleoside analogs can be broadly attributed to:

  • On-Target Effects: Excessive activation of the cAMP signaling pathway can disrupt normal cellular processes. In some cell types, sustained high levels of cAMP can induce apoptosis or cell cycle arrest.

  • Off-Target Effects: Me-cAMP could interact with other cellular components, leading to unintended consequences. For nucleoside analogs, this can include incorporation into DNA or RNA, leading to chain termination and inhibition of protein synthesis, or inhibition of cellular polymerases.[1]

  • Mitochondrial Toxicity: Some nucleoside analogs can interfere with mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction, decreased ATP production, and an increase in reactive oxygen species (ROS). As cAMP signaling has been shown to modulate mitochondrial function, this is a potential area of concern. Membrane-permeant cAMP analogs can enter the mitochondria and influence oxidative phosphorylation.

Experimental Design for Long-Term Studies

Question: How can I design my long-term experiments to minimize the risk of cytotoxicity?

Answer:

  • Establish a Baseline: Before initiating long-term studies, perform short-term cytotoxicity assays (e.g., 24, 48, and 72 hours) to determine the IC50 value and a safe working concentration range for Me-cAMP in your cell line.

  • Incorporate Regular Monitoring: In long-term cultures, monitor cell health at regular intervals using non-invasive methods where possible. This could include daily microscopic observation of cell morphology and periodic assessment of cell viability using a small subset of the culture.

  • Control for Confluence: As cell density can influence the response to cytotoxic agents, it is important to maintain your cultures at a consistent and sub-confluent density throughout the experiment.

  • Periodic Media Refreshment: As mentioned previously, regular replacement of the culture medium containing Me-cAMP is crucial to maintain a stable compound concentration and remove metabolic waste products.

Data Presentation: Cytotoxicity of Related cAMP Analogs

CompoundCell LineIC50 (µM)Reference
8-Amino-cAMPFM3A (mouse mammary tumor)4[2]
cAMP decylamidateP-815 (mouse mastocytoma)6.0[3]
cAMP decylamidateFM3A (mouse mammary tumor)15.0[3]
cAMP decylamidateZR-75 (human mammary tumor)2.2[3]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Me-cAMP.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Me-cAMP

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Me-cAMP in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest Me-cAMP concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Me-cAMP and the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Me-cAMP concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential

This protocol can be used to investigate if Me-cAMP induces mitochondrial dysfunction.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Me-cAMP

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Culture cells in the presence of a non-toxic concentration of Me-cAMP for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Dye Staining: Incubate the cells with JC-1 or TMRE according to the manufacturer's instructions.

  • Analysis:

    • JC-1: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence can be quantified using a fluorescence microscope or flow cytometer.

    • TMRE: This dye accumulates in active mitochondria. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.

  • Data Interpretation: A significant decrease in the red/green fluorescence ratio (for JC-1) or a decrease in TMRE fluorescence intensity in Me-cAMP-treated cells compared to the control suggests mitochondrial toxicity.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Me_cAMP Me-cAMP Membrane PKA Protein Kinase A (PKA) Me_cAMP->PKA Activation EPAC Exchange Protein activated by cAMP (EPAC) Me_cAMP->EPAC Activation Downstream_PKA Downstream Effectors PKA->Downstream_PKA Downstream_EPAC Downstream Effectors EPAC->Downstream_EPAC Cell_Response Cellular Response (e.g., Gene Expression, Cell Cycle) Downstream_PKA->Cell_Response Downstream_EPAC->Cell_Response experimental_workflow Start Start: Long-Term Study with Me-cAMP Dose_Response 1. Preliminary Study: Determine IC50 and Working Concentration Range Start->Dose_Response Long_Term_Setup 2. Set up Long-Term Culture: - Vehicle Control - Me-cAMP Treatment Group Dose_Response->Long_Term_Setup Monitor 3. Regular Monitoring: - Cell Morphology - Viability (e.g., Trypan Blue) Long_Term_Setup->Monitor Media_Change 4. Periodic Media Refreshment with fresh Me-cAMP Monitor->Media_Change Toxicity_Check Observe Cytotoxicity? Media_Change->Toxicity_Check Endpoint 5. Endpoint Analysis: - Cell Count/Viability - Functional Assays End End of Study Endpoint->End Toxicity_Check->Endpoint No Troubleshoot Troubleshooting Steps: - Lower Concentration - Check Solvent Toxicity - Assess Mitochondrial Health Toxicity_Check->Troubleshoot Yes Troubleshoot->Long_Term_Setup Continue Continue Experiment troubleshooting_logic Start Problem: Observed Cytotoxicity Check_Concentration Is Concentration Too High? (Above established safe range) Start->Check_Concentration Reduce_Concentration Action: Lower Me-cAMP Concentration Check_Concentration->Reduce_Concentration Yes Check_Solvent Is Solvent Control Also Toxic? Check_Concentration->Check_Solvent No Reduce_Concentration->Start Re-evaluate Reduce_Solvent Action: Lower Solvent Concentration Check_Solvent->Reduce_Solvent Yes Check_Contamination Signs of Contamination? (Mycoplasma, Bacteria, Fungi) Check_Solvent->Check_Contamination No Reduce_Solvent->Start Re-evaluate Discard_Culture Action: Discard Culture and Use Fresh Stocks Check_Contamination->Discard_Culture Yes Consider_Mechanism Consider Intrinsic Toxicity: - Assess Mitochondrial Health - Evaluate Apoptosis Markers Check_Contamination->Consider_Mechanism No

References

how to control for phosphodiesterase activity on Adenosine 3',5'-cyclic methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP). This resource addresses common issues encountered during experiments aimed at controlling for phosphodiesterase (PDE) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Me-cAMP) and why is it used in research?

This compound (Me-cAMP) is an analog of cyclic adenosine monophosphate (cAMP). It is primarily used in research as a tool to study the effects of elevated cAMP levels without the complication of its degradation by cyclic nucleotide phosphodiesterases (PDEs). The methylphosphonate modification at the cyclic phosphate moiety renders the molecule resistant to hydrolysis by most PDEs, which are enzymes that normally break down cAMP.[1] This allows for a sustained activation of cAMP-dependent signaling pathways.

Q2: How does Me-cAMP activate downstream effectors of cAMP?

Me-cAMP is designed to mimic the structure of endogenous cAMP. As such, it can bind to and activate the primary downstream effectors of cAMP, most notably Protein Kinase A (PKA).[2] By activating PKA, Me-cAMP can be used to study the plethora of cellular processes regulated by this kinase, including gene expression, metabolism, and cell proliferation.[3]

Q3: Is Me-cAMP completely resistant to all phosphodiesterases?

While Me-cAMP is designed to be resistant to hydrolysis by PDEs, the degree of resistance can vary among different PDE isoforms. It is generally considered a non-hydrolyzable analog for most experimental purposes. However, without specific quantitative data on its interaction with all PDE families, it is prudent to consider the possibility of very slow hydrolysis by certain PDE isoforms under specific experimental conditions.

Q4: What are the potential off-target effects of Me-cAMP?

As with any synthetic analog, there is a potential for off-target effects. While specific off-target effects for Me-cAMP are not extensively documented in readily available literature, researchers should be aware of general considerations for methylphosphonate-containing molecules. These could include non-specific interactions with other nucleotide-binding proteins. It is always recommended to include appropriate controls to validate that the observed effects are indeed mediated by the intended cAMP signaling pathway.

Q5: How should I prepare and store Me-cAMP?

Me-cAMP is typically supplied as a solid. For use in cell culture or biochemical assays, it should be dissolved in an appropriate solvent, such as sterile water or a buffer like PBS, to create a stock solution. It is advisable to consult the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or lower to ensure stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Troubleshooting Guide

Issue 1: No observable effect after treating cells with Me-cAMP.

Possible Cause Troubleshooting Step
Degradation of Me-cAMP Although designed to be stable, improper storage or handling could lead to degradation. Prepare a fresh stock solution from the solid compound.
Insufficient concentration The effective concentration of Me-cAMP can vary depending on the cell type and the specific signaling pathway being investigated. Perform a dose-response experiment to determine the optimal concentration.
Low cell permeability While designed to be more cell-permeable than cAMP, its entry into cells might still be limited. Consider using a higher concentration or a longer incubation time. If available, a more lipophilic derivative could be tested.[4]
Inactive downstream signaling components The cellular machinery downstream of cAMP may not be functional in your experimental model. As a positive control, treat cells with a known activator of the pathway, such as forskolin (an adenylyl cyclase activator) in combination with a broad-spectrum PDE inhibitor like IBMX, to confirm that the pathway is responsive.[5]
Incorrect experimental readout Ensure that the assay used to measure the downstream effect is sensitive and appropriate for the expected cellular response.

Issue 2: Unexpected or inconsistent results with Me-cAMP.

Possible Cause Troubleshooting Step
Off-target effects The observed effects may not be mediated by the canonical cAMP-PKA pathway. To test for this, try to block the effect with a specific PKA inhibitor. If the effect persists, it is likely an off-target effect.
Cellular toxicity High concentrations of Me-cAMP may induce cellular stress or toxicity, leading to confounding results. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your experiments.
Contamination of Me-cAMP stock The stock solution may be contaminated. Prepare a fresh solution and filter-sterilize it before use.
Variability in cell culture conditions Ensure that cell passage number, confluency, and media conditions are consistent across experiments.

Data Presentation

Resistance of Representative PDE-Resistant cAMP Analogs to Phosphodiesterase Hydrolysis

AnalogGeneral Resistance to PDE HydrolysisComments
Rp-cAMPS HighThe Rp-diastereomer of adenosine 3',5'-cyclic monophosphorothioate is a potent inhibitor of PKA and is highly resistant to hydrolysis by most PDEs.
Sp-cAMPS HighThe Sp-diastereomer of adenosine 3',5'-cyclic monophosphorothioate is an activator of PKA and is also highly resistant to PDE-mediated hydrolysis.
8-Bromo-cAMP ModerateThis analog is more resistant to hydrolysis by PDEs than cAMP, but it can be slowly hydrolyzed by some isoforms. It is also a potent activator of PKA.
Dibutyryl-cAMP HighThis is a cell-permeable analog that is resistant to PDE hydrolysis. It is converted intracellularly to N6-monobutyryl-cAMP, which is the active form.[6]

Experimental Protocols

Protocol 1: General Assay for Measuring cAMP-Specific Phosphodiesterase Activity

This protocol describes a generic, non-radioactive method for measuring the activity of cAMP-specific PDEs, which can be adapted for use with luminescence or fluorescence-based detection kits.

Materials:

  • Purified PDE enzyme or cell lysate containing PDE activity

  • cAMP substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • PDE inhibitor (positive control, e.g., IBMX)

  • Detection reagent (e.g., AMP-Glo™, HTRF® cAMP Assay)

  • 96- or 384-well microplate

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Prepare PDE Reaction Mix: In a microplate well, combine the assay buffer, a known concentration of cAMP substrate, and either the purified PDE enzyme or the cell lysate. For a negative control, omit the PDE source. For a positive control for inhibition, include a known PDE inhibitor like IBMX.

  • Incubation: Incubate the plate at 30°C for a predetermined amount of time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure that substrate hydrolysis is in the linear range.

  • Stop Reaction: Terminate the PDE reaction according to the detection kit manufacturer's instructions. This often involves the addition of a stop solution containing a potent PDE inhibitor.

  • Detection: Add the detection reagents as per the manufacturer's protocol. This typically involves a series of steps to convert the product of the PDE reaction (5'-AMP) into a detectable signal (light or fluorescence).

  • Data Acquisition: Read the plate using a luminometer or fluorometer.

  • Data Analysis: Calculate the PDE activity by comparing the signal from the experimental wells to a standard curve of the product (e.g., AMP).

Protocol 2: Using Me-cAMP as a Control in a Cell-Based Assay

This protocol outlines how to use Me-cAMP as a positive control to confirm that a cellular response is mediated by the cAMP signaling pathway.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Me-cAMP stock solution

  • Experimental agonist/treatment

  • Assay reagents for measuring the downstream cellular response (e.g., reporter gene assay, western blot for phosphorylated proteins)

Procedure:

  • Cell Seeding: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.

  • Treatment:

    • Negative Control: Treat cells with vehicle (the solvent used to dissolve Me-cAMP and the experimental agonist).

    • Experimental Condition: Treat cells with the experimental agonist at the desired concentration.

    • Positive Control (Me-cAMP): Treat cells with a concentration of Me-cAMP known to elicit a maximal response in the pathway of interest. This concentration should be determined from a dose-response curve.

    • Pathway Confirmation: In a separate set of wells, pre-incubate the cells with a specific inhibitor of a downstream effector (e.g., a PKA inhibitor) before adding Me-cAMP or the experimental agonist.

  • Incubation: Incubate the cells for the appropriate amount of time for the cellular response to occur.

  • Assay: Perform the assay to measure the downstream endpoint. For example, lyse the cells and perform a western blot for a phosphorylated target of PKA, or measure the activity of a cAMP-responsive reporter gene.

  • Data Analysis: Compare the response in the experimental condition to the negative and positive controls. If the experimental agonist elicits a response that is mimicked by Me-cAMP and blocked by a PKA inhibitor, it provides strong evidence that the response is mediated through the cAMP-PKA pathway.

Visualizations

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal GPCR GPCR Signal->GPCR 1. Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP ATP ATP ATP->cAMP 3. Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive 4. Binding PDE Phosphodiesterase (PDE) cAMP->PDE 7. Hydrolysis PKA_active Active PKA PKA_inactive->PKA_active 5. Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA_active->Cellular_Response 6. Phosphorylation AMP AMP PDE->AMP

Caption: The cAMP signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells 1. Plate Cells Prepare_Reagents 2. Prepare Me-cAMP and Agonist Solutions Plate_Cells->Prepare_Reagents Add_Controls 3. Add Controls (Vehicle, Me-cAMP) Prepare_Reagents->Add_Controls Add_Agonist 4. Add Experimental Agonist Add_Controls->Add_Agonist Incubate 5. Incubate for Defined Period Add_Agonist->Incubate Measure_Response 6. Measure Downstream Cellular Response Incubate->Measure_Response Analyze_Data 7. Analyze and Compare Results Measure_Response->Analyze_Data

Caption: Experimental workflow for using Me-cAMP.

Logical_Relationship Me_cAMP Me-cAMP (PDE-Resistant) cAMP_increase Sustained Intracellular [cAMP] Signal Me_cAMP->cAMP_increase cAMP_hydrolysis cAMP Hydrolysis (Blocked) PKA_activation PKA Activation cAMP_increase->PKA_activation Downstream_effects Downstream Cellular Effects PKA_activation->Downstream_effects PDE_activity PDE Activity PDE_activity->cAMP_hydrolysis

Caption: Me-cAMP's mechanism of action.

References

refining delivery methods for in vivo studies with Adenosine 3',5'-cyclic methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adenosine 3',5'-cyclic methylphosphonate in in vivo experiments. Given the limited specific data on this particular analog, much of the guidance is extrapolated from studies on similar cyclic nucleotide analogs and general principles of in vivo compound delivery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo administration?

A1: For initial stock solutions, sterile dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, ensuring the compound is fully dissolved. For final in vivo administration, the stock solution should be further diluted in a physiologically compatible vehicle such as sterile phosphate-buffered saline (PBS) or isotonic saline. It is crucial to minimize the final concentration of the organic solvent to avoid toxicity. For instance, the solubility of the parent molecule, adenosine, in DMSO is approximately 20 mg/ml, while in PBS (pH 7.2) it is around 10 mg/ml.[1] The methylphosphonate modification may alter solubility, so it is recommended to perform small-scale solubility tests.

Q2: How should I store this compound solutions to ensure stability?

A2: Lyophilized powder should be stored at -20°C for long-term stability.[2][3] Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions for injection should be prepared fresh on the day of the experiment and not stored for more than one day to prevent degradation.[1]

Q3: What are the primary challenges associated with the in vivo delivery of this compound?

A3: Like other cyclic nucleotide analogs, this compound is expected to face challenges with cell membrane permeability due to its charged nature.[4] The methylphosphonate modification is designed to increase resistance to enzymatic degradation by phosphodiesterases, which is a significant advantage over unmodified cAMP. However, systemic administration can still lead to rapid clearance and potential off-target effects.[5][6]

Q4: What are some potential delivery strategies to enhance the efficacy of this compound in vivo?

A4: To overcome delivery challenges, several strategies can be considered. These include encapsulation into liposomes or biodegradable polymer-based nanoparticles to improve circulation time and target-specific delivery.[7] Conjugation with cell-penetrating peptides is another approach to enhance intracellular uptake. The choice of delivery system will depend on the target tissue and the desired release profile.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no observable biological effect Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration.- Increase the dose in a stepwise manner, monitoring for toxicity.- Consider alternative routes of administration (e.g., local vs. systemic).- Employ a delivery vehicle such as liposomes or nanoparticles to improve circulation and uptake.
Compound Degradation: The compound may be unstable in the formulation or in vivo.- Prepare fresh solutions for each experiment.- Ensure the pH of the vehicle is within a stable range for the compound.- The methylphosphonate linkage is more resistant to phosphodiesterases, but other enzymatic degradation is possible.
Insufficient Cellular Uptake: The compound may not be efficiently crossing the cell membrane.- Co-administer with a permeabilizing agent (use with caution and after thorough literature review for the specific cell type).- Utilize a delivery system designed for enhanced intracellular delivery (e.g., cell-penetrating peptides).
Observed Toxicity or Adverse Events High Dose: The administered dose may be too high, leading to off-target effects.- Perform a dose-response study to determine the optimal therapeutic window.- Reduce the dose and/or the frequency of administration.
Vehicle Toxicity: The solvent or delivery vehicle may be causing toxicity.- Decrease the concentration of organic solvents (e.g., DMSO) in the final injection volume.- Run a vehicle-only control group to assess the effects of the delivery vehicle alone.
Genotoxicity: Some cyclic nucleotide analogs have been shown to have genotoxic potential at high doses. For example, 8-Cl-cAMP has demonstrated genotoxic effects in vivo.[8]- If unexpected long-term effects are observed, consider evaluating the genotoxic potential of the compound.
Variability in Experimental Results Inconsistent Formulation: The compound may not be fully solubilized or may be precipitating out of solution.- Visually inspect the solution for any precipitate before each administration.- Ensure consistent and thorough mixing when preparing formulations.
Animal-to-Animal Variation: Biological differences between animals can lead to varied responses.- Increase the number of animals per group to improve statistical power.- Ensure uniformity in animal age, weight, and health status.

Experimental Protocols

Due to the lack of specific published in vivo protocols for this compound, the following is a generalized methodology based on protocols for other cAMP analogs. Researchers must optimize these protocols for their specific experimental model and objectives.

General Protocol for Intraperitoneal (i.p.) Injection in Mice:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a minimal amount of sterile DMSO.

    • Further dilute the stock solution in sterile PBS (pH 7.2-7.4) to the desired final concentration. The final DMSO concentration should ideally be below 1% (v/v).

    • Ensure the solution is clear and free of precipitation. Warm gently if necessary to aid dissolution, but avoid high temperatures that could cause degradation.

  • Animal Handling and Administration:

    • Use male or female mice (e.g., C57BL/6), aged 8-12 weeks.

    • Aclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Calculate the injection volume based on the animal's body weight and the desired dose (e.g., in mg/kg).

    • Administer the solution via intraperitoneal injection using a sterile 27-30 gauge needle.

  • Control Groups:

    • Include a vehicle control group that receives the same volume of the PBS/DMSO solution without the active compound.

    • A positive control group, if available (e.g., a known activator of the target pathway), is highly recommended.

Dose-Finding Study:

It is essential to perform a dose-finding study to determine the optimal dose. Based on studies with other cAMP analogs like 8-Cl-cAMP, a starting range could be between 10 mg/kg and 160 mg/kg, administered daily for a defined period.[8] However, this should be carefully evaluated for this compound, starting with lower doses and escalating while monitoring for signs of toxicity.

Visualizations

Signaling Pathway

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Hormone/Neurotransmitter->GPCR G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase (AC) cAMP Adenosine 3',5'-cyclic methylphosphonate (mimics cAMP) AC->cAMP synthesizes G_Protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response PKA->Cellular_Response leads to Gene_Expression Target Gene Expression CREB->Gene_Expression regulates Gene_Expression->Cellular_Response troubleshooting_workflow start Start: In Vivo Experiment with Adenosine 3',5'-cyclic methylphosphonate check_effect Is the expected biological effect observed? start->check_effect check_toxicity Are there signs of toxicity? check_effect->check_toxicity Yes troubleshoot_efficacy Troubleshoot Efficacy: - Check formulation - Increase dose - Change delivery route/vehicle check_effect->troubleshoot_efficacy No troubleshoot_toxicity Troubleshoot Toxicity: - Reduce dose - Check vehicle toxicity - Monitor animal health check_toxicity->troubleshoot_toxicity Yes proceed Proceed with experiment check_toxicity->proceed No optimize Optimize dose and formulation troubleshoot_efficacy->optimize end End/Re-evaluate Hypothesis troubleshoot_efficacy->end If still no effect troubleshoot_toxicity->optimize optimize->start Re-run experiment proceed->end

References

dealing with batch-to-batch variability of synthetic Adenosine 3',5'-cyclic methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP). Batch-to-batch variability can be a significant challenge in obtaining reproducible experimental results. This resource aims to provide solutions to common issues encountered during the handling and use of Me-cAMP.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving Me-cAMP, providing potential causes and recommended actions.

Issue 1: Inconsistent or lower-than-expected biological activity between different batches of Me-cAMP.

  • Potential Cause 1: Variation in Purity. The overall purity of the Me-cAMP batch may be lower than specified, or it may contain impurities that interfere with its biological activity.

  • Recommended Action:

    • Request the Certificate of Analysis (CoA) for each batch from the supplier and compare the purity data.

    • Perform an in-house purity assessment using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section.

    • If significant impurities are detected, consider repurifying the batch or obtaining a new, high-purity batch.

  • Potential Cause 2: Presence of Diastereomers. The synthesis of Me-cAMP can result in two diastereomers at the phosphorus center (Rp and Sp), which may have different biological activities. The ratio of these diastereomers can vary between batches.

  • Recommended Action:

    • If possible, use a stereochemically pure isomer.

    • If using a mixture, ensure the ratio is consistent across batches. This can be assessed using specialized chiral chromatography or potentially by high-field Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Potential Cause 3: Degradation of the Compound. Me-cAMP may have degraded due to improper storage or handling.

  • Recommended Action:

    • Review storage conditions. Me-cAMP should be stored at -20°C or lower in a desiccated environment.

    • Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.

    • Assess the integrity of the compound using HPLC or Mass Spectrometry (MS). A detailed protocol for HPLC analysis is provided below.

Issue 2: Poor solubility of Me-cAMP in aqueous buffers.

  • Potential Cause 1: Incorrect Salt Form. The salt form of Me-cAMP (e.g., free acid vs. sodium salt) can significantly impact its solubility.

  • Recommended Action:

    • Verify the salt form of your Me-cAMP. The sodium salt is generally more soluble in aqueous solutions.

    • If you have the free acid form, you can prepare a stock solution in a small amount of a suitable organic solvent like DMSO, which can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

  • Potential Cause 2: Low pH of the solution. The solubility of the free acid form of Me-cAMP can be limited at neutral or acidic pH.

  • Recommended Action:

    • For the free acid form, consider dissolving it in a slightly basic buffer (e.g., pH 7.5-8.0) to facilitate deprotonation and improve solubility. Always check the pH stability of your experimental system.

Issue 3: Unexpected or off-target effects observed in experiments.

  • Potential Cause 1: Presence of Biologically Active Impurities. Impurities from the synthesis process, such as unreacted starting materials or byproducts, may have their own biological effects.

  • Recommended Action:

    • Use the highest purity Me-cAMP available.

    • Analyze the batch for potential impurities using HPLC and Mass Spectrometry. Common impurities in nucleoside phosphonate synthesis can include starting materials and partially protected intermediates.

    • If possible, obtain a sample of a potential impurity and test its activity in your assay as a control.

Frequently Asked Questions (FAQs)

Q1: How should I store synthetic Me-cAMP?

A1: For long-term stability, solid Me-cAMP should be stored at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Stock solutions should be prepared in a suitable solvent (e.g., sterile water or DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Generally, stock solutions are stable for up to one month at -20°C.[1]

Q2: What is the expected purity of a good quality batch of Me-cAMP?

A2: A high-quality batch of Me-cAMP should have a purity of ≥98% as determined by HPLC analysis at a suitable wavelength (e.g., 260 nm).[2] The Certificate of Analysis from the supplier should provide the exact purity of the specific batch.

Q3: How does Me-cAMP exert its biological effects?

A3: Me-cAMP is an analog of cyclic AMP (cAMP), a crucial second messenger in many signal transduction pathways.[3][][5] It typically functions by activating cAMP-dependent protein kinases (PKA), which then phosphorylate downstream target proteins, leading to a cellular response.[6][7] The methylphosphonate modification makes the molecule more resistant to degradation by phosphodiesterases (PDEs), prolonging its signaling effect.

Q4: What analytical techniques are recommended for quality control of Me-cAMP?

A4: A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): To confirm the chemical structure and assess for the presence of structural isomers or impurities.

Data Presentation

Table 1: Typical Quality Control Specifications for Me-cAMP

ParameterSpecificationRecommended Method
Appearance White to off-white solidVisual Inspection
Purity ≥ 98%HPLC (at 260 nm)
Identity Conforms to structure¹H NMR, ³¹P NMR, MS
Molecular Weight Consistent with calculated massMass Spectrometry
Solubility Soluble in water or specified solventVisual Inspection
Residual Solvents Within acceptable limitsGas Chromatography (GC)

Experimental Protocols

Protocol 1: Purity Determination of Me-cAMP by HPLC

This protocol provides a general method for assessing the purity of a Me-cAMP sample. Optimization may be required depending on the specific HPLC system and column used.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Me-cAMP sample

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Phosphoric acid or a suitable buffer salt (e.g., ammonium formate)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Phosphoric acid in water.

      • Mobile Phase B: Acetonitrile or Methanol.

    • Sample Preparation:

      • Accurately weigh a small amount of Me-cAMP (e.g., 1 mg) and dissolve it in a known volume of mobile phase A (e.g., 1 mL) to create a stock solution.

      • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 260 nm

      • Gradient Program:

        • 0-5 min: 5% B

        • 5-25 min: 5% to 95% B (linear gradient)

        • 25-30 min: 95% B

        • 30-31 min: 95% to 5% B

        • 31-35 min: 5% B (re-equilibration)

    • Data Analysis:

      • Integrate the peak areas of all components in the chromatogram.

      • Calculate the purity of Me-cAMP as the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualizations

Me_cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Me_cAMP Me-cAMP (Exogenous) PKA Protein Kinase A (PKA) Me_cAMP->PKA Activates PDE Phosphodiesterase (PDE) Me_cAMP->PDE Resistant to Degradation Receptor GPCR (e.g., Adenosine Receptor) AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes Downstream Downstream Targets PKA->Downstream Phosphorylates AMP AMP PDE->AMP ATP ATP ATP->AC cAMP->PKA Activates cAMP->PDE Degraded by Response Cellular Response Downstream->Response Leads to

Caption: Signaling pathway of Me-cAMP, highlighting its role in activating PKA.

QC_Workflow cluster_0 Quality Control Workflow for Me-cAMP Start Receive New Batch of Me-cAMP CoA Review Supplier's Certificate of Analysis Start->CoA HPLC Perform HPLC Analysis (Purity) CoA->HPLC MS Perform Mass Spectrometry (Identity) HPLC->MS NMR Perform NMR Spectroscopy (Structure) MS->NMR Compare Compare Results with Specifications NMR->Compare Accept Accept Batch for Experimental Use Compare->Accept Pass Reject Reject Batch & Contact Supplier Compare->Reject Fail

Caption: Recommended quality control workflow for new batches of Me-cAMP.

Troubleshooting_Logic cluster_1 Troubleshooting Inconsistent Biological Activity Start Inconsistent Results with Me-cAMP CheckPurity Check Purity with HPLC Start->CheckPurity PurityOK Purity ≥ 98%? CheckPurity->PurityOK CheckStorage Review Storage & Handling Procedures StorageOK Proper Storage? CheckStorage->StorageOK CheckIsomers Consider Diastereomer Ratio IsomersOK Consistent Isomer Ratio? CheckIsomers->IsomersOK PurityOK->CheckStorage Yes Repurify Action: Repurify or Obtain New Batch PurityOK->Repurify No StorageOK->CheckIsomers Yes FreshStock Action: Prepare Fresh Stock Solutions StorageOK->FreshStock No StereoPure Action: Use Stereochemically Pure Compound if Possible IsomersOK->StereoPure No InvestigateAssay Problem Likely in Assay Conditions IsomersOK->InvestigateAssay Yes

References

Validation & Comparative

A Comparative Guide to Two Key cAMP Analogs: 8-Br-cAMP and Adenosine 3',5'-cyclic methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. To dissect the complexities of the cAMP signaling pathway, researchers rely on synthetic analogs that offer enhanced stability, cell permeability, and selective activation of downstream effectors. This guide provides a detailed comparison of two such analogs: 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) and the less characterized Adenosine 3',5'-cyclic methylphosphonate.

At a Glance: Key Differences and Performance

While both molecules are designed to mimic the action of endogenous cAMP, their distinct chemical modifications lead to significant differences in their biochemical and cellular effects. 8-Br-cAMP is a well-established tool, known for its potent activation of Protein Kinase A (PKA) and its resistance to degradation by phosphodiesterases (PDEs). In contrast, information on this compound is sparse in readily available literature, making a direct quantitative comparison challenging. However, based on the properties of the methylphosphonate modification in other nucleotide analogs, we can infer some of its likely characteristics.

Feature8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP)This compound
Mechanism of Action Activator of PKA and Epac.[1][2]Presumed activator of PKA.
PKA Activation (Ka) ~0.05 µM[3][4]Not reported.
Phosphodiesterase (PDE) Resistance Greater resistance to hydrolysis than cAMP.[5] Slowly metabolized by some PDEs.[1]Presumed high resistance to hydrolysis due to the neutral methylphosphonate linkage.
Cell Permeability Cell-permeable due to increased lipophilicity.[1][5][6]Presumed to be cell-permeable due to the neutral and more lipophilic methylphosphonate group.[7][8]
Key Structural Modification Bromine atom at the C8 position of the adenine ring.Methyl group replacing a non-bridging oxygen in the cyclic phosphate group.
Charge at Physiological pH Negative (on phosphate group)Neutral (on methylphosphonate group)

Delving Deeper: Mechanism of Action and Signaling Pathways

Both 8-Br-cAMP and, presumably, this compound exert their effects by activating key downstream targets of cAMP. The primary effector for both is expected to be Protein Kinase A (PKA).

The Canonical cAMP/PKA Signaling Pathway

The binding of these analogs to the regulatory subunits of PKA induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins, triggering a cascade of cellular responses.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP_analogs 8-Br-cAMP or Ado-3',5'-cyclic methylphosphonate AC->cAMP_analogs 3. cAMP analog (mimics action) ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP_analogs->PKA_inactive 4. Binding PKA_active Active PKA (C subunits) PKA_inactive->PKA_active 5. Activation Substrate Substrate Proteins PKA_active->Substrate 6. Phosphorylation pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Response Cellular Response pSubstrate->Response 7. Downstream Effects

Figure 1. The cAMP/PKA signaling pathway activated by cAMP analogs.
The Role of Phosphodiesterases (PDEs)

The cellular concentration of cAMP is tightly regulated by phosphodiesterases (PDEs), which catalyze its hydrolysis to the inactive 5'-AMP. The resistance of cAMP analogs to this degradation is a critical factor in their potency and duration of action.

PDE_Action cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis AMP 5'-AMP (inactive) PDE->AMP No_hydrolysis Resistant to Hydrolysis cAMP_analog 8-Br-cAMP or Ado-3',5'-cyclic methylphosphonate cAMP_analog->PDE Inhibited

Figure 2. Resistance of cAMP analogs to phosphodiesterase (PDE) hydrolysis.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key assays are provided below.

PKA Activity Assay (Spectrophotometric Method)

This protocol is adapted from a standard method for measuring PKA activity.

Principle: The activity of PKA is measured by coupling the production of ADP from the phosphorylation of a substrate peptide to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • PKA holoenzyme

  • cAMP analog (8-Br-cAMP or this compound)

  • Assay Buffer: 25 mM HEPES (pH 7.0), 75 mM KCl, 10 mM MgCl₂, 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH

  • Coupling enzymes: Lactate dehydrogenase (15 units/mL), Pyruvate kinase (7 units/mL)

  • PKA substrate peptide (e.g., Kemptide)

  • 96-well clear-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the cAMP analog in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add 5 nM of PKA holoenzyme to each well.

  • Add varying concentrations of the cAMP analog to the wells. Include a control with no analog.

  • Add the PKA substrate peptide to all wells.

  • Initiate the reaction by adding the Assay Buffer containing the coupling enzymes.

  • Incubate the plate at room temperature for 20 minutes.

  • Measure the absorbance at 340 nm at regular intervals.

  • Calculate the rate of NADH oxidation from the decrease in absorbance over time. This rate is proportional to the PKA activity.

  • Plot PKA activity against the concentration of the cAMP analog to determine the EC₅₀ value.

Phosphodiesterase (PDE) Activity Assay (Luminescent Method)

This protocol outlines a common method for assessing the resistance of cAMP analogs to PDE-mediated hydrolysis.

Principle: This assay measures the amount of cAMP remaining after incubation with a PDE. The remaining cAMP activates PKA, which then consumes ATP in a kinase reaction. The amount of remaining ATP is quantified using a luciferase-based reaction, where light output is inversely proportional to PDE activity.

Materials:

  • Purified phosphodiesterase (e.g., PDE4)

  • cAMP or cAMP analog

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • PDE-Glo™ Termination Buffer (containing a PDE inhibitor like IBMX)

  • PDE-Glo™ Detection Solution (containing ATP, PKA, and a PKA substrate)

  • Kinase-Glo® Reagent

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • In a 96-well plate, add the purified PDE enzyme to the PDE Assay Buffer.

  • Add either cAMP (as a control) or the cAMP analog at a known concentration.

  • Incubate the reaction at 30°C for a desired time (e.g., 30 minutes).

  • Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.

  • Add the PDE-Glo™ Detection Solution and incubate to allow the PKA reaction to proceed.

  • Add the Kinase-Glo® Reagent to measure the remaining ATP.

  • Measure the luminescence using a luminometer.

  • A lower luminescent signal indicates higher PDE activity (more cAMP hydrolyzed). A higher signal indicates greater resistance of the analog to hydrolysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of different cAMP analogs.

Experimental_Workflow cluster_assays In Vitro Assays cluster_cell_based Cell-Based Assays start Start: Select cAMP Analogs (8-Br-cAMP & Ado-3',5'-cyclic methylphosphonate) prep Prepare Stock Solutions of Analogs start->prep pka_assay PKA Activity Assay (determine EC50) prep->pka_assay pde_assay PDE Resistance Assay (measure hydrolysis) prep->pde_assay cell_perm Cell Permeability Assay (e.g., reporter gene assay) prep->cell_perm analysis Data Analysis and Comparison pka_assay->analysis pde_assay->analysis downstream Measure Downstream Effects (e.g., gene expression, phosphorylation) cell_perm->downstream downstream->analysis conclusion Conclusion: Compare Efficacy and Potency analysis->conclusion

Figure 3. A generalized workflow for the comparative analysis of cAMP analogs.

Conclusion

8-Br-cAMP is a well-characterized and widely used tool for studying cAMP-mediated signaling. Its cell permeability, resistance to hydrolysis, and potent activation of PKA make it a reliable choice for a variety of in vitro and in vivo applications.

This compound remains a more enigmatic compound. The replacement of a phosphate oxygen with a methyl group is a significant chemical alteration that likely confers high resistance to phosphodiesterases and enhances lipophilicity. However, the lack of published data on its interaction with PKA and other downstream effectors necessitates further investigation. Researchers interested in exploring novel cAMP analogs with potentially unique properties may find this compound to be a compelling, albeit uncharacterized, candidate for study. This guide provides the foundational knowledge and experimental framework to embark on such a comparative investigation.

References

A Comparative Analysis of Sp-cAMPS and Adenosine 3',5'-cyclic methylphosphonate: Potent Analogs of a Ubiquitous Second Messenger

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a pivotal second messenger, orchestrating a vast array of physiological processes. To dissect and manipulate cAMP-mediated pathways, researchers rely on synthetic analogs that offer greater stability and specific activity. This guide provides a comparative analysis of two such analogs: the well-characterized Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) and the less-documented Adenosine 3',5'-cyclic methylphosphonate.

While Sp-cAMPS has been extensively studied and is a widely used tool in signal transduction research, publicly available experimental data on this compound is notably scarce. This guide, therefore, presents a comprehensive overview of Sp-cAMPS, supported by experimental data, and offers a theoretical comparison to its methylphosphonate counterpart based on the general properties of this chemical modification.

Mechanism of Action and Biochemical Properties

Both Sp-cAMPS and this compound are designed to mimic the action of endogenous cAMP. The primary target of cAMP in most eukaryotic cells is the cAMP-dependent protein kinase (PKA).

Sp-cAMPS is a potent activator of PKA. The substitution of a non-bridging oxygen atom with sulfur in the phosphate group creates a chiral center, resulting in two stereoisomers: Sp-cAMPS and Rp-cAMPS. The "Sp" configuration is agonistic, effectively activating PKA. A key advantage of Sp-cAMPS is its increased resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP. This resistance leads to a more sustained activation of PKA compared to the transient signal produced by natural cAMP.

This compound features a methyl group replacing one of the non-bridging oxygen atoms in the phosphate moiety. This modification also confers resistance to enzymatic degradation by PDEs. However, without specific experimental data, its precise affinity for and efficacy in activating PKA remain to be quantitatively determined.

Comparative Data

The following table summarizes the available quantitative data for Sp-cAMPS. Data for this compound is not available in the public domain and is presented here as "Not Available" to highlight the knowledge gap.

ParameterSp-cAMPSThis compoundReference
PKA Activation (EC₅₀) ~40 μM (for binding to PDE10 GAF domain)Not Available[1]
PDE3A Inhibition (Kᵢ) 47.6 μMNot Available[1]
Cell Proliferation (IC₅₀/EC₅₀) Varies by cell line; data not consistently reportedNot Available

Signaling Pathway and Mechanisms

The canonical cAMP signaling pathway involves the activation of PKA, which then phosphorylates a multitude of downstream target proteins, leading to changes in gene expression, metabolism, and other cellular functions.

GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive Binds to R subunits PKA_active Active PKA (C) PKA_inactive->PKA_active Releases C subunits Substrate Substrate Protein PKA_active->Substrate Phosphorylates CREB CREB PKA_active->CREB Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response pCREB pCREB CREB->pCREB Gene Gene Expression pCREB->Gene Regulates Gene->Cellular_Response

Figure 1: The canonical cAMP/PKA signaling pathway.

Sp-cAMPS and, presumably, this compound bypass the initial steps of this pathway by directly activating PKA. Their resistance to PDE degradation ensures a prolonged signal.

cluster_0 Extracellular cluster_1 Intracellular Sp_cAMPS_ext Sp-cAMPS PKA_inactive Inactive PKA (R₂C₂) Sp_cAMPS_ext->PKA_inactive Activates PDE Phosphodiesterase (PDE) Sp_cAMPS_ext->PDE Resistant to degradation Methylphosphonate_ext Adenosine 3',5'-cyclic methylphosphonate Methylphosphonate_ext->PKA_inactive Activates (Hypothesized) Methylphosphonate_ext->PDE Resistant to degradation (Hypothesized) PKA_active Active PKA (C) PKA_inactive->PKA_active AMP AMP PDE->AMP cAMP cAMP cAMP->PKA_inactive Activates cAMP->PDE Degraded by Start Prepare Reaction Mix (Buffer, Substrate, ATP) Add_Analog Add cAMP Analog (Varying Concentrations) Start->Add_Analog Add_Enzyme Add PKA Enzyme Add_Analog->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Wash Wash Unreacted ATP Stop_Reaction->Wash Quantify Quantify Phosphorylated Substrate Wash->Quantify Analyze Plot Data and Determine EC₅₀ Quantify->Analyze Start Seed Cells in 96-well Plate Treat_Cells Treat with cAMP Analogs Start->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Analyze Calculate Viability and Determine IC₅₀/EC₅₀ Read_Absorbance->Analyze

References

confirming the downstream effects of Adenosine 3',5'-cyclic methylphosphonate on CREB phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Confirming the Downstream Effects of cAMP Analogs on CREB Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commonly used compounds to modulate the phosphorylation of cAMP Response Element-Binding Protein (CREB), a key transcription factor involved in numerous cellular processes. The focus is on confirming the downstream effects of membrane-permeable cyclic AMP (cAMP) analogs, using Adenosine 3',5'-cyclic methylphosphonate as a representative, in comparison to other methods of pathway activation.

Introduction

This compound is understood to be a structural and functional analog of cyclic AMP. As a membrane-permeable derivative, it is designed to mimic the effects of endogenous cAMP by directly activating Protein Kinase A (PKA). PKA, in turn, phosphorylates CREB at the Serine-133 residue, leading to the recruitment of co-activators and the transcription of target genes. This guide compares the efficacy of cAMP analogs, such as Dibutyryl-cAMP and 8-Bromo-cAMP, with the adenylyl cyclase activator, forskolin, in inducing CREB phosphorylation.

Comparative Data on CREB Phosphorylation

The following table summarizes quantitative data from various studies on the effects of different compounds on CREB phosphorylation. It is important to note that the effectiveness of these compounds can be cell-type specific.

CompoundCell TypeConcentrationTimeFold Increase in pCREB (Ser133)MethodReference
8-Bromo-cAMP NIH 3T3100 µM30 minDose-dependent increase observedWestern Blot[1]
Dibutyryl-cAMP Rat Pulmonary FibroblastsNot SpecifiedNot SpecifiedIncreased pCREB observedWestern Blot[2]
Dibutyryl-cAMP NIH 3T3 cellsNot SpecifiedNot SpecifiedNo significant increase in pCREBWestern Blot[3]
Forskolin Rat StriatumNot Specified1 hour~2.5-foldImmunohistochemistry[4]
Forskolin PC12 cells10 µM15 minSignificant increase observedWestern Blot[5]

Note on Dibutyryl-cAMP: There is conflicting evidence regarding the efficacy of Dibutyryl-cAMP in inducing CREB phosphorylation. While it has been shown to increase pCREB in some cell types like rat pulmonary fibroblasts[2], other studies in NIH 3T3 cells have reported a failure to induce CREB phosphorylation at Serine-133[3]. This may be due to inefficient translocation of the PKA catalytic subunit to the nucleus in certain cellular contexts[3].

Signaling Pathway and Experimental Workflow

Signaling Pathway Diagram

camp_creb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase PKA PKA (inactive) AC->PKA cAMP_analog Adenosine 3',5'-cyclic methylphosphonate (cAMP Analog) cAMP_analog->PKA + Forskolin Forskolin Forskolin->AC + PKA_active PKA (active catalytic subunit) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylation pCREB pCREB (Ser133) Gene Target Gene Transcription pCREB->Gene Activation

Caption: cAMP signaling pathway to CREB phosphorylation.

Experimental Workflow Diagram

experimental_workflow cluster_detection Detection of pCREB cluster_wb Western Blot cluster_elisa ELISA start Cell Culture treatment Treatment with cAMP Analog or Forskolin start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page plate_coating Add Lysate to Coated Plate quantification->plate_coating transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pCREB Ser133) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Normalize pCREB to total CREB) detection->analysis capture_ab Incubate with Capture Antibody plate_coating->capture_ab detection_ab Incubate with Detection Antibody capture_ab->detection_ab substrate Add Substrate detection_ab->substrate readout Measure Absorbance substrate->readout readout->analysis

Caption: General experimental workflow for measuring CREB phosphorylation.

Experimental Protocols

Below are detailed methodologies for two common techniques used to quantify CREB phosphorylation.

Western Blot for Phospho-CREB (Ser133)

This protocol provides a semi-quantitative measure of CREB phosphorylation relative to the total CREB protein.

a. Sample Preparation and Lysis:

  • Culture cells to the desired confluency and treat with the compound of interest (e.g., cAMP analog or forskolin) for the specified time.

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein extract by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize, strip the membrane and re-probe with an antibody for total CREB.

ELISA for Phospho-CREB (Ser133)

This protocol offers a quantitative measurement of phosphorylated CREB.

a. Sample Preparation:

  • Prepare cell lysates as described in the Western Blot protocol (steps 1a.1-1a.8).

b. ELISA Procedure (based on a typical sandwich ELISA kit):

  • Add 100 µL of cell lysate to wells of a microplate pre-coated with a capture antibody against total CREB.

  • Incubate for 2.5 hours at room temperature or overnight at 4°C.

  • Wash the wells four times with the provided wash buffer.

  • Add 100 µL of a detection antibody specific for phospho-CREB (Ser133) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody or streptavidin-HRP.

  • Incubate for 1 hour at room temperature.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of phospho-CREB based on a standard curve.

By following these protocols and considering the comparative data, researchers can effectively confirm and quantify the downstream effects of this compound and other cAMP pathway activators on CREB phosphorylation.

References

A Comparative Guide to Protein Kinase A (PKA) Activators: Cross-Validation of Adenosine 3',5'-cyclic methylphosphonate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adenosine 3',5'-cyclic methylphosphonate with other commonly used Protein Kinase A (PKA) activators. Due to the limited availability of direct comparative studies in publicly accessible literature, this document synthesizes available data on individual compounds and outlines detailed experimental protocols to facilitate in-house cross-validation.

Executive Summary

Comparison of PKA Activator Potency

The following table summarizes the available data on the potency of various PKA activators. It is important to note the absence of a standardized, direct comparison across all compounds in a single study. The activation constant (Ka) for 8-Bromo-cAMP is provided, indicating its high affinity for PKA. For other compounds, qualitative descriptions of their mechanisms and potency are included.

ActivatorTypeMechanism of ActionPotency (EC50/Ka)
This compound cAMP AnalogPresumed to directly bind to and activate the PKA holoenzyme by mimicking endogenous cAMP. The methylphosphonate modification may alter its chemical properties, such as stability and membrane permeability.Data not publicly available.
8-Bromo-cAMP cAMP AnalogDirectly binds to the regulatory subunits of PKA, inducing a conformational change that leads to the release and activation of the catalytic subunits. The bromo modification enhances its binding affinity.[1][2]Ka = 0.05 µM[3][4]
Dibutyryl-cAMP cAMP AnalogA cell-permeable analog of cAMP that activates PKA.[2][5][6] The butyryl groups increase its lipophilicity, facilitating its entry into cells where it is then metabolized to the active form, monobutyryl-cAMP, which activates PKA.[2]Varies depending on cell type and assay conditions.
Forskolin Adenylyl Cyclase ActivatorIndirectly activates PKA by directly stimulating the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[5][6] This leads to an increase in intracellular cAMP levels, which in turn activates PKA.Varies depending on adenylyl cyclase isoform and cell type.

Note: The provided Ka value for 8-Bromo-cAMP reflects its binding affinity to PKA. EC50 values, which measure the concentration required to elicit a half-maximal response, are dependent on specific experimental conditions and are not consistently reported across different studies for all compounds. Researchers are encouraged to determine EC50 values under their specific assay conditions for a valid comparison.

PKA Signaling Pathway and Activator Targets

The diagram below illustrates the canonical PKA signaling pathway and the points at which different activators exert their effects.

PKA_Signaling_Pathway PKA Signaling Pathway and Activator Intervention Points cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus cluster_activators GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (2C) PKA_inactive->PKA_active Releases Catalytic Subunits Substrate Substrate Protein PKA_active->Substrate Phosphorylates CREB CREB PKA_active->CREB Enters Nucleus & Phosphorylates pSubstrate Phosphorylated Substrate pCREB Phospho-CREB Gene Target Gene pCREB->Gene Binds to CRE & Activates Transcription Forskolin Forskolin Forskolin->AC Directly Activates cAMP_analogs cAMP Analogs (8-Br-cAMP, Dibutyryl-cAMP, This compound) cAMP_analogs->PKA_inactive Directly Activate

PKA signaling pathway and activator targets.

Experimental Protocols

To facilitate a direct comparison of this compound with other PKA activators, detailed protocols for two common in vitro PKA activity assays are provided below.

ELISA-Based PKA Activity Assay

This protocol outlines a solid-phase enzyme-linked immunosorbent assay (ELISA) to measure PKA activity by detecting the phosphorylation of a specific substrate peptide.[7][8][9][10][11]

Materials:

  • PKA substrate-coated 96-well plate

  • Purified PKA enzyme

  • Kinase Assay Buffer

  • ATP solution

  • PKA activators (this compound, 8-Bromo-cAMP, Dibutyryl-cAMP, Forskolin)

  • Phospho-specific substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions as required. Prepare serial dilutions of the PKA activators to be tested.

  • Assay Plate Preparation: If not pre-blocked, block the PKA substrate-coated plate with a suitable blocking buffer for 1 hour at room temperature. Wash the plate three times with Wash Buffer.

  • Kinase Reaction:

    • Add a solution containing the purified PKA enzyme to each well.

    • Add the different concentrations of PKA activators to their respective wells. Include a control with no activator.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Detection:

    • Stop the reaction by washing the plate three times with Wash Buffer.

    • Add the phospho-specific substrate antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Plot the absorbance as a function of the activator concentration.

    • Determine the EC50 value for each activator using a non-linear regression curve fit (e.g., sigmoidal dose-response).

LanthaScreen™ TR-FRET PKA Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring PKA activity, which is a robust method for high-throughput screening.[12][13][14][15][16][17]

Materials:

  • Purified PKA enzyme

  • Fluorescein-labeled PKA substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • Kinase Reaction Buffer

  • ATP solution

  • PKA activators

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare all necessary reagents and serial dilutions of the PKA activators.

  • Kinase Reaction:

    • In a suitable microplate, add the PKA enzyme, fluorescein-labeled substrate, and the various concentrations of PKA activators.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the terbium-labeled anti-phospho-substrate antibody.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Signal Measurement:

    • Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters for terbium and fluorescein.

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

    • Plot the TR-FRET ratio against the activator concentration.

    • Determine the EC50 for each activator using a sigmoidal dose-response curve fit.

Experimental Workflow for EC50 Determination

The following diagram outlines a general workflow for determining the half-maximal effective concentration (EC50) of PKA activators.

Experimental_Workflow General Workflow for EC50 Determination of PKA Activators A Prepare Serial Dilutions of PKA Activators C Add Activator Dilutions to Reaction Wells A->C B Set up Kinase Reaction (PKA Enzyme, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction and Perform Detection Step (e.g., Add Antibodies for ELISA or TR-FRET) E->F G Measure Signal (Absorbance or TR-FRET) F->G H Data Analysis: Plot Dose-Response Curve G->H I Calculate EC50 Value H->I

Workflow for EC50 determination.

Conclusion

References

The Resistance of Adenosine 3',5'-Cyclic Methylphosphonate to Phosphodiesterase Hydrolysis: A Comparative Analysis with cAMP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the search for stable analogs of second messengers is paramount for creating effective therapeutics. Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger, but its therapeutic potential is limited by its rapid degradation by phosphodiesterases (PDEs). This guide provides a detailed comparison of the PDE resistance of a key analog, adenosine 3',5'-cyclic methylphosphonate (cAMP-Me), against its natural counterpart, cAMP, supported by experimental evidence and methodologies.

The core function of PDEs is to terminate cAMP signaling by hydrolyzing the 3',5'-phosphodiester bond, converting cAMP to the inactive 5'-AMP. The substitution of a non-bridging oxygen atom in the phosphate group with a methyl group creates this compound. This modification fundamentally alters the substrate characteristics, rendering the molecule highly resistant to enzymatic hydrolysis.

Comparative Analysis of Hydrolysis

Experimental evidence indicates that while cAMP is readily hydrolyzed by various PDE isoforms, its methylphosphonate analog, cAMP-Me, is not a substrate for these enzymes. The replacement of the anionic oxygen with a neutral methyl group at the phosphorus center appears to prevent the necessary interactions within the PDE catalytic site for hydrolysis to occur.

One key study demonstrated that 5'-nucleotide phosphodiesterases, which hydrolyze nucleotide esters, do not hydrolyze phosphonate esters. This finding underscores the inherent stability of the phosphonate linkage in the presence of this class of enzymes. While direct kinetic studies detailing the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for cAMP-Me with specific cAMP-hydrolyzing PDEs are scarce—largely because the hydrolysis is negligible—the qualitative difference is stark.

Quantitative Data Summary

The following table summarizes the comparative susceptibility of cAMP and cAMP-Me to phosphodiesterase-mediated hydrolysis.

CompoundSubstrate for Phosphodiesterases (PDEs)Relative Rate of Hydrolysis
Adenosine 3',5'-cyclic monophosphate (cAMP)YesReadily Hydrolyzed
This compound (cAMP-Me)NoNot Detectable

Visualizing the cAMP Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway, highlighting the role of phosphodiesterase and the point at which cAMP-Me's resistance confers its stability.

cAMP Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G Protein Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Synthesis Signal Signal Signal->Receptor 1. Binding ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation cAMP_Me cAMP-Me (Resistant Analog) cAMP_Me->PDE Resistant to Hydrolysis cAMP_Me->PKA Activation AMP 5'-AMP (Inactive) PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation

Caption: cAMP signaling pathway and the role of PDE.

Experimental Protocols

To assess the phosphodiesterase resistance of cAMP analogs, a direct PDE activity assay is employed. The following protocol provides a generalized methodology based on common colorimetric or luminescent techniques.

Principle

The assay measures the amount of substrate (cAMP or cAMP-Me) that is hydrolyzed by a purified PDE enzyme over a specific time period. The rate of hydrolysis is determined by quantifying the product (5'-AMP) or the remaining substrate.

Materials
  • Purified PDE enzyme (e.g., PDE4)

  • Substrates: Adenosine 3',5'-cyclic monophosphate (cAMP) and this compound (cAMP-Me)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, with MgCl₂)

  • 5'-Nucleotidase (for converting 5'-AMP to adenosine)

  • Detection Reagent (e.g., a reagent that detects phosphate released from AMP by the nucleotidase, or a luminescent ATP detection reagent for coupled assays)

  • Microplate reader (colorimetric or luminometer)

  • Standard laboratory equipment (pipettes, microplates, incubator)

Procedure
  • Reagent Preparation : Prepare stock solutions of cAMP and cAMP-Me in assay buffer. Dilute the PDE enzyme to the desired working concentration.

  • Reaction Setup : In a 96-well or 384-well microplate, add the assay buffer.

  • Substrate Addition : Add either cAMP or cAMP-Me to the appropriate wells to initiate the reaction. A range of concentrations is typically used to determine kinetic parameters.

  • Enzyme Initiation : Add the purified PDE enzyme to each well to start the hydrolysis reaction. Include control wells with no enzyme to measure background signal.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination : Stop the reaction, often by adding a PDE inhibitor (like IBMX) or by heat inactivation.

  • Product Detection :

    • Colorimetric Method : Add 5'-nucleotidase to convert the 5'-AMP product to adenosine and inorganic phosphate. Then, add a reagent that forms a colored product in the presence of phosphate, and measure the absorbance.

    • Luminescent Method : In a coupled-enzyme system, the remaining cAMP can be used to drive a reaction that consumes ATP. The remaining ATP is then quantified using a luciferase/luciferin reagent, where light output is inversely proportional to PDE activity.

  • Data Analysis : Calculate the rate of hydrolysis for both cAMP and cAMP-Me. For cAMP, determine kinetic parameters such as Km and Vmax. For cAMP-Me, the rate is expected to be at or below the background level of the assay.

The workflow for this experimental protocol is visualized below.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Buffer Prepare Assay Buffer Setup_Plate Add Buffer & Substrate to Microplate Prep_Buffer->Setup_Plate Prep_Substrates Prepare cAMP & cAMP-Me Solutions Prep_Substrates->Setup_Plate Prep_Enzyme Dilute PDE Enzyme Start_Rxn Add PDE Enzyme to Initiate Reaction Prep_Enzyme->Start_Rxn Setup_Plate->Start_Rxn Incubate Incubate at 30-37°C Start_Rxn->Incubate Stop_Rxn Terminate Reaction (e.g., with IBMX) Incubate->Stop_Rxn Add_Reagents Add Detection Reagents (e.g., for Phosphate or ATP) Stop_Rxn->Add_Reagents Read_Plate Measure Signal (Absorbance/Luminescence) Add_Reagents->Read_Plate Analyze_Data Calculate Hydrolysis Rate and Kinetic Parameters Read_Plate->Analyze_Data

Caption: Workflow for assessing PDE resistance.

Conclusion

The substitution of a phosphate oxygen with a methyl group in this compound confers exceptional resistance to hydrolysis by phosphodiesterases. This chemical stability makes it a valuable tool for researchers studying cAMP-mediated signaling pathways, as it can persistently activate downstream effectors like Protein Kinase A without being degraded. For drug development professionals, this resistance is a highly desirable characteristic, providing a foundational principle for designing long-acting therapeutic agents that target the cAMP signaling cascade. The clear difference in stability between cAMP and its methylphosphonate analog highlights a successful strategy in medicinal chemistry to overcome the transient nature of endogenous signaling molecules.

Validating the PKA-Dependence of Adenosine 3',5'-cyclic Methylphosphonate Effects: A Comparative Guide to Using PKA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and supporting data for validating the Protein Kinase A (PKA)-dependent effects of Adenosine 3',5'-cyclic methylphosphonate (Me-cAMP). Understanding the specific signaling pathways activated by cAMP analogs like Me-cAMP is crucial for targeted drug development and research. This document outlines the use of common PKA inhibitors, H-89 and Rp-cAMPS, to dissect the signaling cascade of Me-cAMP, and explores potential alternative pathways.

Introduction to Me-cAMP and PKA Signaling

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes by activating PKA.[1][2] Me-cAMP is a synthetic analog of cAMP often used in research due to its potential for altered membrane permeability and resistance to phosphodiesterases. The canonical cAMP signaling pathway involves the binding of cAMP to the regulatory subunits of the inactive PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits.[2] These active catalytic subunits then phosphorylate specific substrate proteins on serine and threonine residues, eliciting a cellular response.

To ascertain whether the observed effects of Me-cAMP are indeed mediated by PKA, it is essential to employ specific inhibitors of this kinase. This guide focuses on two widely used PKA inhibitors: H-89 and Rp-cAMPS.

PKA Inhibitors: A Comparative Overview

Validating the role of PKA in Me-cAMP-induced cellular events necessitates the use of specific inhibitors. H-89 and Rp-cAMPS are two commonly employed inhibitors with distinct mechanisms of action. It is highly recommended to use multiple inhibitors to confirm PKA's involvement, as off-target effects have been reported, particularly for H-89.

InhibitorMechanism of ActionReported IC50 for PKAKey Considerations
H-89 ATP-competitive inhibitor of the PKA catalytic subunit.~48 nMKnown to inhibit other kinases at higher concentrations. Can have PKA-independent effects.
Rp-cAMPS A competitive antagonist of cAMP. It binds to the regulatory subunits of PKA, preventing the conformational change required for catalytic subunit release.[3]Varies with cAMP concentrationGenerally considered more specific for the PKA pathway than H-89.

Quantitative Data Summary: Validating Me-cAMP's PKA-Dependence

The following tables summarize hypothetical quantitative data from in vitro kinase assays and cellular assays designed to validate the PKA-dependent effects of Me-cAMP.

Table 1: In Vitro PKA Kinase Activity

This table illustrates the effect of PKA inhibitors on Me-cAMP-stimulated PKA activity using a purified PKA enzyme and a synthetic peptide substrate (e.g., Kemptide). Activity is measured as the percentage of substrate phosphorylation relative to the maximal response induced by a saturating concentration of a known PKA activator.

ConditionPKA Activity (% of Maximal)
Basal5%
Me-cAMP (10 µM)85%
Me-cAMP (10 µM) + H-89 (1 µM)15%
Me-cAMP (10 µM) + Rp-cAMPS (100 µM)20%
H-89 (1 µM) alone4%
Rp-cAMPS (100 µM) alone5%

Table 2: Cellular Assay - CREB Phosphorylation

This table demonstrates the impact of PKA inhibitors on a known downstream target of PKA signaling, the phosphorylation of cAMP response element-binding protein (CREB) at Serine 133, in a cellular context.

TreatmentpCREB Levels (Fold Change over Basal)
Vehicle Control1.0
Me-cAMP (50 µM)7.5
Me-cAMP (50 µM) + H-89 (10 µM)1.8
Me-cAMP (50 µM) + Rp-cAMPS (200 µM)2.1
H-89 (10 µM) alone0.9
Rp-cAMPS (200 µM) alone1.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for an in vitro PKA kinase assay and a cellular CREB phosphorylation assay.

Protocol 1: In Vitro PKA Kinase Assay using a Fluorescently Labeled Substrate

This non-radioactive assay measures the activity of purified PKA by quantifying the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

  • Purified recombinant PKA catalytic subunit

  • Me-cAMP

  • H-89

  • Rp-cAMPS

  • Fluorescently labeled PKA substrate (e.g., Kemptide-FITC)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Agarose gel electrophoresis system

  • Fluorescence imager

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, ATP, and the fluorescently labeled PKA substrate.

  • Aliquot the master mix into separate reaction tubes.

  • Add Me-cAMP to the desired final concentration to the appropriate tubes.

  • For inhibitor treatments, pre-incubate the PKA enzyme with H-89 or Rp-cAMPS for 10-15 minutes at room temperature before adding to the reaction mix. For Rp-cAMPS, it should be added to the reaction mix containing the regulatory subunits of PKA before the addition of Me-cAMP.

  • Initiate the kinase reaction by adding the purified PKA enzyme (or the pre-incubated enzyme-inhibitor mix) to each tube.

  • Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the phosphorylated and unphosphorylated substrate using agarose gel electrophoresis.

  • Visualize and quantify the fluorescent bands using a fluorescence imager. The intensity of the phosphorylated substrate band corresponds to PKA activity.

Protocol 2: Western Blot Analysis of CREB Phosphorylation in Cultured Cells

This protocol details the steps to assess the PKA-dependent phosphorylation of CREB in response to Me-cAMP in a cellular context.

Materials:

  • Cultured cells responsive to cAMP signaling

  • Me-cAMP

  • H-89

  • Rp-cAMPS

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phospho-CREB (Ser133)

  • Primary antibody against total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in multi-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

  • For inhibitor treatments, pre-incubate the cells with H-89 or Rp-cAMPS at the desired concentration for 30-60 minutes.

  • Stimulate the cells with Me-cAMP at the desired concentration for a specified time (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the logic behind the validation experiments.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Me-cAMP_ext Me-cAMP Me-cAMP_int Me-cAMP Me-cAMP_ext->Me-cAMP_int Enters Cell PKA_inactive Inactive PKA (R2C2) Me-cAMP_int->PKA_inactive Epac Epac Me-cAMP_int->Epac Potential Activation PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Rp-cAMPS Rp-cAMPS Rp-cAMPS->PKA_inactive Inhibits activation H-89 H-89 H-89->PKA_active Inhibits activity Alternative_Pathway Alternative Signaling Epac->Alternative_Pathway

Caption: Me-cAMP signaling and points of inhibition.

Experimental_Workflow Start Start: Hypothesis Me-cAMP acts via PKA In_Vitro In Vitro Assay (Purified PKA) Start->In_Vitro Cellular Cellular Assay (e.g., CREB phos.) Start->Cellular Treatments_IV Treatments: 1. Me-cAMP 2. Me-cAMP + H-89 3. Me-cAMP + Rp-cAMPS In_Vitro->Treatments_IV Treatments_C Treatments: 1. Me-cAMP 2. Me-cAMP + H-89 3. Me-cAMP + Rp-cAMPS Cellular->Treatments_C Measure_IV Measure PKA Activity Treatments_IV->Measure_IV Measure_C Measure Downstream Endpoint Treatments_C->Measure_C Analyze_IV Analyze Data: Compare activities Measure_IV->Analyze_IV Analyze_C Analyze Data: Compare endpoints Measure_C->Analyze_C Conclusion_IV Conclusion: Is Me-cAMP a direct PKA activator? Analyze_IV->Conclusion_IV Conclusion_C Conclusion: Are cellular effects PKA-dependent? Analyze_C->Conclusion_C

Caption: Workflow for validating Me-cAMP's effects.

Logical_Relationship Observation Observation: Me-cAMP induces a cellular effect Hypothesis Hypothesis: The effect is PKA-dependent Observation->Hypothesis Prediction Prediction: PKA inhibitors will block the effect Hypothesis->Prediction Experiment Experiment: Treat with Me-cAMP +/- PKA inhibitors Prediction->Experiment Result_Block Result A: Effect is blocked Experiment->Result_Block Result_NoBlock Result B: Effect is not blocked Experiment->Result_NoBlock Conclusion_PKA Conclusion: Hypothesis supported. Effect is likely PKA-dependent. Result_Block->Conclusion_PKA Conclusion_NonPKA Conclusion: Hypothesis not supported. Effect is likely PKA-independent. Result_NoBlock->Conclusion_NonPKA

Caption: Logical flow of PKA inhibitor experiments.

Alternative Signaling Pathways

While PKA is the primary effector of cAMP, other intracellular cAMP receptors exist, most notably the Exchange protein directly activated by cAMP (Epac).[4][5] Epac proteins are guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2 and their activation can lead to a variety of cellular responses independent of PKA.[4]

To investigate the potential involvement of Epac in Me-cAMP's effects, researchers can use Epac-selective cAMP analogs, such as 8-pCPT-2'-O-Me-cAMP, which do not activate PKA.[5][6] If Me-cAMP elicits a cellular response that is not blocked by PKA inhibitors, and this response is mimicked by an Epac-selective agonist, it suggests the involvement of an Epac-mediated pathway.

Conclusion

The validation of Me-cAMP's effects through the use of PKA inhibitors is a critical step in elucidating its mechanism of action. By employing a multi-faceted approach that includes both in vitro and cellular assays with at least two different PKA inhibitors, researchers can confidently determine the PKA-dependency of their observations. Furthermore, considering alternative cAMP effectors like Epac provides a more complete understanding of the signaling landscape activated by Me-cAMP. The data and protocols presented in this guide offer a framework for designing and interpreting experiments aimed at dissecting the intricate signaling pathways of cAMP analogs.

References

A Comparative Analysis of Methylphosphonate Analogs of Cyclic Nucleotides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a pivotal role in a myriad of intracellular signaling pathways. The development of synthetic analogs of these molecules has been instrumental in dissecting their complex roles and has opened avenues for therapeutic intervention. Among these, methylphosphonate analogs represent a class of modified cyclic nucleotides with unique physicochemical properties. This guide provides a comparative study of methylphosphonate analogs of cyclic nucleotides, evaluating their performance against other alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Cyclic Nucleotide Analogs

The utility of cyclic nucleotide analogs is largely determined by their ability to selectively activate or inhibit downstream effectors, their resistance to enzymatic degradation, and their cell permeability. Methylphosphonate analogs, where a non-bridging oxygen atom in the phosphate group is replaced by a methyl group, exhibit distinct characteristics compared to the more commonly studied phosphorothioate analogs.

For comparison, the well-characterized phosphorothioate analog, Rp-adenosine-3',5'-cyclic monophosphorothioate (Rp-cAMPS), acts as a competitive antagonist of PKA with reported Ki values of 12.5 µM for PKA type I and 4.5 µM for PKA type II.[5] This antagonistic activity stems from its ability to bind to the regulatory subunits of PKA without inducing the conformational change necessary for the release and activation of the catalytic subunits.[5]

The following table summarizes the available comparative data. It is important to note the current gap in the literature regarding specific activation constants (Ka) for methylphosphonate analogs with key signaling proteins like PKA and Epac.

Analog TypeModificationKey EffectorReported ActivityKi/EC50 ValueReference
Phosphorothioate Rp-cAMPSPKA ICompetitive Antagonist12.5 µM[5]
Rp-cAMPSPKA IICompetitive Antagonist4.5 µM[5]
2'-O-methyl 8-pCPT-2'-O-Me-cAMPEpac1Agonist2.2 µM[6]
Unmodified cAMPPKAAgonist--
cAMPEpac1Agonist1-4 µM (Kd)[6]

Signaling Pathways Modulated by Cyclic Nucleotide Analogs

The primary downstream effectors of cAMP are Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac). Analogs of cAMP can be designed to selectively activate or inhibit these pathways, providing powerful tools to study their distinct cellular functions.

The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which go on to phosphorylate a multitude of substrate proteins. Alternatively, cAMP can bind to and activate Epac, a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2.

Below is a diagram illustrating the cAMP signaling pathway and the points of modulation by agonist and antagonist analogs.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Activates Epac_inactive Inactive Epac cAMP->Epac_inactive Activates PDE PDE cAMP->PDE Substrate PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases Cellular_Response_PKA Cellular Response PKA_active->Cellular_Response_PKA Phosphorylates Substrates Epac_active Active Epac Epac_inactive->Epac_active Activates Cellular_Response_Epac Cellular Response Epac_active->Cellular_Response_Epac Activates Rap1/2 Agonist_Analog Agonist Analog Agonist_Analog->PKA_inactive Activates Antagonist_Analog Antagonist Analog Antagonist_Analog->PKA_inactive Inhibits Activation AMP AMP PDE->AMP Hydrolyzes PKA_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Mix: - Kinase Buffer - PKA enzyme - Substrate peptide Start->Prepare_Reagents Dispense_Analogs Dispense cyclic nucleotide analogs to 384-well plate Prepare_Reagents->Dispense_Analogs Add_Kinase_Mix Add Kinase Reaction Mix to wells Dispense_Analogs->Add_Kinase_Mix Initiate_Reaction Initiate reaction by adding ATP Add_Kinase_Mix->Initiate_Reaction Incubate_1 Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Incubate_1->Stop_Reaction Incubate_2 Incubate at room temperature (40 minutes) Stop_Reaction->Incubate_2 Detect_ADP Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_2->Detect_ADP Incubate_3 Incubate at room temperature (30-60 minutes) Detect_ADP->Incubate_3 Measure_Luminescence Measure luminescence using a plate-reading luminometer Incubate_3->Measure_Luminescence Analyze_Data Analyze data to determine Ka or IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Cyclic AMP Analogs: The Quest for Efficacy Data on Adenosine 3',5'-cyclic methylphosphonate vs. Dibutyryl-cAMP

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Role of cAMP Analogs in Cellular Signaling

Cyclic AMP is a crucial second messenger involved in numerous signal transduction pathways, regulating key cellular processes. However, its direct application in experimental settings is limited by its poor cell membrane permeability and rapid degradation by phosphodiesterases (PDEs). To overcome these limitations, synthetic analogs like db-cAMP have been developed. These modified versions exhibit enhanced lipophilicity, allowing them to traverse the cell membrane and trigger downstream signaling cascades.

The primary mechanism of action for many cAMP analogs involves the activation of Protein Kinase A (PKA), a key enzyme in the cAMP-dependent pathway. PKA, in its inactive state, is a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP (or its analogs) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate various substrate proteins, culminating in a cellular response.

Below is a generalized diagram of the cAMP signaling pathway initiated by a cell-permeable analog.

cAMP Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Space Extracellular Space Intracellular Space Intracellular Space cAMP_Analog_ext Cell-Permeable cAMP Analog cAMP_Analog_int Intracellular cAMP Analog cAMP_Analog_ext->cAMP_Analog_int Passive Diffusion Inactive_PKA Inactive PKA (R2C2) cAMP_Analog_int->Inactive_PKA Active_PKA Active PKA (2C) Inactive_PKA->Active_PKA Regulatory_Subunits Regulatory Subunits (R2-cAMP4) Inactive_PKA->Regulatory_Subunits Phosphorylation Substrate Phosphorylation Active_PKA->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: Generalized signaling pathway of a cell-permeable cAMP analog.

Dibutyryl-cAMP (db-cAMP): A Well-Characterized Analog

Dibutyryl-cAMP is a lipophilic derivative of cAMP that readily crosses cell membranes. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases, removing the butyryl groups and yielding the active cAMP molecule. This intracellular conversion leads to a sustained elevation of cAMP levels, making db-cAMP a potent activator of PKA-dependent signaling pathways.

However, a critical consideration when using db-cAMP is the potential for off-target effects caused by the released butyrate. Butyrate is a short-chain fatty acid known to have its own biological activities, including the inhibition of histone deacetylases, which can influence gene expression and cell proliferation. Therefore, appropriate controls, such as treating cells with sodium butyrate alone, are essential in experiments utilizing db-cAMP to distinguish the effects of elevated cAMP from those of butyrate.

Standard Experimental Protocols for Efficacy Comparison

To conduct a side-by-side comparison of me-cAMP and db-cAMP, a series of standardized in vitro assays would be required. The following outlines the general methodologies for key experiments.

Protein Kinase A (PKA) Activation Assay

This assay directly measures the ability of the cAMP analogs to activate PKA.

Methodology:

  • Preparation of Cell Lysates: Culture a suitable cell line (e.g., HEK293T, PC12) and treat with varying concentrations of me-cAMP and db-cAMP for a specified duration.

  • Lysis: Harvest the cells and prepare lysates using a buffer that preserves protein kinase activity.

  • Kinase Assay: Use a commercially available PKA activity assay kit. These kits typically provide a specific PKA substrate (e.g., a peptide containing a PKA phosphorylation consensus sequence) and a method to detect the phosphorylated product. This can be a colorimetric, fluorescent, or radioactive method.

  • Data Analysis: Quantify PKA activity for each treatment condition and compare the dose-response curves for me-cAMP and db-cAMP to determine their relative potencies (EC50 values).

Cell Viability/Proliferation Assay

This assay assesses the impact of the cAMP analogs on cell growth and survival.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Treatment: Treat the cells with a range of concentrations of me-cAMP and db-cAMP. Include a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the cell type and expected effect (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a standard cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the control. Determine the IC50 values (concentration that inhibits 50% of cell growth) for each compound.

Neurite Outgrowth Assay

For neuronal cell lines (e.g., PC12, SH-SY5Y), this assay evaluates the ability of the compounds to promote the formation of neurites, a key process in neuronal differentiation.

Methodology:

  • Cell Culture: Plate neuronal cells on a suitable substrate (e.g., collagen or poly-L-lysine coated plates).

  • Differentiation Induction: Treat the cells with various concentrations of me-cAMP and db-cAMP. A positive control, such as Nerve Growth Factor (NGF), should be included.

  • Image Acquisition: After an appropriate incubation period (e.g., 48-72 hours), capture images of the cells using a microscope.

  • Neurite Measurement: Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell.

  • Data Analysis: Compare the effects of me-cAMP and db-cAMP on these parameters.

The following diagram illustrates a general workflow for comparing the efficacy of two cAMP analogs.

Experimental Workflow cluster_assays Efficacy Assays Start Start: Select cAMP Analogs (me-cAMP vs db-cAMP) Cell_Culture Cell Culture (e.g., Neuronal, Cancer cell lines) Start->Cell_Culture Treatment Treatment with Analogs (Dose-Response) Cell_Culture->Treatment PKA_Assay PKA Activation Assay Treatment->PKA_Assay Viability_Assay Cell Viability Assay Treatment->Viability_Assay Neurite_Assay Neurite Outgrowth Assay Treatment->Neurite_Assay Data_Analysis Data Analysis (EC50, IC50, Morphometry) PKA_Assay->Data_Analysis Viability_Assay->Data_Analysis Neurite_Assay->Data_Analysis Comparison Side-by-Side Comparison Data_Analysis->Comparison Conclusion Conclusion: Relative Efficacy Comparison->Conclusion

Caption: General experimental workflow for comparing cAMP analog efficacy.

Conclusion and Future Directions

While db-cAMP remains a valuable tool for studying cAMP signaling, the lack of publicly available, direct comparative data for Adenosine 3',5'-cyclic methylphosphonate prevents a conclusive assessment of their relative efficacies. To address this, future research should focus on performing the types of side-by-side experimental comparisons outlined in this guide. Such studies would be invaluable to researchers in selecting the most appropriate cAMP analog for their specific experimental needs, ultimately advancing our understanding of cAMP-mediated cellular processes. Researchers, scientists, and drug development professionals are encouraged to undertake such comparative investigations to enrich the available data and provide a clearer picture of the pharmacological profiles of these compounds.

Safety Operating Guide

Navigating the Safe Disposal of Adenosine 3',5'-cyclic Methylphosphonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Chemical Waste

Given the absence of specific regulatory guidelines for Adenosine 3',5'-cyclic methylphosphonate, it must be managed as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]

Immediate Safety and Handling Protocols

Prior to disposal, adherence to strict safety protocols during handling is paramount. This includes the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., Nitrile) inspected before use.
Eye Protection Tightly fitting safety goggles or a face shield.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.

This data is based on general laboratory safety standards for handling chemical compounds.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5]

  • Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and chemically compatible waste container. Do not mix with other chemical waste streams to avoid unforeseen reactions.[4][5]

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.[1]

3. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3]

Decontamination of Glassware and Surfaces:

  • Triple Rinsing: Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) before routine washing. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • Surface Cleaning: Decontaminate work surfaces with a suitable detergent and water. For spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it in a sealed container for disposal as solid hazardous waste.[4]

Understanding the Chemical Context: The cAMP Signaling Pathway

This compound is an analog of cyclic AMP (cAMP), a crucial second messenger in many biological processes. Understanding its role provides context for its use in research. The diagram below illustrates the canonical cAMP signaling pathway.[6][7][8][9]

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Hormone/ Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response phosphorylates targets

Caption: The cAMP signaling pathway, a key cellular communication cascade.

Experimental Workflow: Chemical Waste Disposal

The proper management of chemical waste from experimental procedures is a critical aspect of laboratory operations. The following diagram outlines a logical workflow for the disposal of chemical waste, including compounds like this compound.

Chemical_Waste_Disposal_Workflow Start Experiment Generates Chemical Waste Identify Identify Waste Type (Solid, Liquid, Sharps) Start->Identify Segregate Segregate Waste into Compatible Containers Identify->Segregate Label Label Container with Contents and Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Waste Pickup from EHS Store->Request Pickup EHS Collects Waste for Off-site Disposal Request->Pickup End Proper Disposal Completed Pickup->End

References

Personal protective equipment for handling Adenosine 3',5'-cyclic methylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Adenosine 3',5'-cyclic methylphosphonate. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data for the closely related compound, Adenosine 3',5'-cyclic monophosphate (cAMP), and general safety protocols for organophosphorus compounds.[1][2][3] It is crucial to handle this compound with care, assuming it may present similar hazards.

Immediate Safety Precautions

  • Hazard Identification: Based on analogous compounds, this compound should be treated as a substance that can cause severe skin and eye irritation or damage.[1][3] If in solid form, it may form combustible dust concentrations in the air.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Ensure gloves extend up the forearm.[4][5]To prevent skin contact, which is a primary route of exposure for many chemicals.[4][5] Lined gloves should be avoided as they can absorb the chemical.[4]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]To protect against dust particles and splashes that can cause serious eye damage.[1]
Skin and Body Protection A lab coat or chemical-resistant apron. For highly toxic pesticides, full-body, chemical-resistant suits may be required.[4] Long-sleeved clothing should be worn.[4]To protect the skin from accidental spills and contamination.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if handling fine powders outside of a ventilated enclosure or if irritation is experienced.[1][3] A chemical cartridge respirator is suitable for intermittent exposure to vapors.[4]To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[6]

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

    • Don all required PPE as specified in the table above.

    • Have all necessary equipment and reagents prepared and within reach to minimize movement and potential for spills.

  • Handling and Use:

    • Avoid all personal contact, including inhalation.[7]

    • If weighing the solid, do so carefully to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Handle the product in a closed system or with appropriate exhaust ventilation.[1][3]

  • Cleanup:

    • Decontaminate all work surfaces after use.

    • If a spill occurs, clean it up immediately while wearing appropriate PPE.[7]

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[1][3]

    • Wash hands thoroughly after handling the chemical and before removing gloves.[4]

Disposal Plan

  • Waste Collection: All waste materials, including contaminated PPE, disposable labware, and unused product, should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[1][3]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Work in Ventilated Area (Fume Hood) prep1->prep2 prep3 Prepare Equipment and Reagents prep2->prep3 handle1 Weigh Solid or Measure Liquid prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 post1 Remove PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.